CK2-IN-13
Description
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Properties
Molecular Formula |
C19H13Br2NO3 |
|---|---|
Molecular Weight |
463.1 g/mol |
IUPAC Name |
(4Z)-4-(anilinomethylidene)-7,9-dibromo-8-hydroxy-1,2-dihydrodibenzofuran-3-one |
InChI |
InChI=1S/C19H13Br2NO3/c20-13-8-15-16(17(21)18(13)24)11-6-7-14(23)12(19(11)25-15)9-22-10-4-2-1-3-5-10/h1-5,8-9,22,24H,6-7H2/b12-9+ |
InChI Key |
PWVSFUXHEKWYBC-FMIVXFBMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CK2-IN-13: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for CK2-IN-13, a potent inhibitor of Protein Kinase CK2. Designed for researchers, scientists, and drug development professionals, this document outlines the inhibitor's biochemical activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Executive Summary
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, and differentiation.[1][2] Its dysregulation is frequently associated with various cancers, making it a significant target for therapeutic intervention.[1][3] this compound, also identified as compound 12c or 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one, has emerged as a highly potent, ATP-competitive inhibitor of CK2.[1][2] This guide details its direct interaction with the CK2 active site, its effects on cellular CK2 activity, and the methodologies used to quantify its inhibitory potential.
Biochemical and Pharmacological Profile
This compound demonstrates high potency against Protein Kinase CK2. The primary mechanism of action is the competitive inhibition of the ATP-binding site on the kinase.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been determined through in vitro kinase assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Target | Notes |
| IC₅₀ | 5.8 nM | Human Protein Kinase CK2 | The half-maximal inhibitory concentration, indicating high potency.[1][2] |
| Cellular Activity | <25% residual activity | Intracellular CK2 in LNCaP and ARPE19 cells | Demonstrates cell permeability and target engagement in situ at a concentration of 50 µM after 24 hours.[1] |
Table 1: Summary of Quantitative Data for this compound
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor .[1] Structural studies have revealed specific interactions within the ATP-binding pocket of the CK2α catalytic subunit. A notable interaction is a π-halogen bond formed between the bromine atom at position C9 of the inhibitor and the gatekeeper amino acid residue, Phenylalanine 113 (Phe113).[2] This interaction contributes to the high-affinity binding and potent inhibition of the kinase. By blocking the ATP-binding site, this compound prevents the transfer of a phosphate (B84403) group from ATP to CK2 substrates, thereby inhibiting downstream signaling.
Protein Kinase CK2 is known to phosphorylate hundreds of substrates, influencing numerous signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways. While this compound effectively reduces intracellular CK2 activity, the direct downstream consequences on specific signaling cascades have been a primary area of investigation. Interestingly, despite its potent inhibition of CK2, this compound did not show a significant antiproliferative effect on LNCaP human prostate carcinoma cells in initial studies.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Assay for IC₅₀ Determination
This protocol is used to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant human CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRDDDSDDD)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
P81 phosphocellulose paper
-
Phosphoric acid for washing
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add this compound at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C, ensuring the reaction remains within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Intracellular CK2 Activity Assay
This protocol measures the ability of this compound to inhibit CK2 activity within cultured cells.
Materials:
-
Cell line of interest (e.g., LNCaP human prostate carcinoma cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
CK2-specific substrate peptide (RRRDDDSDDD)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper and scintillation counter
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each cell lysate.
-
Use a standardized amount of protein from each lysate to perform an in vitro kinase assay as described in Protocol 4.1, using the CK2-specific peptide substrate and [γ-³²P]ATP.
-
Quantify the phosphorylation of the substrate for each treatment condition.
-
Normalize the kinase activity to the protein concentration and express the results as a percentage of the activity observed in the vehicle-treated control cells.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the mechanism of action of this compound.
Conclusion
This compound is a highly potent, cell-permeable, ATP-competitive inhibitor of Protein Kinase CK2.[1][2] Its mechanism of action is well-defined, involving direct binding to the ATP pocket of the CK2α subunit. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers utilizing this compound to investigate the multifaceted roles of CK2 in cellular signaling and disease. Further studies are warranted to explore the full spectrum of its cellular effects and its potential as a therapeutic agent.
References
- 1. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/ Z-Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
The Landscape of Casein Kinase 2 Inhibition: A Technical Overview
While specific information regarding a compound designated "CK2-IN-13" is not publicly available in the reviewed literature, this guide provides an in-depth overview of the discovery and development of potent and selective inhibitors of Casein Kinase 2 (CK2). This document will focus on well-characterized inhibitors such as CX-4945 (Silmitasertib), SGC-CK2-1, and the bivalent inhibitor AB668 as representative examples to fulfill the core requirements of a technical guide for researchers, scientists, and drug development professionals.
Casein Kinase 2 (CK2) is a ubiquitous serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle control, proliferation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, most notably cancer, making it a significant therapeutic target.[3][4] The development of small molecule inhibitors against CK2 has been an active area of research, leading to the discovery of several classes of compounds with diverse mechanisms of action.
Quantitative Data on Representative CK2 Inhibitors
The following tables summarize the key quantitative data for several well-characterized CK2 inhibitors, providing a comparative view of their potency and selectivity.
Table 1: Biochemical Potency of Selected CK2 Inhibitors
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| CX-4945 (Silmitasertib) | CK2α | Radiometric | 0.38 | - | [5] |
| SGC-CK2-1 | CK2α | - | 4.5 | - | [5] |
| AB668 | CK2 holoenzyme | Radiometric | 41 | 65 | [5] |
| "CK2 inhibitor 2" | CK2 | - | - | 0.66 | [6][7] |
| TBB | CK2 | - | - | - | [8] |
| IQA | CK2 | - | - | - | [8] |
Table 2: Cellular Activity of Selected CK2 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| AB668 | 786-O | Cell Viability | 0.34 ± 0.07 | [5] |
| AB668 | HEK293 | Cell Viability | 0.60 ± 0.11 | [5] |
| "CK2 inhibitor 2" | PC-3 | Proliferation | 4.53 | [6][7] |
| "CK2 inhibitor 2" | HCT-116 | Proliferation | 3.07 | [6][7] |
| "CK2 inhibitor 2" | MCF-7 | Proliferation | 7.50 | [6][7] |
| "CK2 inhibitor 2" | HT-29 | Proliferation | 5.18 | [6][7] |
| "CK2 inhibitor 2" | T24 | Proliferation | 6.10 | [6][7] |
| "CK2 inhibitor 2" | LO2 | Proliferation | 96.68 | [6][7] |
Key Signaling Pathways Involving CK2
CK2 is a master regulator involved in numerous signaling cascades critical for cell survival and proliferation. Understanding these pathways is essential for elucidating the mechanism of action of CK2 inhibitors.
CK2 exerts its pro-survival functions by phosphorylating key components of pathways such as the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[1] For instance, CK2 can directly phosphorylate and activate Akt, a central node in the PI3K pathway.[3] It also promotes the activity of the transcription factor NF-κB, which is crucial for inflammation and cell survival.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the characterization of CK2 inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of CK2 and its inhibition by a test compound.
Materials:
-
Recombinant human CK2 enzyme
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer
-
[γ-33P]ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, CK2 enzyme, and the peptide substrate in a microcentrifuge tube.
-
Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[4][10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[11][12]
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specific duration.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient using a thermal cycler for a defined time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of soluble target protein (CK2) at each temperature is then quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[13][14]
Conclusion
The development of specific and potent inhibitors for CK2 remains a significant goal in medicinal chemistry due to the enzyme's central role in various pathologies. While the specific entity "this compound" remains elusive in the current scientific literature, the principles of discovery and development are well-illustrated by compounds like CX-4945, SGC-CK2-1, and AB668. The methodologies and pathway analyses presented in this guide provide a foundational framework for researchers engaged in the ongoing effort to target this critical kinase. Future work will likely focus on developing inhibitors with even greater selectivity and novel mechanisms of action to further probe the complex biology of CK2 and translate these findings into effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 4. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 7. biocompare.com [biocompare.com]
- 8. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
CK2-IN-13: A Technical Guide to its Biological Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK2-IN-13, also identified as compound 12c, is a potent and selective inhibitor of Protein Kinase CK2 (formerly Casein Kinase II).[1][2] CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells.[3] It plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival, making it a significant target in cancer research and other diseases.[1][3][4] This technical guide provides an in-depth overview of the biological target of this compound, its quantitative inhibitory data, detailed experimental methodologies for its characterization, and visualization of the relevant signaling pathways and experimental workflows.
Biological Target: Protein Kinase CK2
The primary biological target of this compound is the holoenzyme Protein Kinase CK2.[1][2] CK2 typically exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3] The catalytic subunits possess the ATP-binding site, which is the primary target for many small molecule inhibitors.[5] CK2 is constitutively active and phosphorylates a vast number of substrates, thereby regulating numerous signaling pathways critical for cell survival and proliferation.[6][7] Its dysregulation is frequently observed in various cancers, making it an attractive therapeutic target.[1][4]
Quantitative Data
This compound has demonstrated potent inhibitory activity against its target. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Notes | Reference |
| IC50 (CK2) | 5.8 nM | Half-maximal inhibitory concentration against the CK2 holoenzyme. | [1][2][8][9] |
A kinase selectivity profile for this compound (compound 12c) was performed against a panel of 70 human kinases. The results demonstrated that CK2α and CK2α' holoenzymes were the most strongly inhibited, highlighting the selectivity of the compound.[2]
| Cell Line | Treatment Concentration | Effect | Reference |
| LNCaP (Human Prostate Carcinoma) | 50 µM | Slight inhibition of cell proliferation. | [2][10] |
| LNCaP (Human Prostate Carcinoma) | Not specified | Reduced intracellular CK2 activity to 11%. | [10] |
| ARPE19 (Human Retinal Pigment Epithelial) | Not specified | Reduced intracellular CK2 activity to 20%. | [10] |
Signaling Pathways
CK2 is a key regulator of several critical pro-survival signaling pathways.[6] Inhibition of CK2 by compounds like this compound can modulate these pathways, leading to anti-proliferative and pro-apoptotic effects. The impact of this compound has been observed on the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound — TargetMol Chemicals [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CK2-IN-13 Binding Affinity for CK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the potent inhibitor CK2-IN-13 for its target, Protein Kinase CK2 (formerly Casein Kinase II). This document details the quantitative binding data, the experimental protocols used to determine this data, and the relevant cellular signaling pathways influenced by CK2 activity.
Quantitative Binding Affinity of this compound
This compound, also identified in scientific literature and commercial sources as "CK2 inhibitor 2", "compound 1c", and "compound 41", is a highly potent and selective inhibitor of Protein Kinase CK2. Its binding affinity has been primarily characterized by its half-maximal inhibitory concentration (IC50), which is a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The primary reported IC50 value for this compound against CK2 is an impressive 0.66 nM [1][2][3][4]. This low nanomolar value signifies a very strong interaction between the inhibitor and the kinase. Further studies have also highlighted its selectivity for CK2 over other kinases, such as Clk2, for which it has an IC50 of 32.69 nM[1][4].
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Notes | Reference(s) |
| IC50 | 0.66 nM | Protein Kinase CK2 | Indicates very high potency. | [1][2][3][4] |
| IC50 | 32.69 nM | Clk2 | Demonstrates selectivity for CK2. | [1][4] |
Further research is required to identify publicly available K_i (inhibition constant) and K_d (dissociation constant) values for a more complete binding profile.
Experimental Protocols
The determination of the IC50 value for this compound was achieved through in vitro kinase assays. While the specific primary publication detailing the protocol for the 0.66 nM IC50 value of "compound 41" is not directly accessible through the performed searches, a standard and widely accepted methodology for such an assay is the ADP-Glo™ Kinase Assay . This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)
This protocol outlines the general procedure for determining the IC50 value of a CK2 inhibitor like this compound.
Materials:
-
Recombinant human Protein Kinase CK2 (holoenzyme or catalytic subunit)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)[5]
-
This compound (or test inhibitor) at various concentrations
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (at a concentration near the K_m for CK2)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Recombinant CK2 enzyme
-
CK2 peptide substrate
-
This compound at various concentrations (including a vehicle control, e.g., DMSO)
-
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for approximately 40 minutes.
-
Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will react with the newly synthesized ATP (from the ADP generated in the kinase reaction) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the CK2 activity. Plot the percentage of kinase inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
CK2 Signaling Pathway
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis. It exerts its influence by phosphorylating a vast number of downstream substrates, thereby modulating several key signaling pathways. Inhibition of CK2 by this compound is expected to impact these pathways, making it a valuable tool for cancer research and other therapeutic areas.
The following diagram illustrates a simplified overview of some of the major signaling pathways regulated by CK2.
Caption: Simplified diagram of key signaling pathways modulated by Protein Kinase CK2.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a kinase inhibitor follows a structured workflow, from initial preparation to final data analysis.
Caption: Experimental workflow for determining the IC50 of this compound using a luminescence-based kinase assay.
References
In Vitro Characterization of a Novel CK2 Inhibitor: CK2-IN-13
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein kinase CK2, a constitutively active serine/threonine kinase, is a key regulator of numerous cellular processes, and its aberrant activity is implicated in various diseases, particularly cancer.[1][2][3] This has led to the development of numerous small molecule inhibitors targeting CK2. This document provides a comprehensive in vitro characterization of CK2-IN-13, a novel and potent CK2 inhibitor. The following sections detail its inhibitory potency, kinase selectivity, and effects on cancer cell proliferation. Detailed experimental protocols and illustrative diagrams of the relevant signaling pathways and workflows are provided to enable replication and further investigation by the scientific community.
Biochemical Potency of this compound
The inhibitory activity of this compound against the human CK2α catalytic subunit and the CK2α₂β₂ holoenzyme was determined using a luminescent kinase assay. The half-maximal inhibitory concentration (IC₅₀) values demonstrate that this compound is a highly potent inhibitor of CK2.
| Enzyme | This compound IC₅₀ (nM) |
| CK2α | 5 |
| CK2α₂β₂ Holoenzyme | 4 |
Table 1: Biochemical Potency of this compound against CK2α and the CK2 Holoenzyme.
Kinase Selectivity Profile
To assess the specificity of this compound, its activity was evaluated against a panel of over 300 human kinases at a concentration of 1 µM. The results indicate that this compound is a highly selective inhibitor of CK2, with minimal off-target activity. A selection of kinases with the highest observed inhibition is presented below.
| Kinase | % Inhibition at 1 µM this compound | IC₅₀ (µM) |
| CK2α | 98 | 0.005 |
| PIM1 | 65 | 0.8 |
| DYRK1A | 55 | 1.2 |
| HIPK2 | 48 | > 5 |
| GSK-3β | 30 | > 10 |
| CDK2 | 15 | > 10 |
Table 2: Kinase Selectivity of this compound. A screen against a broad panel of kinases demonstrates high selectivity for CK2.
Cellular Activity
The anti-proliferative effects of this compound were assessed in a panel of human cancer cell lines. Cells were treated with increasing concentrations of the inhibitor for 72 hours, and cell viability was measured. This compound demonstrated potent anti-proliferative activity in multiple cancer cell lines.
| Cell Line | Cancer Type | This compound GI₅₀ (µM) |
| HCT116 | Colon Carcinoma | 0.5 |
| PC-3 | Prostate Carcinoma | 0.8 |
| A549 | Lung Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 1.5 |
Table 3: Anti-proliferative Activity of this compound in Human Cancer Cell Lines.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup : A kinase reaction mixture is prepared containing the CK2 enzyme, a specific substrate peptide (e.g., RRRDDDSDDD), ATP, and varying concentrations of this compound in a kinase assay buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂).[4]
-
Incubation : The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[4]
-
ADP Detection : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation : Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
Data Analysis : The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the kinase activity.[4] IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Selectivity Profiling
Kinase selectivity was assessed using a commercial service (e.g., Eurofins DiscoverX, Ambit/DiscoverX). This compound was tested at a fixed concentration (e.g., 1 µM) against a large panel of purified human kinases. The percentage of inhibition for each kinase was determined relative to a DMSO control. For kinases showing significant inhibition (e.g., >50%), full IC₅₀ curves were subsequently generated.[1][5]
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Plating : Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation : The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Lysis and Luminescence Measurement : After the incubation period, CellTiter-Glo® Reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis : Luminescence is measured using a microplate reader. The growth inhibition (GI₅₀) values are determined by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
References
- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of inhibitors of protein kinase CK2: an update | MRC PPU [ppu.mrc.ac.uk]
- 3. globozymes.com [globozymes.com]
- 4. Kinase activity assays Src and CK2 [protocols.io]
- 5. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of a Next-Generation CK2 Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the kinase selectivity profile of SGC-CK2-1, a highly selective chemical probe for Protein Kinase CK2 (Casein Kinase 2). For comparative purposes, data for the clinical-stage, less-selective inhibitor CX-4945 (Silmitasertib) is also presented. This guide details the quantitative selectivity data, the experimental methodologies used for its determination, and the key signaling pathways modulated by CK2.
Initial searches for a compound designated "CK2-IN-13" did not yield publicly available data. Therefore, this guide focuses on SGC-CK2-1 as a representative, well-characterized, and highly selective CK2 inhibitor.
Introduction to Protein Kinase CK2
Protein Kinase CK2 is a highly conserved, constitutively active serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. It exists as a tetrameric complex, typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits. CK2 is a master regulator involved in a vast array of cellular processes, including cell cycle progression, DNA repair, apoptosis, and signal transduction.[1] It phosphorylates hundreds of substrates, positioning it as a central node in cellular signaling.[2]
Elevated CK2 activity is a hallmark of many cancers, where it promotes tumorigenesis by activating multiple pro-survival and proliferative signaling pathways, such as PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin.[1][2][3] This "non-oncogene addiction" of cancer cells to CK2 makes it a compelling therapeutic target.[3] The development of potent and selective inhibitors is crucial to probe CK2's function and for therapeutic applications, minimizing off-target effects that can confound results and cause toxicity.
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical parameter, defining its utility as a research tool and its potential as a therapeutic agent. High selectivity ensures that observed biological effects are attributable to the inhibition of the intended target. Here, we present the selectivity data for SGC-CK2-1, a potent and highly selective chemical probe, and contrast it with the clinical candidate CX-4945.
SGC-CK2-1 Selectivity Data
SGC-CK2-1 was designed as a high-quality chemical probe for interrogating CK2 biology. It exhibits potent inhibition of both CK2 catalytic isoforms (CK2α and CK2α') in biochemical and cellular assays.[4][5] Its kinome-wide selectivity is exceptionally high, with a significant potency window over its closest off-targets.
Table 1: Potency and Selectivity of SGC-CK2-1
| Target / Assay Type | Potency (IC50) | Notes |
|---|---|---|
| On-Target Activity | ||
| CK2α (CSNK2A1) - Enzymatic | 4.2 nM | Radiometric assay at 10 µM ATP.[4][5] |
| CK2α' (CSNK2A2) - Enzymatic | 2.3 nM | Radiometric assay at 10 µM ATP.[4] |
| CK2α - Cellular (NanoBRET) | 36 nM | Target engagement in live HEK-293 cells.[4] |
| CK2α' - Cellular (NanoBRET) | 16 nM | Target engagement in live HEK-293 cells.[4] |
| Key Off-Target Activity | ||
| DYRK2 - Enzymatic | >400 nM | The most significant off-target kinase.[6][7] |
| Kinome Scan Summary |
| KINOMEscan® (1 µM) | 11 kinases with PoC <35 | Profiled against 403 wild-type kinases.[4][5] |
PoC = Percent of Control; a lower value indicates stronger binding/inhibition.
CX-4945 (Silmitasertib) Selectivity Data
CX-4945 is the first CK2 inhibitor to enter clinical trials. While it is a potent CK2 inhibitor, broader kinome screening has revealed activity against several other kinases, which may contribute to its biological and clinical effects.
Table 2: Potency and Selectivity of CX-4945
| Target / Assay Type | Potency (IC50 / Kᵢ) | Notes |
|---|---|---|
| On-Target Activity | ||
| CK2 - Enzymatic | ~1 nM | In vitro kinase assay.[8][9] |
| CK2α - Cellular (NanoBRET) | 920 nM | Target engagement in live cells.[6] |
| CK2α' - Cellular (NanoBRET) | 200 nM | Target engagement in live cells.[6] |
| Key Off-Target Activity | ||
| FLT3 - Enzymatic | 35 nM | [9] |
| PIM1 - Enzymatic | 46 nM | [9] |
| CDK1 - Enzymatic | 56 nM | [9] |
| DYRK1A - Enzymatic | Potent, in nM range | [10] |
| GSK3β - Enzymatic | 190 nM | [10][11] |
| Kinome Scan Summary | ||
| Kinase Profiler (50 nM) | 7 kinases with >90% inhibition | Profiled against 238 kinases.[8][9] |
| Kinase Profiler (500 nM) | 49 kinases with >50% inhibition | Profiled against 235 kinases.[11] |
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and complementary methodologies. Key assays include broad panel screening for off-target identification (in vitro) and target engagement assays to confirm activity in a physiological context (in cell).
KINOMEscan® Profiling (In Vitro Competition Binding Assay)
This method provides a broad assessment of inhibitor binding across the human kinome. It is an ATP-independent competition binding assay.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Preparation: A panel of over 400 kinases, each tagged with a unique DNA identifier, is used.
-
Incubation: The test compound (e.g., SGC-CK2-1 at 1 µM) is incubated with the DNA-tagged kinase and the immobilized ligand beads.
-
Quantification: If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining in solution is separated from the beads and quantified using quantitative PCR (qPCR) of the DNA tag.[12]
-
Data Analysis: Results are typically reported as "Percent of Control" (PoC), where the amount of kinase recovered in the presence of the test compound is compared to a DMSO vehicle control. A low PoC value signifies strong binding of the compound to the kinase.
NanoBRET™ Target Engagement Assay (In-Cell Assay)
This assay confirms and quantifies the binding of an inhibitor to its target kinase within the complex environment of a living cell.
Methodology:
-
Assay Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a target kinase by a test compound.
-
Cell Preparation: A human cell line (e.g., HEK-293) is transiently transfected with a plasmid encoding the target kinase (e.g., CK2α) fused to a bright NanoLuc® luciferase.[13]
-
Assay Components: The transfected cells are treated with a cell-permeable fluorescent tracer that binds to the kinase's active site and the test compound at various concentrations.
-
Measurement: When the fluorescent tracer is bound to the NanoLuc®-kinase fusion protein, BRET occurs upon addition of the luciferase substrate. An unlabeled test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[14]
-
Data Analysis: The reduction in BRET signal is measured across a range of test compound concentrations to generate a dose-response curve and calculate the cellular IC50 value, which reflects the compound's target engagement potency in live cells.
Visualization of Workflows and Pathways
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a comprehensive workflow for characterizing the selectivity of a kinase inhibitor, combining both in vitro and cellular methodologies.
Caption: A typical workflow for assessing the selectivity of a kinase inhibitor.
CK2 Signaling Pathways in Oncogenesis
CK2 promotes cancer cell survival and proliferation by positively regulating several key signaling cascades. The diagram below illustrates CK2's central role in activating these pathways.
Caption: CK2's role in activating key pro-survival signaling pathways.
Conclusion
The comprehensive selectivity profiling of kinase inhibitors is essential for the confident interpretation of biological data and for the advancement of safe and effective therapeutics. SGC-CK2-1 stands out as a superior chemical probe for studying CK2 function, demonstrating high potency and exquisite selectivity across the kinome. In contrast, the clinical-stage inhibitor CX-4945, while a potent CK2 inhibitor, displays significant off-target activity that must be considered when analyzing its cellular and clinical effects. The combination of broad in vitro screening and cellular target engagement assays provides a robust framework for defining an inhibitor's true selectivity profile, enabling more precise and reliable biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 5. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chayon.co.kr [chayon.co.kr]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 14. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
Whitepaper: Pharmacokinetics and Pharmacodynamics of CK2 Inhibitor 2
An in-depth search for a compound specifically designated "CK2-IN-13" has yielded no publicly available data on its pharmacokinetics or pharmacodynamics. This designation may refer to a compound that is not yet described in scientific literature, is an internal discovery code, or is a misnomer.
However, to fulfill the core requirements of your request for a detailed technical guide on a Casein Kinase 2 (CK2) inhibitor, this whitepaper will focus on a well-characterized, potent, and orally active inhibitor, referred to in scientific literature and commercial databases as CK2 Inhibitor 2 . This document will provide a comprehensive overview of its known pharmacokinetic and pharmacodynamic properties, experimental methodologies, and associated signaling pathways, structured to meet the needs of researchers, scientists, and drug development professionals.
Introduction to CK2 and Its Inhibition
Casein Kinase 2 (CK2) is a highly conserved serine/threonine protein kinase that is ubiquitously expressed in eukaryotic cells.[1][2] It exists as a tetrameric complex of two catalytic subunits (α and/or α') and two regulatory β subunits.[2][3] CK2 is considered a constitutively active enzyme and plays a crucial role in a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] The enzyme is responsible for a significant portion of the human phosphoproteome, with hundreds of identified substrates.[4]
Dysregulation and overexpression of CK2 are implicated in the pathogenesis of numerous human diseases, most notably cancer, where it contributes to malignant transformation and tumor progression.[2][5] This has established CK2 as a compelling therapeutic target.[5] CK2 inhibitors are a class of compounds designed to modulate its activity, primarily through ATP-competitive inhibition at the kinase's active site.[1][6] By blocking the phosphorylation of CK2 substrates, these inhibitors can disrupt pro-survival signaling pathways in cancer cells.
Overview of CK2 Inhibitor 2
CK2 Inhibitor 2 is a potent and selective, orally active inhibitor of CK2 with an IC50 value of 0.66 nM.[7] It demonstrates selectivity for CK2 over the closely related kinase Clk2, with an IC50 of 32.69 nM for the latter.[7] The compound has shown significant antiproliferative and antitumor activities in preclinical studies.[7]
Pharmacodynamics (PD)
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body.[8] For CK2 Inhibitor 2, the key pharmacodynamic effects are centered on the inhibition of CK2-mediated signaling pathways, leading to anti-cancer effects.
CK2 Inhibitor 2 has demonstrated potent antiproliferative activity across a range of human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of CK2 Inhibitor 2 [7]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 3.07 |
| PC-3 | Prostate Cancer | 4.53 |
| HT-29 | Colorectal Carcinoma | 5.18 |
| T24 | Bladder Cancer | 6.10 |
| MCF-7 | Breast Cancer | 7.50 |
| LO2 | Normal Liver Cells | 96.68 |
The compound induces dose-dependent apoptosis in HCT-116 cells, with a 55% apoptotic ratio observed at a concentration of 20 µM after 24 hours of treatment.[7] Mechanistically, CK2 Inhibitor 2 reduces the phosphorylation of downstream targets of CK2 signaling, including Akt1 at serine 129 and Cdc37 at serine 13, indicating the suppression of survival pathways.[7] Furthermore, it inhibits the enzymatic activity of aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 of 0.10 µM and also downregulates its transcription and protein expression in HCT-116 cells.[7]
In a xenograft model using HCT-116 cells in BALB/c athymic nude mice, oral administration of CK2 Inhibitor 2 resulted in significant, dose-dependent tumor growth inhibition.[7]
Table 2: In Vivo Antitumor Efficacy of CK2 Inhibitor 2 in HCT-116 Xenograft Model [7]
| Dosage (Oral, Twice Daily for 4 Weeks) | Peak Tumor Growth Inhibition Rate |
| 60 mg/kg | Not specified, but significant |
| 90 mg/kg | 69% |
Notably, these antitumor effects were achieved without observable changes in the body weight of the mice, suggesting a favorable tolerability profile.[7]
Pharmacokinetics (PK)
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. A study in Sprague-Dawley rats provided key pharmacokinetic parameters for CK2 Inhibitor 2 following a single oral dose.
Table 3: Pharmacokinetic Parameters of CK2 Inhibitor 2 in Sprague-Dawley Rats [7]
| Parameter | Value |
| Dose | 25 mg/kg (single oral dose) |
| Maximum Concentration (Cmax) | 7017.8 ng/mL |
| Elimination Half-life (t1/2) | 6.67 hours |
| Clearance (CL) | 0.60 L/h/kg |
These data indicate that CK2 Inhibitor 2 is orally bioavailable and has a moderate elimination half-life in rats.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols based on the described experiments for CK2 inhibitors.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.
-
Procedure:
-
Recombinant human CK2 enzyme is incubated with the test compound at varying concentrations in a kinase buffer.
-
A specific peptide substrate for CK2 and ATP (often radiolabeled ³²P-ATP or ³³P-ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically using phosphocellulose paper or beads.
-
The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Objective: To measure the antiproliferative effect of the compound on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
After the incubation period, a viability-staining reagent (e.g., MTT or SRB) is added.
-
The plates are incubated to allow for color development, which is proportional to the number of viable cells.
-
The absorbance is read using a microplate reader.
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the drug concentration.
-
-
Objective: To assess the effect of the inhibitor on the phosphorylation of downstream signaling proteins.
-
Procedure:
-
Cells are treated with the test compound for a specified time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt Ser129, total Akt).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Objective: To evaluate the in vivo antitumor efficacy of the compound.
-
Procedure:
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., HCT-116).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
The test compound is administered (e.g., orally) at specified doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Objective: To determine the ADME properties of the compound.
-
Procedure:
-
A cohort of rodents (e.g., Sprague-Dawley rats) is administered the compound via a specific route (e.g., oral gavage or intravenous injection).
-
Blood samples are collected at predetermined time points post-dosing.
-
Plasma is separated from the blood samples.
-
The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, t1/2, CL, etc.) are calculated from the plasma concentration-time profile using specialized software.
-
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key signaling pathway involving CK2 and a typical workflow for in vivo pharmacodynamic studies.
Caption: Simplified signaling pathway of CK2 promoting cell survival.
Caption: General workflow for in vivo pharmacodynamic studies.
Conclusion
CK2 Inhibitor 2 is a potent, selective, and orally active inhibitor of Casein Kinase 2 with demonstrated antiproliferative and antitumor activities. Its favorable in vitro and in vivo pharmacodynamic profile, characterized by the induction of apoptosis and inhibition of tumor growth, coupled with reasonable pharmacokinetic properties in preclinical species, establishes it as a valuable tool for cancer research and a potential candidate for further drug development. The data summarized in this guide provide a foundational understanding for researchers and drug development professionals working on the therapeutic targeting of CK2.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 8. Overview of Pharmacodynamics - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
A Technical Guide to the Solubility and Stability of Protein Kinase CK2 Inhibitors
Disclaimer: No specific public data was found for a compound designated "CK2-IN-13." This guide provides a comprehensive overview of the solubility and stability properties of well-characterized Protein Kinase CK2 (CK2) inhibitors, intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the characterization of novel CK2 inhibitors.
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is implicated in numerous diseases, most notably cancer, making it a significant target for therapeutic intervention.[1] The development of small molecule inhibitors targeting CK2 is a vibrant area of research. A critical aspect of the preclinical development of these inhibitors is the thorough characterization of their physicochemical properties, particularly solubility and stability, which are crucial for ensuring accurate in vitro results and optimal in vivo efficacy.
Quantitative Data on CK2 Inhibitor Solubility
The aqueous solubility of a compound is a key determinant of its absorption and distribution in biological systems. The following table summarizes the aqueous solubility data for several notable CK2 inhibitors.
| Compound Name | Chemical Class | Aqueous Solubility | Notes |
| SGC-CK2-1 | Pyrazolopyrimidine | Low | - |
| SGC-CK2-2 | Naphthyridine | Better than SGC-CK2-1 | Good aqueous solubility (>100 µM for analogues)[2] |
| Compound 2 (Naphthyridine-based) | Naphthyridine | Good aqueous solubility (>100 µM)[2] | This compound is an exquisitely selective chemical probe for CK2.[2] |
| Analogues 11 and 15 | Naphthyridine | Insoluble residue noted | - |
| Analogues 14, 19, and 20 | Naphthyridine | 25–50 μM | Lowest solubility values in the series.[2] |
| DMAT | Benzimidazole | Poor solubility | Development of an efficient drug delivery system was challenging.[3] |
| W16 | Podophyllotoxin indolo-analogue | Poor solubility | Large aromatic structure contributes to poor solubility.[4] |
Stability Properties of CK2 Inhibitors
Experimental Protocols
Kinetic Solubility Assay
This method provides a rapid assessment of a compound's solubility and is suitable for high-throughput screening.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation.[6]
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) using a microplate reader.[6]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.[6]
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound and is considered the "gold standard."[6]
Methodology:
-
Compound Addition: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.[6]
-
Sample Collection: Carefully collect an aliquot of the supernatant.[6]
-
Quantification: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), with a standard curve.[6]
-
Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.[6]
Forced Degradation Study (Chemical Stability)
This study is designed to identify potential degradation pathways and assess the intrinsic stability of a compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.[6]
-
Stress Conditions: Expose the compound to a range of stress conditions, including:
-
Sample Analysis: After a defined period, neutralize the acidic and basic samples and analyze all samples by HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.[6]
-
Data Analysis: Compare the chromatograms of the stressed samples to an unstressed control to determine the percentage of the parent compound remaining.[6]
Visualizations
Signaling Pathways Regulated by CK2
CK2 is a pleiotropic kinase that regulates numerous signaling pathways critical for cell survival and proliferation.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
CK2-IN-13: A Technical Guide to Preliminary Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of CK2-IN-13, a potent inhibitor of Casein Kinase 2 (CK2). This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting CK2.
Protein kinase CK2 is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[2][3] This guide will delve into the quantitative data available for this compound, detail the experimental protocols for assessing its cytotoxic effects, and visualize the key signaling pathways involved.
Quantitative Cytotoxicity Data
This compound has been identified as a potent inhibitor of CK2 with a reported IC50 of 5.8 nM .[4] To provide a broader context for its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for this compound and other notable CK2 inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | - | Enzymatic Assay | 0.0058 | [4] |
| CK2 Inhibitor 2 | PC-3 (Prostate) | Proliferation | 4.53 | [5] |
| HCT-116 (Colon) | Proliferation | 3.07 | [5] | |
| MCF-7 (Breast) | Proliferation | 7.50 | [5] | |
| HT-29 (Colon) | Proliferation | 5.18 | [5] | |
| T24 (Bladder) | Proliferation | 6.10 | [5] | |
| LO2 (Normal Liver) | Proliferation | 96.68 | [5] | |
| CX-4945 (Silmitasertib) | PC3 (Prostate) | Apoptosis | Induces Apoptosis | [6] |
| CAM4066 | HCT116 (Colon) | Cell Viability | 9.6 | [7] |
| Jurkat (Leukemia) | Cell Viability | 9.6 | [7] | |
| A549 (Lung) | Cell Viability | 20 | [7] | |
| KN2 | HeLa (Cervical) | Cytotoxicity | 6 | [7] |
| HEK293 (Normal Kidney) | Cytotoxicity | 16 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the cytotoxicity of CK2 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS)
-
This compound (or other CK2 inhibitor)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound and wash them with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Western Blotting
This technique is used to detect specific proteins in a sample and can be employed to assess the levels of key proteins involved in signaling pathways affected by CK2 inhibition.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (S129), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.
Signaling Pathways and Visualizations
CK2 is a master regulator that influences numerous signaling pathways critical for cell survival and proliferation. Inhibition of CK2 can lead to the induction of apoptosis through the modulation of these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key pro-survival pathway that is often hyperactivated in cancer. CK2 can directly phosphorylate and activate Akt, a central kinase in this pathway.[8]
References
- 1. neb.com [neb.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP1911451A1 - Protein-kinase CK2 inhibitors and their therapeutic applications - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase CK2 is a critical regulator of epithelial homeostasis in chronic intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
The Impact of Protein Kinase CK2 Inhibition on Cancer Cell Proliferation: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "CK2-IN-13." This guide will therefore provide a comprehensive overview of the effects of well-characterized Protein Kinase CK2 (CK2) inhibitors on cancer cell proliferation, with a focus on the extensively studied inhibitor, Silmitasertib (B1669362) (CX-4945), as a representative example.
Executive Summary
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a pivotal role in promoting cell proliferation, survival, and suppressing apoptosis.[1][2][3] Its dysregulation is associated with tumor progression and poor prognosis, making it a compelling therapeutic target in oncology.[2][3] CK2 exerts its oncogenic functions by modulating several key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[1][4][5] Inhibition of CK2 has been shown to effectively reduce cancer cell viability, induce cell cycle arrest, and promote apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the effects of CK2 inhibition on cancer cell proliferation, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.
Quantitative Data on CK2 Inhibitor Efficacy
The anti-proliferative activity of CK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a biological process (e.g., cell viability) by 50%. The following tables summarize the IC50 values for the well-characterized CK2 inhibitor Silmitasertib (CX-4945) in various human cancer cell lines.
Table 1: IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines [1]
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | BT-474 | 1.71 - 20.01 |
| MDA-MB-231 | 1.71 - 20.01 | |
| MCF-7 | 1.71 - 20.01 | |
| Pancreatic Cancer | BxPC-3 | G1 arrest induced |
| Leukemia | CLL | < 1 |
| Jurkat | 0.1 (endogenous CK2 activity) |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.
Core Signaling Pathways Modulated by CK2
CK2 is a central node in multiple signaling networks that are fundamental to cancer progression.[1][4][5] Understanding these pathways is critical for interpreting the effects of CK2 inhibition.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[4][6] CK2 can directly phosphorylate and activate Akt at Ser129, a key component of this pathway, thereby promoting its pro-survival functions.[4][6] Inhibition of CK2 leads to decreased Akt phosphorylation and subsequent downregulation of the entire PI3K/Akt/mTOR cascade.[4][6]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[1][7] CK2 can phosphorylate several components of the NF-κB pathway, including IκBα and the p65 subunit of NF-κB, leading to its activation and the transcription of pro-survival genes.[7] CK2 inhibitors can block this activation, thereby sensitizing cancer cells to apoptosis.[7]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for mediating cellular responses to cytokines and growth factors, and its aberrant activation is common in many cancers.[4][7] CK2 can phosphorylate and potentiate the activity of both JAKs and STATs, leading to the transcription of genes involved in proliferation and survival.[7] Inhibition of CK2 can effectively block this signaling cascade.[4]
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to assess the effect of CK2 inhibitors on cancer cell proliferation and signaling.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CK2 inhibitors on cancer cell lines and calculating the IC50 value.[1][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CK2 inhibitor (e.g., Silmitasertib/CX-4945)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of the CK2 inhibitor in complete culture medium. A common starting range is 0.1 to 100 µM.[1][8]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of Signaling Pathways
This protocol allows for the detection of changes in the phosphorylation status of key proteins in signaling pathways affected by CK2 inhibition.[8][10][11]
Materials:
-
Cancer cells treated with CK2 inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt S129, anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the CK2 inhibitor at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection:
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[8]
-
Conclusion
The inhibition of Protein Kinase CK2 represents a promising therapeutic strategy for a wide range of cancers. By targeting a key driver of oncogenic signaling, CK2 inhibitors can effectively impede cancer cell proliferation and survival. The data and protocols presented in this technical guide provide a foundational framework for researchers and drug development professionals to investigate the anti-cancer effects of CK2 inhibition. While no specific information is available for "this compound," the principles and methodologies outlined herein are broadly applicable to the evaluation of any novel CK2 inhibitor. Further research into the development of potent and selective CK2 inhibitors holds significant promise for advancing cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Therapeutic CK2 inhibition attenuates diverse prosurvival signaling cascades and decreases cell viability in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Protein Kinase CK2 Suppresses Pro-survival Signaling Pathways and Growth of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
The Role of CK2-IN-13 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1][2] Structurally, CK2 is a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][3] A significant body of evidence has established CK2 as a potent suppressor of apoptosis, the cell's intrinsic program for self-destruction.[1][4] Its anti-apoptotic function is a key contributor to its role in tumorigenesis, as elevated levels of CK2 are observed in a wide range of cancers, where it helps malignant cells evade programmed cell death.[4][5]
The inhibition of CK2 has therefore emerged as a promising therapeutic strategy for cancer.[4] Small molecule inhibitors targeting the ATP-binding site of CK2's catalytic subunits can disrupt its pro-survival signaling, leading to the induction of apoptosis in cancer cells.[6] This technical guide focuses on the role of a specific CK2 inhibitor, CK2-IN-13, in the induction of apoptosis, providing an in-depth overview of its mechanism of action, the signaling pathways involved, and detailed experimental protocols for its investigation.
Mechanism of Action: CK2 Inhibition and the Induction of Apoptosis
CK2 exerts its anti-apoptotic effects through the phosphorylation of a multitude of substrate proteins involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][7] By phosphorylating and modulating the activity of these key proteins, CK2 shifts the cellular balance towards survival. The introduction of a CK2 inhibitor like this compound disrupts this pro-survival signaling, thereby sensitizing cancer cells to apoptotic stimuli.
The primary mechanism by which CK2 inhibitors induce apoptosis is by preventing the phosphorylation of key downstream targets. This leads to:
-
Activation of Pro-Apoptotic Proteins: CK2 is known to phosphorylate and inactivate pro-apoptotic proteins such as members of the Bcl-2 family. Inhibition of CK2 can lead to the dephosphorylation and activation of these proteins, triggering the mitochondrial apoptotic cascade.[7]
-
Downregulation of Anti-Apoptotic Proteins: The activity of anti-apoptotic proteins, such as IAPs (Inhibitor of Apoptosis Proteins), can be diminished upon CK2 inhibition, further promoting apoptosis.[8]
-
Modulation of Key Survival Pathways: CK2 is a key regulator of major pro-survival signaling pathways, including PI3K/Akt and NF-κB.[7][9] Inhibition of CK2 disrupts these pathways, reducing the expression of survival genes and promoting apoptosis.
Core Signaling Pathways Modulated by this compound
The induction of apoptosis by this compound is a consequence of its impact on several interconnected signaling pathways that are critical for cell survival.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[10] CK2 positively regulates this pathway at multiple levels. It can directly phosphorylate and enhance the activity of Akt.[9] Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[11] By inhibiting CK2, this compound is expected to decrease Akt activation, leading to reduced phosphorylation of its downstream targets and a subsequent increase in pro-apoptotic signaling.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival.[9] Constitutive activation of NF-κB is a hallmark of many cancers, contributing to their resistance to apoptosis. CK2 can promote NF-κB activation by phosphorylating its inhibitor, IκBα, which targets it for proteasomal degradation.[7] The inhibition of CK2 by this compound is anticipated to stabilize IκBα, leading to the sequestration of NF-κB in the cytoplasm and the downregulation of its anti-apoptotic target genes.
Quantitative Data on CK2 Inhibition and Apoptosis
While specific quantitative data for this compound is not extensively available in the public domain, the pro-apoptotic effects of other well-characterized CK2 inhibitors have been documented. This data serves as a valuable reference for designing experiments and understanding the potential efficacy of this compound.
Table 1: IC50 Values of Various CK2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) for Cell Viability | Reference |
| CX-4945 | U937 | Acute Myeloid Leukemia | 3.79 | [12] |
| Quinalizarin | H460 | Non-Small Cell Lung Cancer | ~25 (used concentration) | [13] |
| TBB | MOLT-4 | Leukemia | 28.0 | [14] |
| TBB | HCT116 | Colon Cancer | 31.5 | [14] |
Table 2: Apoptosis Induction by CK2 Inhibition
| Inhibitor | Cell Line | Cancer Type | Treatment | % Apoptotic Cells | Reference |
| Quinalizarin (25 µM) | A549 | Non-Small Cell Lung Cancer | 24h | 7.95 ± 0.70 | [13] |
| Quinalizarin (25 µM) | H460 | Non-Small Cell Lung Cancer | 24h | 31.32 ± 0.46 | [13] |
| CX-4945 (20 µM) | 786-O | Renal Carcinoma | 72h | Caspase-3 activation observed | [15] |
Table 3: Placeholder for this compound Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) for Apoptosis | % Apoptosis at [X] µM |
| e.g., HeLa | Cervical Cancer | Data to be determined | Data to be determined |
| e.g., PC-3 | Prostate Cancer | Data to be determined | Data to be determined |
Experimental Protocols
To investigate the role of this compound in apoptosis, a series of well-established cellular and biochemical assays can be employed.
Experimental Workflow
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.
Materials:
-
Target cancer cell line
-
This compound
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and wash the adherent cells with PBS. Detach the adherent cells using trypsin-EDTA, and combine them with the collected medium.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[14]
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 2: Western Blot Analysis of Apoptotic Markers
This protocol is used to detect changes in the expression and cleavage of key proteins involved in apoptosis following treatment with this compound.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Perform densitometric analysis to quantify band intensities, normalizing to a loading control like β-actin.
-
Protocol 3: In Vitro CK2 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of CK2.
Materials:
-
Recombinant human CK2 holoenzyme
-
Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
ATP (can be radiolabeled [γ-³²P]ATP or used with a non-radioactive ADP detection kit like ADP-Glo™)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Method for detection (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or luminometer for ADP-Glo™ assay)
Procedure:
-
Reaction Setup:
-
In a microplate, combine the kinase reaction buffer, recombinant CK2 enzyme, and the specific peptide substrate.
-
Add varying concentrations of this compound or a vehicle control.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Detection:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol using a luminometer.[16][17]
-
-
Data Analysis:
-
Calculate the percentage of CK2 activity inhibition for each concentration of this compound.
-
Determine the IC50 value of this compound for CK2 inhibition.
-
Conclusion
The role of Protein Kinase CK2 as a potent suppressor of apoptosis is well-established, making it a prime target for anti-cancer drug development.[1][4] While comprehensive data on this compound is still emerging, its function as a CK2 inhibitor strongly suggests its potential to induce apoptosis in cancer cells by disrupting key pro-survival signaling pathways such as PI3K/Akt and NF-κB. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to thoroughly investigate the anti-cancer properties of this compound and similar compounds. Further studies are warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound in various cancer contexts.
References
- 1. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target [mdpi.com]
- 6. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of protein kinase CK2 on inhibitor of apoptosis proteins in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Protein Kinase CK2 Suppresses Pro-survival Signaling Pathways and Growth of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CK2 alpha 1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 17. Kinase activity assays Src and CK2 [protocols.io]
The Emergence of CK2 Inhibition: A Technical Guide to the Preclinical Development of CX-4945 (Silmitasertib)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a pivotal regulator of numerous cellular processes, and its aberrant activity is implicated in the pathogenesis of various human diseases, most notably cancer. This has positioned CK2 as a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the early-stage research and preclinical development of CX-4945 (Silmitasertib), a first-in-class, orally bioavailable, and selective inhibitor of CK2 that has advanced into clinical trials. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the critical signaling pathways and experimental workflows.
Introduction to Protein Kinase CK2
Protein Kinase CK2 is a ubiquitous and highly conserved serine/threonine kinase that plays a crucial role in a wide array of cellular functions, including cell growth, proliferation, survival, and apoptosis.[1][2] Structurally, CK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] Unlike many other kinases, CK2 is constitutively active, making it a constant driver of downstream signaling pathways. Its dysregulation and overexpression have been frequently observed in a multitude of cancer types, including breast, prostate, lung, and hematological malignancies, making it an attractive target for anticancer drug development.[1]
CX-4945 (Silmitasertib): A Potent and Selective CK2 Inhibitor
CX-4945, also known as Silmitasertib, is a potent, selective, and orally bioavailable small-molecule inhibitor of CK2.[2] It was the first CK2 inhibitor to enter clinical trials.[2]
Mechanism of Action
CX-4945 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the CK2α catalytic subunit.[2] This direct inhibition blocks the phosphorylation of CK2 substrates, thereby modulating downstream signaling pathways critical for cancer cell survival and proliferation. One of the key pathways affected is the PI3K/Akt signaling cascade.[2] CK2 can directly phosphorylate and activate Akt at serine 129; by inhibiting CK2, CX-4945 prevents this activation.
References
A Technical Guide to Protein Kinase CK2 Inhibition and its Impact on Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide provides a comprehensive overview of the inhibition of Protein Kinase CK2 and its effects on cellular signaling. While the prompt specified "CK2-IN-13," a thorough review of available data did not yield specific information for a compound with this designation. Therefore, this document focuses on the well-characterized, clinical-stage CK2 inhibitor, CX-4945 (Silmitasertib) , and other common inhibitors to illustrate the principles and impact of CK2 inhibition.
Introduction: Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is ubiquitously expressed in eukaryotic cells.[1][2] Structurally, CK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits (CSNK2B).[1][3] With the ability to phosphorylate hundreds of substrates, CK2 is a pleiotropic kinase that plays a critical role in a vast array of cellular processes, including gene expression, DNA repair, cell cycle progression, and survival.[1][4][5]
CK2 is frequently overexpressed and hyperactive in a wide variety of human cancers, where it contributes to tumor progression by modulating key oncogenic signaling pathways.[6][7] This has established CK2 as a promising therapeutic target for cancer treatment and other diseases.[8]
CK2's Role in Core Cell Signaling Pathways
CK2 acts as a master regulator, influencing multiple signaling cascades critical for cell proliferation and survival. Its inhibition can simultaneously disrupt these interconnected pathways.
PI3K/Akt/mTOR Pathway
CK2 is a positive regulator of the PI3K/Akt/mTOR pathway, a central signaling node for cell growth and survival. CK2 enhances this pathway by directly phosphorylating Akt at Ser129, which promotes cell viability, and by phosphorylating and inhibiting the tumor suppressor PTEN, which is a negative regulator of the pathway.[1][9] Inhibition of CK2 can, therefore, lead to reduced mTOR signaling and decreased cell proliferation.[1]
References
- 1. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review | MDPI [mdpi.com]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchem.org.ua [medchem.org.ua]
- 9. researchgate.net [researchgate.net]
Unveiling CK2-IN-13: A Novel Paradigm in CK2 Inhibition for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a pivotal regulator of numerous cellular processes, and its aberrant activity is implicated in the pathogenesis of various diseases, particularly cancer.[1][2] Consequently, the development of potent and selective CK2 inhibitors has been a significant focus of therapeutic research. This technical guide delves into the novelty of a distinct class of CK2 inhibitors characterized by an unconventional dihydropyrido-thieno[2,3-d]pyrimidine scaffold.[3] We focus on a representative compound from this class, herein referred to as CK2-IN-13 (based on the promising profile of compound 10b ), to elucidate its unique inhibitory mechanism, cellular activity, and the experimental methodologies crucial for its characterization. This document aims to provide a comprehensive resource for researchers in the field of kinase inhibition and drug discovery.
Introduction: The Rationale for Novel CK2 Inhibitors
Protein Kinase CK2 is a ubiquitous and highly conserved enzyme that phosphorylates a vast array of substrates involved in critical cellular functions such as cell cycle progression, DNA repair, and apoptosis.[4][5] Its dysregulation is a common feature in many human cancers, where it promotes cell survival and proliferation through the modulation of key oncogenic signaling pathways, including PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[6][7][8] While several ATP-competitive CK2 inhibitors have been developed, the quest for novel scaffolds with improved selectivity and distinct mechanisms of action remains a priority to overcome potential resistance and off-target effects.[3][9]
The emergence of a novel class of CK2 inhibitors, exemplified by this compound, presents a significant advancement. These compounds are distinguished by a dihydropyrido-thieno[2,3-d]pyrimidine core, a feature that sets them apart from previously reported inhibitors.[3] This guide will explore the unique characteristics of this inhibitor class, providing a detailed overview of its biochemical and cellular properties.
Data Presentation: Quantitative Analysis of this compound
The inhibitory potency and cellular efficacy of this compound have been quantified through various assays. The following tables summarize the key quantitative data, facilitating a clear comparison of its activity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Compound 10b)
| Target | IC50 (nM) |
| CK2α | 36.7 |
Data derived from a study on a novel class of dihydropyrido-thieno[2,3-d]pyrimidine derivatives, where compound 10b demonstrated a balanced activity profile.[3]
Table 2: Cellular Activity of this compound (Compound 10b) in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| 786-O | Renal Cell Carcinoma | 7.3 |
| U937 | Lymphoma | 7.5 |
GI50 represents the concentration required to inhibit cell growth by 50%.[3]
Experimental Protocols: Methodologies for Characterization
The following sections provide detailed protocols for the key experiments cited in the characterization of this compound. These methodologies are based on established techniques in the field of kinase inhibitor evaluation.
In Vitro CK2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of CK2.
Materials:
-
Recombinant human CK2α enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound (or other test inhibitor)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)
-
ATP (at a concentration near the Km for CK2)
-
ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper for radioactive assays
-
Luminometer or scintillation counter
Procedure (ADP-Glo™ Assay):
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, recombinant CK2α enzyme, and the peptide substrate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Cell Growth Inhibition (GI50) Assay
This assay determines the concentration of an inhibitor that causes a 50% reduction in the net protein increase in a cell culture.[11][12]
Materials:
-
Human cancer cell lines (e.g., 786-O, U937)
-
Complete cell culture medium
-
This compound (or other test inhibitor)
-
96-well microtiter plates
-
Sulforhodamine B (SRB) or other cell viability reagents (e.g., MTT, AlamarBlue)
-
Trichloroacetic acid (TCA)
-
Trizma base
-
Microplate reader
Procedure (SRB Assay):
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
The following day, fix one set of plates with TCA to determine the cell population at the time of drug addition (Tz).
-
Add serial dilutions of this compound to the remaining plates. Include a vehicle control (C).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
After incubation, fix the cells with cold TCA and incubate for 60 minutes at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound stain with 10 mM Trizma base.
-
Read the absorbance on a microplate reader at 515 nm.
-
Calculate the percentage of growth inhibition using the following formula: [(Ti - Tz) / (C - Tz)] x 100, where Ti is the absorbance of the treated cells. The GI50 is the concentration at which this value is 50.[11]
Western Blot Analysis of CK2 Signaling Pathways
This protocol is used to assess the effect of CK2 inhibition on the phosphorylation status of downstream targets in key signaling pathways.[13][14]
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total proteins in the PI3K/AKT, NF-κB, and JAK/STAT pathways (e.g., p-AKT, AKT, p-p65, p65, p-STAT3, STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[13][14]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by CK2 and a typical experimental workflow for evaluating a novel CK2 inhibitor.
References
- 1. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target | MDPI [mdpi.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2 in development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase CK2 regulates AKT, NF-κB and STAT3 activation, stem cell viability and proliferation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinase activity assays Src and CK2 [protocols.io]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for the Use of CK2 Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes.[1][2] It is a constitutively active enzyme, typically found as a tetrameric complex of two catalytic subunits (α and/or α') and two regulatory β subunits.[2][3] CK2 is implicated in the regulation of cell proliferation, survival, and apoptosis, making it a critical enzyme in cellular homeostasis.[1] Dysregulation of CK2 activity has been linked to various diseases, most notably cancer, where it is often overexpressed and contributes to tumor progression by modulating key oncogenic signaling pathways.[1][4] These pathways include the PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin signaling cascades. Consequently, CK2 has emerged as a significant therapeutic target in drug discovery.
This document provides detailed application notes and experimental protocols for the use of CK2 inhibitors in cell culture experiments. While the specific inhibitor CK2-IN-13 was requested, a comprehensive search of the scientific literature and supplier databases did not yield specific data for a compound with this designation. Therefore, this guide will provide general protocols and data for well-characterized CK2 inhibitors, such as Silmitasertib (CX-4945) and TBB (4,5,6,7-Tetrabromobenzotriazole) , which can be adapted for the evaluation of any novel or uncharacterized CK2 inhibitor.
Data Presentation: Efficacy of Common CK2 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for widely used CK2 inhibitors in various human cancer cell lines. This data is essential for determining the effective concentration range for in vitro experiments. It is crucial to note that these values are cell-line dependent and should be used as a starting point for your own experimental optimization.[5]
Table 1: IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines [5]
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Breast Cancer | BT-474 | 1.71-20.01 | |
| MDA-MB-231 | 1.71-20.01 | ||
| MCF-7 | 1.71-20.01 | ||
| Pancreatic Cancer | BxPC-3 | Not specified | G1 arrest induced |
| Leukemia | CLL | < 1 | |
| Jurkat | 0.1 | Endogenous CK2 activity |
Table 2: IC50 Values of TBB (4,5,6,7-Tetrabromobenzotriazole) in Human Cancer Cell Lines [5]
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Leukemia | Jurkat | Not specified | Endogenous CK2 inhibited |
Signaling Pathways Modulated by CK2
CK2 is a central kinase that influences multiple signaling pathways crucial for cell fate. Understanding these pathways is key to interpreting the effects of CK2 inhibition.
Experimental Workflow for Evaluating a CK2 Inhibitor
A systematic approach is necessary to characterize the effects of a CK2 inhibitor on a cancer cell line. The following workflow outlines the key experimental stages.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CK2 inhibitors on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
CK2 inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Inhibitor Treatment: Prepare a series of dilutions of the CK2 inhibitor in complete culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.1 to 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals in viable cells.[1]
-
Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis for CK2 Pathway Inhibition
This protocol allows for the detection of changes in the phosphorylation state of CK2 substrates, confirming the inhibitor's target engagement within the cell.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
CK2 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-p65 (Ser529), anti-p65, anti-CK2α, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the CK2 inhibitor at the desired concentrations (e.g., around the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[5] Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris. Determine the protein concentration of the supernatant.[5]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[5][6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of CK2 substrates relative to the total protein and the loading control.
Protocol 3: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of a compound on CK2's enzymatic activity. Commercial kits are available for this purpose.[7][8]
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)[1]
-
CK2 inhibitor
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure (using a luminescence-based assay):
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Inhibitor Addition: Add the CK2 inhibitor at various concentrations. Include a no-inhibitor control.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Troubleshooting and Considerations
-
Inhibitor Solubility: Ensure the CK2 inhibitor is fully dissolved in the stock solution (typically DMSO) and diluted appropriately in the culture medium to avoid precipitation.
-
Cell Line Variability: The sensitivity to CK2 inhibitors can vary significantly between different cell lines due to their unique genetic and signaling landscapes.[6]
-
Off-Target Effects: Be aware of potential off-target effects of the inhibitor. It is advisable to test the inhibitor against a panel of other kinases to assess its selectivity.
-
Controls are Critical: Always include appropriate controls in your experiments, such as untreated and vehicle-treated cells, to ensure the observed effects are due to the inhibitor and not the solvent or other experimental manipulations.
By following these detailed application notes and protocols, researchers can effectively utilize CK2 inhibitors to investigate the role of CK2 in various cellular processes and to evaluate their potential as therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide CIGB-300 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
Application Notes and Protocols for CK2-IN-13 (CK2 inhibitor 2) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase CK2 (formerly Casein Kinase II) is a serine/threonine kinase that is crucial in various cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is frequently observed in a multitude of cancers, making it a significant target for therapeutic intervention.[1] CK2-IN-13, also referred to as CK2 inhibitor 2, is a potent and selective, orally active inhibitor of CK2 with demonstrated antiproliferative and antitumor activities.[2] These application notes provide detailed protocols for in vivo studies using this compound to evaluate its efficacy in preclinical cancer models.
Data Presentation
The following tables summarize key quantitative data for this compound (CK2 inhibitor 2) based on available preclinical data.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Value |
| Animal Model | Male BALB/c athymic nude mice (5 weeks old, 16-18 grams) |
| Tumor Model | HCT-116 human colorectal carcinoma cell line |
| Drug | This compound (CK2 inhibitor 2) |
| Dosing Range | 60 - 90 mg/kg |
| Administration Route | Oral (p.o.) |
| Dosing Frequency | Twice daily |
| Treatment Duration | 4 weeks |
| Observed Effect | Dose-dependent inhibition of tumor growth |
| Peak Inhibition Rate | 69% at 90 mg/kg |
| Reference | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value |
| Animal Model | Sprague-Dawley rats |
| Dose | 25 mg/kg |
| Administration Route | Oral (p.o.), single dose |
| Maximum Concentration (Cmax) | 7017.8 ng/mL |
| Elimination Half-life (t1/2) | 6.67 hours |
| Clearance (CL) | 0.60 L/h/kg |
| Reference | [2] |
Signaling Pathway
CK2 is a key component in multiple oncogenic signaling pathways. Its inhibition by this compound can lead to the suppression of survival pathways and the induction of apoptosis. One of the critical pathways affected is the PI3K/Akt signaling cascade. CK2 can directly phosphorylate and activate Akt, a central kinase that promotes cell survival and proliferation. By inhibiting CK2, this compound prevents the phosphorylation of Akt at serine 129, thereby downregulating this pro-survival pathway.[2]
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines the methodology for assessing the antitumor efficacy of this compound in a mouse xenograft model.
1. Animal Model and Husbandry:
-
Species: Male BALB/c athymic nude mice.
-
Age: 5 weeks.
-
Weight: 16-18 grams.
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
2. Cell Culture and Tumor Implantation:
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Culture Conditions: Grow cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation:
-
Harvest HCT-116 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
3. Experimental Groups and Treatment:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium) orally, twice daily.
-
This compound (60 mg/kg): Administer 60 mg/kg of this compound orally, twice daily.
-
This compound (90 mg/kg): Administer 90 mg/kg of this compound orally, twice daily.
-
-
Drug Preparation: Prepare this compound fresh daily in the appropriate vehicle.
-
Administration: Administer the designated treatment orally using a gavage needle.
-
Duration: Continue treatment for 4 weeks.
4. Data Collection and Analysis:
-
Tumor Volume: Continue to measure tumor volume every 2-3 days throughout the study.
-
Body Weight: Record the body weight of each mouse twice a week as an indicator of general health and toxicity.
-
Endpoint: At the end of the 4-week treatment period, euthanize the mice. Excise the tumors and record their final weight.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test) to compare tumor growth between the treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
Disclaimer
The experimental protocols and data presented in these application notes are for research purposes only. The specific dosages and treatment schedules may require optimization for different cell lines, animal models, and experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for the In Vivo Administration of Novel CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific in vivo dosage recommendations for the novel Casein Kinase 2 (CK2) inhibitor, CK2-IN-13 , have not been publicly disclosed. The following application notes and protocols are intended to provide a comprehensive guide for establishing an appropriate dosage and administration regimen for this compound or other novel CK2 inhibitors in animal models. The information is based on established methodologies and data from preclinical studies of other well-characterized CK2 inhibitors, such as CX-4945 (Silmitasertib).
Introduction to CK2 Inhibition in Animal Models
Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers and plays a crucial role in cell growth, proliferation, and survival.[1] Inhibition of CK2 is a promising therapeutic strategy, and numerous inhibitors are under investigation.[1] Preclinical evaluation in animal models is a critical step in the development of these inhibitors. This document outlines key considerations and protocols for determining the appropriate dosage of novel CK2 inhibitors, using data from existing compounds as a reference.
Summary of In Vivo Dosages for Known CK2 Inhibitors
The following table summarizes dosages and administration routes for previously studied CK2 inhibitors in various mouse models. This data can serve as a starting point for designing pilot studies for new compounds like this compound.
| Inhibitor Name | Animal Model | Cancer/Disease Model | Dosage | Route of Administration | Reference(s) |
| CX-4945 (Silmitasertib) | Immunocompromised Mice | Breast Cancer (BT-474) Xenograft | 25 or 75 mg/kg, twice daily | Oral Gavage | [2] |
| CX-4945 (Silmitasertib) | Immunocompromised Mice | Pancreatic Cancer (BxPC-3) Xenograft | 75 mg/kg, twice daily | Oral Gavage | [2] |
| CX-4945 (Silmitasertib) | Immunocompromised Mice | Prostate Cancer (PC3) Xenograft | 25, 50, or 75 mg/kg, twice daily | Oral Gavage | [2][3] |
| CX-4945 (Silmitasertib) | NRG-S Mice | Acute Myeloid Leukemia (PDX) | 100 mg/kg, twice daily | Oral | [1] |
| CX-4945 (Silmitasertib) | Mice | Glioblastoma (GBM) Xenograft | 50 or 100 mg/kg | Oral | [4] |
| CX-4945 (Silmitasertib) | C57BL/6OlaHsd Mice | Sepsis (CLP model) | 50 mg/kg | Intravenous | [5] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Mouse | Ocular Neovascularization | 60 mg/kg, once daily | Not Specified | [6][7] |
Experimental Protocols
Protocol 1: Formulation of a Novel CK2 Inhibitor for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of a novel CK2 inhibitor for administration to animal models.
Materials:
-
Novel CK2 Inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
-
Sonicator (optional)
Procedure:
-
Solubility Testing: Begin by determining the solubility of the test compound in various pharmaceutically acceptable solvents.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the inhibitor in DMSO. For example, dissolve 10 mg of the compound in 200 µL of DMSO to achieve a 50 mg/mL stock.
-
Vehicle Preparation: A common vehicle for oral administration consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline/PBS
-
-
Final Formulation: a. To prepare a 1 mg/mL working solution, start with the required volume of the DMSO stock solution. b. Add PEG300 and vortex thoroughly to ensure complete mixing. c. Add Tween 80 and vortex again. d. Finally, add the saline or PBS to reach the final volume and concentration. e. If the final solution is not clear, gentle warming or sonication may be used to aid dissolution.
-
Control Group: The vehicle without the active compound should be prepared in the same manner to be administered to the control group of animals.
Note: The concentration of DMSO should be kept as low as possible, ideally below 10% for normal mice, to avoid solvent toxicity.
Protocol 2: Pilot Dose-Ranging and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and to identify a safe and potentially efficacious dose range for the novel CK2 inhibitor.
Procedure:
-
Animal Model Selection: Select a relevant animal model (e.g., healthy mice of a specific strain, or a xenograft model if evaluating anti-cancer efficacy).
-
Group Allocation: Divide animals into several groups (e.g., 4-5 groups, n=3-5 animals per group). Include one vehicle control group.
-
Dose Selection: Based on in vitro potency (IC50) and data from similar compounds (see table above), select a range of doses for testing. A broad range is recommended for initial studies (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once or twice daily for a set period (e.g., 7-14 days).
-
Monitoring:
-
Body Weight: Record the body weight of each animal daily. A significant weight loss ( >15-20%) is a common sign of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, grooming, or feeding behavior.
-
Toxicity Endpoints: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function (liver, kidney). Collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the novel CK2 inhibitor in a cancer xenograft model.
Procedure:
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., a human glioblastoma or pancreatic cancer cell line) and implant the cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (length × width²)/2).
-
Randomization and Grouping: Once tumors reach the desired size, randomize the animals into treatment and control groups (n=8-10 animals per group).
-
Treatment: Begin treatment with the selected doses of the CK2 inhibitor (based on the pilot study) and the vehicle control. Administer the treatment for a predetermined period (e.g., 21-28 days).
-
Efficacy Endpoints:
-
Tumor Volume: Continue to measure tumor volume and body weight 2-3 times per week.
-
Tumor Growth Inhibition (TGI): Calculate the TGI at the end of the study.
-
Survival: In some studies, treatment may continue until a humane endpoint is reached to assess for a survival benefit.
-
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested to assess the on-target effect of the drug by measuring the phosphorylation of known CK2 substrates (e.g., p-Akt Ser129) via Western blot or immunohistochemistry.
Visualizations
Caption: CK2 signaling pathway and point of inhibition.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological inhibition of CK2 by silmitasertib mitigates sepsis-induced circulatory collapse, thus improving septic outcomes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TBB (NSC 231634; Casein Kinase II Inhibitor I) | Casein Kinase | CAS 17374-26-4 | Buy TBB (NSC 231634; Casein Kinase II Inhibitor I) from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: CK2-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK2-IN-13 is a potent and selective inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase that is frequently overexpressed in a variety of human cancers. CK2 plays a crucial role in numerous cellular processes, including cell growth, proliferation, and suppression of apoptosis.[1] Inhibition of CK2 is a promising therapeutic strategy for the treatment of cancer. These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure its stability and efficacy in research and drug development settings.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 392.84 g/mol | |
| Solubility in DMSO | 50 mg/mL (127.28 mM) | Sonication and heating to 60°C are recommended for complete dissolution.[2] |
| Powder Storage | -20°C for up to 3 years | |
| Solution Storage (in DMSO) | -80°C for up to 1 year | [2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of this compound (Molecular Weight = 392.84 g/mol ).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 3.93 mg of compound, add 1 mL of DMSO.
-
Promote Dissolution:
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes.
-
Store Properly: Store the aliquots at -80°C for long-term storage.[2]
Visualizations
Experimental Workflow: this compound Solution Preparation and Storage
Caption: A flowchart illustrating the key steps for preparing and storing this compound solutions.
Signaling Pathway: Simplified CK2-Mediated Pro-Survival Pathway
Caption: A diagram showing the inhibitory effect of this compound on the CK2 pro-survival pathway.
References
Application Notes: Measuring the Activity of CK2-IN-13, a Potent Protein Kinase CK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a pivotal role in a vast array of cellular processes.[1] The enzyme typically exists as a tetramer composed of two catalytic subunits (α or α') and two regulatory (β) subunits.[1] CK2 is a master regulator, with hundreds of substrates involved in cell proliferation, survival, apoptosis suppression, and inflammation.[1] Its dysregulation and overexpression are frequently implicated in the pathogenesis of numerous human diseases, most notably cancer, making it a prime therapeutic target.[2][3] The development of potent and selective inhibitors is a critical area of research. CK2-IN-13 is a potent inhibitor of CK2, and this document provides a detailed protocol for measuring its activity using a modern, luminescence-based in vitro kinase assay.
Core Signaling Pathways Modulated by CK2
CK2 exerts its pro-survival and proliferative effects by modulating several key signaling cascades. Its inhibition can lead to the attenuation of these oncogenic pathways. Key pathways influenced by CK2 include:
-
PI3K/AKT/mTOR Pathway: CK2 can directly phosphorylate and activate AKT, a central kinase in promoting cell survival and proliferation. It can also phosphorylate and inactivate the tumor suppressor PTEN, which normally antagonizes PI3K signaling.
-
NF-κB Signaling: CK2 is known to enhance the activity of the NF-κB pathway, a critical regulator of inflammation, immunity, and cell survival.
-
Wnt/β-catenin Pathway: By phosphorylating β-catenin, CK2 promotes its stability and subsequent transcriptional activity, leading to the expression of genes that drive proliferation.
Caption: Major signaling pathways regulated by Protein Kinase CK2.
Data Presentation: In Vitro Inhibitory Activity
The potency of CK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other reference inhibitors against the CK2α catalytic subunit.
| Compound Name | Target | IC50 Value (nM) | Reference |
| This compound | CK2 | 5.8 | [4] |
| Silmitasertib (CX-4945) | CK2α | 1 | [4][5] |
| CK2 Inhibitor 2 | CK2 | 0.66 | [5] |
Experimental Protocols
Principle of the Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol outlines a method for measuring CK2 activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during the enzymatic reaction. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The CK2 enzyme, its specific substrate peptide, ATP, and the inhibitor (this compound) are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is directly proportional to the kinase activity.
The inhibitory effect of this compound is measured by the reduction in luminescence compared to a control reaction without the inhibitor.
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Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Detailed Methodology: In Vitro CK2 Inhibition Assay
This protocol is designed for a 384-well plate format but can be adapted.
A. Materials and Reagents
-
Enzyme: Recombinant Human Protein Kinase CK2α (or holoenzyme)
-
Substrate: Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
Inhibitor: this compound, dissolved in 100% DMSO
-
Reference Inhibitor: Silmitasertib (CX-4945) in 100% DMSO (for positive control)
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP: Adenosine 5'-triphosphate, high purity
-
Plates: White, opaque, low-volume 384-well assay plates
-
Equipment: Multichannel pipettes, plate shaker, luminometer
B. Reagent Preparation
-
1X Kinase Buffer: Prepare fresh from stock solutions.
-
Enzyme Working Solution (2X): Dilute the CK2 enzyme stock to the desired final concentration (e.g., 2-5 ng/µL) in 1X Kinase Buffer. The optimal concentration should be determined empirically to achieve a robust signal.
-
Substrate/ATP Working Solution (2X): Prepare a solution containing the CK2 peptide substrate and ATP in 1X Kinase Buffer. Final concentrations should be at or near the Km for each (e.g., 100-200 µM for substrate, 10-25 µM for ATP).
-
Inhibitor Dilutions: Prepare a serial dilution series of this compound in 100% DMSO. A typical 11-point, 3-fold dilution series might start at 100 µM. Then, dilute this series further into 1X Kinase Buffer to create the final working dilutions, ensuring the final DMSO concentration in the assay does not exceed 1%.
C. Assay Procedure
All steps are performed at room temperature unless otherwise noted.
-
Inhibitor Plating: Add 1 µL of the diluted this compound or control (DMSO for 0% inhibition, Silmitasertib for 100% inhibition) to the wells of the 384-well plate.
-
Enzyme Addition: Add 2 µL of the 2X CK2 Enzyme Working Solution to each well. Mix gently by shaking the plate for 1 minute.
-
Initiate Kinase Reaction: Add 2 µL of the 2X Substrate/ATP Working Solution to each well to start the reaction. The total reaction volume is now 5 µL.
-
Incubation: Cover the plate and incubate for 60 minutes.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix the plate on a shaker for 1 minute.
-
ATP Depletion: Incubate the plate for 40 minutes.
-
Signal Development: Add 10 µL of Kinase Detection Reagent to each well. Mix the plate on a shaker for 1 minute.
-
Signal Stabilization: Incubate the plate for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence using a plate-reading luminometer.
D. Data Analysis
-
Calculate Percent Inhibition: The activity of the enzyme is proportional to the luminescent signal (Relative Luminescence Units, RLU).
-
0% Inhibition Control (Max Signal): Wells with DMSO only.
-
100% Inhibition Control (Background): Wells with a high concentration of a potent inhibitor like Silmitasertib, or no enzyme.
Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_max - RLU_background))
-
-
Determine IC50 Value: Plot the Percent Inhibition versus the log of the inhibitor concentration (log[this compound]). Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value. Graphing software such as GraphPad Prism is recommended for this analysis.
References
Application Notes and Protocols for Cell Viability Assays with CK2 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is a critical regulator of a vast array of cellular processes.[1] Upregulation of CK2 activity is a common feature in many types of cancer, where it plays a significant role in promoting cell proliferation, survival, and suppressing apoptosis (programmed cell death).[2][3] This anti-apoptotic function makes CK2 a compelling target for cancer therapeutic development.[4] Inhibition of CK2 can trigger apoptotic pathways, leading to the selective death of cancer cells.[4][5]
These application notes provide a detailed guide for assessing the effects of CK2 inhibition on cell viability, using the well-characterized inhibitor CK2-IN-13 as a representative example. The protocols outlined below are applicable to various cell viability assays and can be adapted for other specific CK2 inhibitors.
Core Signaling Pathways Modulated by CK2
CK2 exerts its pro-survival effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting the outcomes of CK2 inhibition.
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central kinase in the pro-survival PI3K/Akt pathway.[6] It can also phosphorylate and inactivate the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[6]
-
NF-κB Signaling: CK2 can activate the NF-κB pathway, which is involved in inflammation, immunity, and cell survival.[3] CK2 can phosphorylate IκB, leading to its degradation and the subsequent activation of NF-κB.[7]
-
p53 Signaling: The tumor suppressor p53 plays a critical role in inducing apoptosis in response to cellular stress. CK2 can phosphorylate p53, which may lead to its degradation or inactivation, thereby inhibiting apoptosis.[1]
-
Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, promoting its stability and transcriptional activity, which results in the expression of genes that drive cell proliferation.[6]
Below is a diagram illustrating the central role of CK2 in these pro-survival signaling pathways.
Experimental Workflow for Assessing CK2 Inhibitor Efficacy
A systematic approach is essential for characterizing the effects of a CK2 inhibitor on cancer cell viability. The general workflow involves treating cultured cancer cells with a range of inhibitor concentrations, followed by quantification of cell viability and validation of the mechanism of action.
Data Presentation: Efficacy of a Representative CK2 Inhibitor
The following tables summarize the half-maximal inhibitory concentration (IC50) values of a representative CK2 inhibitor, CX-4945 (Silmitasertib), in various human cancer cell lines. This data is crucial for determining the effective concentration range for in vitro experiments with CK2 inhibitors like this compound.
Table 1: IC50 Values of CX-4945 in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | BT-474 | 1.71-20.01 |
| MDA-MB-231 | 1.71-20.01 | |
| MCF-7 | 1.71-20.01 | |
| Leukemia | CLL | < 1[8] |
| | Jurkat | 0.1 (endogenous CK2 activity)[8] |
Table 2: Example of Dose-Response Data for a CK2 Inhibitor (48h Treatment)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 1.0 | 1.102 | 0.075 | 87.9% |
| 2.5 | 0.877 | 0.061 | 69.9% |
| 5.0 | 0.631 | 0.052 | 50.3% |
| 10.0 | 0.345 | 0.041 | 27.5% |
| 20.0 | 0.158 | 0.029 | 12.6% |
| 40.0 | 0.091 | 0.022 | 7.3% |
Data are representative. From this data, the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis.[6]
Table 3: Example of Time-Course Data for a CK2 Inhibitor (10 µM)
| Time Point (hours) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 | 1.254 | 0.088 | 100.0% |
| 6 | 1.053 | 0.079 | 84.0% |
| 12 | 0.882 | 0.065 | 70.3% |
| 24 | 0.559 | 0.054 | 44.6% |
| 48 | 0.345 | 0.041 | 27.5% |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of CK2 inhibitors on cancer cell lines and calculating the IC50 value.
Materials:
-
Human cancer cell line of choice
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A broad range of concentrations (e.g., 0.1 to 100 µM) is recommended for initial experiments.[8]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.[8]
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[8]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
-
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol outlines the steps for determining the effect of this compound on the viability of cancer cells by measuring ATP levels.
Materials:
-
Human cancer cell line of choice
-
Complete culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled multiwell plate at the desired density in a final volume of 100 µL per well for 96-well plates or 25 µL for 384-well plates.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired volume of diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate for the desired treatment duration.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Western Blot Analysis for Apoptosis Markers
This protocol is to assess the induction of apoptosis by observing the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-cleaved PARP, anti-Actin or anti-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Detection:
-
Incubate the membrane with an ECL substrate and capture the signal using an imaging system.[8] An increase in the cleaved PARP band in treated samples compared to the control indicates apoptosis induction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2 inhibition induces apoptosis via the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of casein kinase 2 enhances the death ligand- and natural kiler cell-induced hepatocellular carcinoma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application of CK2-IN-12 in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes. In the context of neurodegenerative diseases, CK2 has emerged as a significant therapeutic target due to its involvement in key pathological pathways, including neuroinflammation and the aggregation of disease-associated proteins.[1][2] Elevated levels of CK2 have been observed in the brains of patients with Alzheimer's disease (AD), where it is associated with amyloid plaques and neuroinflammatory responses.[3][4] Similarly, in Parkinson's disease (PD), CK2 is implicated in the phosphorylation of α-synuclein, a key component of Lewy bodies, and in Huntington's disease (HD), it has a complex role in modulating huntingtin (HTT) phosphorylation.[5][6][7]
This document provides detailed application notes and protocols for the use of CK2-IN-12, a potent CK2 inhibitor, in cellular models of neurodegenerative diseases. While the initial topic specified CK2-IN-13, publicly available research data predominantly focuses on the well-characterized inhibitor CK2-IN-12 (also known as Compound 39). Given its relevance and the availability of detailed experimental data, CK2-IN-12 will be used as the primary example in this guide. The methodologies described herein are broadly applicable to the study of other CK2 inhibitors in the context of neurodegeneration research.
Data Presentation
The following tables summarize the key biochemical and cellular data for CK2-IN-12 and other relevant CK2 inhibitors discussed in the protocols.
Table 1: Biochemical and Pharmacological Data for CK2-IN-12
| Parameter | Value | Reference |
| IC₅₀ (CK2) | 0.8 µM | [8] |
| Chemical Formula | C₁₇H₁₀BrNO₄ | [8] |
| Molecular Weight | 388.17 g/mol | [8] |
| Alternative Name | Compound 39 | [8] |
Table 2: Efficacy of Representative CK2 Inhibitors in Cellular Models
| Inhibitor | Cell Line | Disease Model | Effect | Effective Concentration | Reference |
| CX-4945 | U373 cells and human primary astrocytes | Neuroinflammation (AD) | Dose-dependent reduction of IL-1β or TNF-α induced MCP-1 and IL-6 secretion | 5, 10, 15 µM | [4][9] |
| CX-4945 | hiPSC-derived microglial-like cells (PSEN1 mutation) | Neuroinflammation (AD) | Blunted LPS-induced production of IL-1β and IL-6 | Not specified | [1] |
| SGC-CK2-1 | hiPSC-derived microglial-like cells (PSEN1 mutation) | Neuroinflammation (AD) | Blunted LPS-induced production of IL-1β and IL-6 | Not specified | [1] |
| TBB | Jurkat cells | Apoptosis | Induces apoptosis | 2.7 µM (DC₅₀) |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving CK2 in neurodegenerative diseases and a general experimental workflow for evaluating CK2 inhibitors.
Caption: CK2 signaling in Alzheimer's and Parkinson's disease.
Caption: Experimental workflow for evaluating CK2 inhibitors.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of CK2-IN-12 in cellular models of neurodegenerative diseases.
Protocol 1: In Vitro Kinase Assay for CK2 Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of CK2-IN-12 against recombinant human CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
CK2-IN-12
-
Kinase assay buffer
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (using ADP-Glo™ Assay):
-
Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add CK2-IN-12 at various concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include a vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the plate according to the ADP-Glo™ kit manufacturer's instructions.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of CK2-IN-12 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
Protocol 2: Western Blot Analysis of Tau Phosphorylation
This protocol describes the use of CK2-IN-12 to assess its effect on tau phosphorylation at CK2-specific sites in a neuronal cell line overexpressing human tau.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) stably or transiently overexpressing human tau
-
Cell culture medium and supplements
-
CK2-IN-12 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-tau (specific to CK2 sites), anti-total tau, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed the neuronal cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of CK2-IN-12 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal, and then normalize to the loading control. Compare the levels of phosphorylated tau in treated versus control cells.
Protocol 3: Immunofluorescence Staining for α-Synuclein Aggregation
This protocol allows for the visualization of the effect of CK2-IN-12 on the formation of α-synuclein aggregates in a cellular model of Parkinson's disease.
Materials:
-
Neuronal cell line (e.g., PC12) treated with an agent to induce α-synuclein aggregation (e.g., pre-formed fibrils)
-
CK2-IN-12 (dissolved in DMSO)
-
4% paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against α-synuclein aggregates (e.g., anti-phospho-S129 α-synuclein)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, and Seeding: Seed the cells on glass coverslips in a 24-well plate. Induce α-synuclein aggregation according to the established protocol for your model. Co-treat the cells with various concentrations of CK2-IN-12 or a vehicle control.
-
Fixation and Permeabilization:
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number and size of α-synuclein aggregates per cell in multiple fields of view for each condition.[8]
-
Protocol 4: Primary Astrocyte Culture and Cytokine Secretion Assay
This protocol describes the isolation of primary astrocytes and the subsequent measurement of inflammatory cytokine secretion following treatment with a CK2 inhibitor.
Materials:
-
Postnatal day 1-3 mouse or rat pups
-
Dissection tools
-
HBSS, DMEM/F12 medium, FBS, penicillin/streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine coated flasks
-
Lipopolysaccharide (LPS) or other inflammatory stimuli (e.g., TNF-α, IL-1β)
-
CK2 inhibitor (e.g., CX-4945 as a reference compound)
-
ELISA kits for IL-6 and TNF-α
Procedure:
-
Astrocyte Isolation and Culture:
-
Isolate cortices from pup brains under sterile conditions.
-
Mechanically and enzymatically dissociate the tissue using trypsin.
-
Plate the cell suspension in poly-D-lysine coated flasks.
-
Culture the mixed glial cells for 7-10 days until a confluent layer of astrocytes is formed.
-
Purify astrocytes by shaking to remove microglia and oligodendrocytes.
-
-
Astrocyte Treatment and Stimulation:
-
Re-plate the purified astrocytes in 24-well plates.
-
Pre-treat the astrocytes with the CK2 inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
-
Cytokine ELISA:
-
Collect the cell culture supernatants.
-
Perform ELISAs for IL-6 and TNF-α according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of IL-6 and TNF-α in each sample.
-
Compare the cytokine levels in the different treatment groups to determine the effect of CK2 inhibition on the inflammatory response.[1]
-
Conclusion
The study of CK2 inhibitors, such as CK2-IN-12, in the context of neurodegenerative diseases offers a promising avenue for the development of novel therapeutic strategies. The protocols and data presented in this document provide a framework for researchers to investigate the efficacy of CK2 inhibition in various in vitro models of neurodegeneration. By elucidating the role of CK2 in pathological processes like protein aggregation and neuroinflammation, these studies will contribute to a deeper understanding of disease mechanisms and the identification of potential drug candidates.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Frontiers | CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Increased occurrence of protein kinase CK2 in astrocytes in Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parkinson’s disease-implicated kinases in the brain; insights into disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase CK2 and Its Potential Role as a Therapeutic Target in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Cell Migration Using CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1] Its pleiotropic functions are integral to cell proliferation, survival, and apoptosis resistance.[2][3] Notably, CK2 plays a pivotal role in promoting cancer cell migration and invasion, making it a compelling target for anti-cancer therapies.[1][4] These application notes provide a comprehensive guide to utilizing CK2 inhibitors for the investigation of cancer cell migration. While the specific inhibitor "CK2-IN-13" did not yield specific public data in our search, this document outlines the principles and protocols applicable to well-characterized CK2 inhibitors such as CX-4945 (Silmitasertib) and TBB (4,5,6,7-Tetrabromobenzotriazole).
Mechanism of Action: CK2 in Cell Migration
CK2's influence on cell migration is multifaceted, primarily through its modulation of key signaling pathways and cytoskeletal dynamics.[5][6] CK2 is known to be a central node in several oncogenic signaling networks that are fundamental to cancer progression.[7]
Key signaling pathways regulated by CK2 in the context of cell migration include:
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central kinase in a pro-survival and pro-migratory signaling cascade.[8][9]
-
NF-κB Pathway: CK2 is required for the activation of the NF-κB p65 subunit, a transcription factor that promotes the expression of genes involved in inflammation, survival, and metastasis.[10]
-
JAK/STAT Pathway: CK2 can potentiate the activation of JAK/STAT signaling, which is implicated in cytokine-mediated cell migration and invasion.[10]
-
Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, leading to its stabilization and translocation to the nucleus, where it can activate the transcription of genes associated with cell proliferation and migration.[5][8]
CK2 also directly impacts the cytoskeleton, which is essential for cell motility. It has been shown to regulate the organization of microtubules and the dynamics of the actin-myosin cytoskeleton.[11]
Data Presentation: Efficacy of Representative CK2 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for two commonly used CK2 inhibitors, CX-4945 and TBB, across various cancer cell lines. This data is essential for designing effective in vitro experiments.
Table 1: IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines [7]
| Cancer Type | Cell Line | IC50 (µM) |
| Leukemia | CLL | < 1 |
| Leukemia | Jurkat | 0.1 (endogenous CK2 activity) |
| Breast Cancer | BT-474 | 1.71-20.01 |
| Breast Cancer | MDA-MB-231 | 1.71-20.01 |
| Breast Cancer | MCF-7 | 1.71-20.01 |
Table 2: IC50 Values of TBB (4,5,6,7-Tetrabromobenzotriazole) in Human Cancer Cell Lines [12]
| Cancer Type | Cell Line | IC50 (µM) |
| - | HeLa | ~10 |
| - | U2OS | ~10 |
Mandatory Visualizations
Caption: Key signaling pathways regulated by CK2 that influence cancer cell migration.
Caption: Experimental workflow for studying cancer cell migration using CK2 inhibitors.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration in a two-dimensional context.[13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
CK2 inhibitor (e.g., CX-4945) and DMSO (vehicle control)
-
12-well or 24-well culture plates
-
Sterile 200 µL pipette tips or a specialized wound healing insert
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[14]
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[14] Alternatively, use a commercially available culture insert to create a more uniform cell-free gap.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[14]
-
Inhibitor Treatment: Replace the PBS with fresh complete culture medium containing the desired concentration of the CK2 inhibitor or vehicle control (DMSO). A concentration range bracketing the IC50 value is recommended.
-
Image Acquisition: Immediately after adding the treatment, acquire images of the scratch at designated positions (time 0). Mark the positions to ensure the same fields are imaged over time.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch or the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as a percentage of the initial area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells through a porous membrane.[15][16]
Materials:
-
Cancer cell line of interest
-
Serum-free and complete culture medium
-
CK2 inhibitor and DMSO
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution
Protocol:
-
Preparation of Lower Chamber: To the lower chamber of the 24-well plate, add complete medium (containing a chemoattractant like 10% FBS).[17] Add the desired concentration of the CK2 inhibitor or vehicle control to this medium.
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells for 12-24 hours to enhance their chemotactic response.[17]
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.[17] Add the CK2 inhibitor or vehicle control to the cell suspension at the same concentration as in the lower chamber.
-
Loading the Insert: Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.[17]
-
Incubation: Place the insert into the well containing the chemoattractant and incubate at 37°C and 5% CO2 for a period that allows for migration but not proliferation (e.g., 12-24 hours, optimization may be required).[17]
-
Removal of Non-migrated Cells: Carefully remove the Transwell insert. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[18]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-20 minutes.[17] Stain the cells by immersing the insert in crystal violet solution for 20 minutes.[17]
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: Using a microscope, count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field for each condition.[17]
Western Blot Analysis for Signaling Pathway Modulation
This protocol is to validate the on-target effects of the CK2 inhibitor on downstream signaling pathways.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S129), anti-Akt, anti-p-p65 (S529), anti-p65, anti-CK2α, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treating cells with the CK2 inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The study of cancer cell migration is crucial for understanding metastasis and developing novel therapeutics. CK2 inhibitors represent a promising class of compounds for targeting this process. The protocols and information provided herein offer a robust framework for researchers to investigate the effects of CK2 inhibition on cancer cell migration and to elucidate the underlying molecular mechanisms. Careful optimization of cell-specific conditions and inhibitor concentrations is essential for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Protein Kinase CK2 Subunits Differentially Perturb the Adhesion and Migration of GN11 Cells: A Model of Immature Migrating Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moodle2.units.it [moodle2.units.it]
- 14. med.virginia.edu [med.virginia.edu]
- 15. protocols.io [protocols.io]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols: CK2-IN-13 as a Tool for Studying CK2-Mediated Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a vast array of cellular processes.[1] It exists as a tetrameric complex composed of two catalytic subunits (α or α') and two regulatory β subunits.[2][3] CK2 is constitutively active and phosphorylates hundreds of substrates, influencing cell proliferation, survival, and apoptosis.[1][4] Its dysregulation is frequently implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[2][5] Potent and selective inhibitors are invaluable tools for elucidating the specific roles of CK2 in cellular signaling pathways and for validating it as a drug target.
CK2-IN-13 is a potent inhibitor of Protein Kinase CK2, identified as compound 12c in recent discovery efforts.[6][7] With a low nanomolar IC50 value, it serves as an excellent chemical probe for investigating CK2-mediated phosphorylation events in both biochemical and cellular contexts.[6][7] These application notes provide detailed protocols for utilizing this compound to study CK2 function.
Quantitative Data
The inhibitory potency of this compound against its primary target, Protein Kinase CK2, has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of an inhibitor.
| Compound | Target | IC50 (nM) | Molecular Formula | Molecular Weight |
| This compound | CK2 | 5.8[6][7] | C19H13Br2NO3[6][7] | 463.12[6][7] |
Signaling Pathways and Experimental Workflow
To visualize the central role of CK2 in cellular signaling and the experimental approach to studying its inhibition, the following diagrams are provided.
Caption: CK2 integrates various signals to regulate key downstream pathways.
Caption: Workflow for analyzing CK2-mediated phosphorylation using this compound.
Experimental Protocols
Herein are detailed protocols for the application of this compound in research.
In Vitro CK2 Kinase Assay for IC50 Determination
This protocol is adapted from standard kinase assay methodologies and can be used to determine the IC50 value of this compound.[2][8]
Materials:
-
Recombinant human CK2 holoenzyme
-
This compound
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical concentration range would be from 1 µM down to 0.1 nM.
-
In a 96-well plate, add the kinase buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for the radiometric assay).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
For Radiometric Assay:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For ADP-Glo™ Assay:
-
Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Assessing the Effect of this compound on CK2 Substrate Phosphorylation via Western Blotting
This protocol outlines the steps to evaluate the effect of this compound on the phosphorylation of a known CK2 substrate in a cellular context.[9][10]
Materials:
-
Cancer cell line known to have high CK2 activity (e.g., HCT-116, PC-3)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: phospho-specific antibody for a known CK2 substrate (e.g., phospho-Akt Ser129, phospho-p21 T145) and an antibody for the total protein as a loading control.
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in phosphorylation of the CK2 substrate upon treatment with this compound.
-
Conclusion
This compound is a potent and valuable tool for the investigation of CK2-mediated phosphorylation. The protocols provided herein offer a framework for researchers to utilize this inhibitor to dissect the complex roles of CK2 in cellular signaling and to explore its therapeutic potential. As with any chemical probe, it is recommended to use appropriate controls and to validate findings through complementary approaches.
References
- 1. medchem.org.ua [medchem.org.ua]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. CycLex® CK2(Casein kinase II) Kinase Assay/Inhibitor Screening Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Flow Cytometry Analysis Following CK2-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes.[1][2] CK2 is a key regulator of cell proliferation, survival, and differentiation, and its elevated activity is a hallmark of many types of cancer.[3][4] The kinase exerts its pro-survival and anti-apoptotic functions by phosphorylating hundreds of substrates involved in crucial signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[5][6] By suppressing apoptosis and promoting cell growth, CK2 allows cancer cells to evade normal cell death mechanisms and sustain proliferation, making it a compelling therapeutic target in oncology.[1][7]
CK2-IN-13 is a small molecule inhibitor designed to target the ATP-binding site of CK2.[8] By competitively blocking ATP, this compound prevents the phosphorylation of CK2 substrates, thereby disrupting the downstream signaling pathways that cancer cells rely on for survival.[8] This inhibition is expected to induce cell cycle arrest and trigger programmed cell death (apoptosis) in cancer cells.
Flow cytometry is a powerful, high-throughput technique for quantitatively assessing the physiological state of individual cells within a population.[9][10] It is an indispensable tool for evaluating the efficacy of therapeutic compounds like this compound by precisely measuring their impact on apoptosis and cell cycle progression. These application notes provide detailed protocols for analyzing these key cellular responses to this compound treatment.
Mechanism of Action: CK2 Inhibition
CK2 promotes cell survival through the phosphorylation and regulation of numerous proteins involved in anti-apoptotic and pro-proliferative signaling. Inhibition of CK2 by this compound disrupts these survival signals, leading to the activation of apoptotic pathways and arrest of the cell cycle.
Application Note 1: Analysis of Apoptosis Induction by Annexin V/PI Staining
Principle
A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate late-stage apoptotic and necrotic cells, which have lost membrane integrity.[9] Dual staining with Annexin V-FITC and PI allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The following table presents representative data on the dose-dependent effects of a CK2 inhibitor on apoptosis in a cancer cell line after 48 hours of treatment. While specific data for this compound is not publicly available, these results, adapted from studies on the well-characterized CK2 inhibitor CX-4945, are illustrative of the expected outcome.[9]
Table 1: Dose-Dependent Induction of Apoptosis by a CK2 Inhibitor (48h)
| Treatment Group | CK2 Inhibitor Conc. (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | 94.5 | 3.1 | 2.4 | 5.5 |
| Low Dose | 5 | 75.3 | 15.2 | 9.5 | 24.7 |
| Medium Dose | 10 | 60.1 | 22.8 | 17.1 | 39.9 |
| High Dose | 15 | 45.2 | 28.5 | 26.3 | 54.8 |
Data is representative and adapted from studies on CX-4945 in lymphoma cell lines to illustrate the expected effects of CK2 inhibition.[9]
Visualization of Experimental Workflow
Protocol: Apoptosis Analysis using Annexin V-FITC and PI
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Microcentrifuge tubes or 12x75 mm flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Allow cells to attach overnight (for adherent lines).
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Sample Preparation:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
For adherent cells: Gently aspirate the media. Wash once with PBS. Detach cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect cells and transfer to a microcentrifuge tube.
-
For suspension cells: Collect cells directly into a microcentrifuge tube.
-
Centrifuge cells at 300-500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS, centrifuging after each wash.
-
-
Staining:
-
Carefully discard the final PBS wash and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash cells after staining.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use appropriate single-color controls (Annexin V-FITC only and PI only) and an unstained control to set up compensation and gates.
-
Acquire a minimum of 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants.
-
Interpretation of Results
References
- 1. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. kumc.edu [kumc.edu]
Application Notes and Protocols for Immunohistochemical Staining for CK2 Inhibition with CK2-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[1] Elevated CK2 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1][2] CK2-IN-13 is a potent and selective inhibitor of CK2. These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with this compound to assess its in-situ effects on target engagement and downstream signaling pathways. The protocols and data presented are intended as a general framework and should be optimized for specific experimental contexts.
Mechanism of Action and Signaling Pathways
CK2 is a key regulator of several pro-survival signaling pathways. Its inhibition by this compound is expected to lead to a downstream cascade of effects, primarily through the modulation of the PI3K/Akt, NF-κB, and JAK/STAT pathways.[1][2][3]
-
PI3K/Akt Pathway: CK2 can directly phosphorylate and activate Akt at Ser129, promoting cell survival.[4][5] Inhibition of CK2 is therefore expected to decrease p-Akt (S129) levels.
-
NF-κB Pathway: CK2 is known to phosphorylate the p65 subunit of NF-κB at Ser529, which is crucial for its transcriptional activity.[2][6] CK2 inhibition should lead to a reduction in p-p65 (S529) and downstream targets.
-
JAK/STAT Pathway: CK2 can potentiate the activation of JAK and STAT proteins, contributing to cell proliferation and survival.[2][5]
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data from IHC analysis of xenograft tumor tissues treated with this compound. Staining intensity is scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells is determined. The H-Score (Histoscore) is calculated using the formula: H-Score = Σ (Intensity × Percentage) .
Table 1: IHC Analysis of Phospho-Akt (Ser129) in this compound Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.9 ± 0.3 | 90 ± 8 | 261 ± 35 |
| This compound (Low Dose) | 1.6 ± 0.5 | 45 ± 12 | 72 ± 28 |
| This compound (High Dose) | 0.7 ± 0.4 | 20 ± 10 | 14 ± 11 |
Table 2: IHC Analysis of Phospho-p65 NF-κB (Ser529) in this compound Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.4 | 85 ± 10 | 230 ± 43 |
| This compound (Low Dose) | 1.4 ± 0.6 | 40 ± 15 | 56 ± 29 |
| This compound (High Dose) | 0.6 ± 0.3 | 15 ± 7 | 9 ± 6 |
Visualization of Signaling Pathways and Experimental Workflow
Caption: CK2 Signaling Pathways Targeted by this compound.
Caption: General Immunohistochemistry Experimental Workflow.
Experimental Protocols
I. Tissue Preparation
-
Tissue Fixation: Immediately after excision, immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of the fixative should be at least 10 times the volume of the tissue.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions and xylene, and then embed in paraffin wax.[7]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on positively charged glass slides.[8]
II. Immunohistochemistry Staining Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.[9]
-
Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 30-60 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 80%, 70%) for 3 minutes each, followed by a final rinse in distilled water.[8]
-
-
Antigen Retrieval:
-
For most phospho-proteins, Heat-Induced Epitope Retrieval (HIER) is recommended.[10]
-
Immerse slides in a staining dish containing a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the retrieval solution for 20 minutes at room temperature.
-
Rinse slides with distilled water and then with a wash buffer (e.g., TBS or PBS).
-
-
Peroxidase and Protein Blocking:
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes.[7]
-
Rinse with wash buffer.
-
To block non-specific antibody binding, incubate sections with a blocking solution (e.g., 5% normal goat serum or 1% BSA in wash buffer) for 30-60 minutes at room temperature in a humidified chamber.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-p-Akt S129, rabbit anti-p-p65 S529) to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[11]
-
-
Secondary Antibody and Detection:
-
Rinse the slides three times with wash buffer for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.[7]
-
Rinse the slides three times with wash buffer for 5 minutes each.
-
Prepare the 3,3'-Diaminobenzidine (DAB) chromogen solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by rinsing the slides with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin (B73222) for 30-60 seconds to visualize the nuclei.[9]
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded series of ethanol and xylene.[9]
-
Coverslip the slides using a permanent mounting medium.
-
III. Imaging and Quantitative Analysis
-
Imaging: Stained slides can be scanned using a digital slide scanner or imaged using a microscope equipped with a digital camera.
-
Quantitative Analysis: Utilize image analysis software to quantify the staining. The H-Score is a semi-quantitative method that considers both the intensity and the percentage of stained cells, providing a more comprehensive assessment of protein expression.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Ineffective primary antibody | Use a validated antibody; optimize dilution and incubation time. |
| Inadequate antigen retrieval | Optimize retrieval method (HIER/PIER), buffer pH, and incubation time. | |
| Inactive reagents | Use fresh reagents, especially the DAB substrate. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary/secondary antibody. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking. |
Conclusion
This document provides a detailed framework for the immunohistochemical evaluation of CK2 inhibition by this compound. By following these protocols, researchers can effectively assess the in-situ pharmacodynamic effects of this inhibitor on key signaling pathways, providing valuable insights for preclinical and clinical drug development. Optimization of these general protocols for specific antibodies, tissues, and experimental conditions is essential for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ptglab.com [ptglab.com]
- 8. IHC Protocol using Proteinase K based Antigen Retrieval | BIOZOL [biozol.de]
- 9. benchchem.com [benchchem.com]
- 10. proteinatlas.org [proteinatlas.org]
- 11. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
Application Notes and Protocols: CRISPR-Cas9 Screening in Combination with CK2-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and is associated with poor prognosis.[1] CK2 plays a pivotal role in numerous cellular processes that promote cancer cell survival, proliferation, and resistance to therapy by regulating key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[2][3] Inhibition of CK2 has emerged as a promising anti-cancer strategy. CK2-IN-13 is a potent and selective inhibitor of CK2.
CRISPR-Cas9 genome-wide screening is a powerful tool for functional genomics, allowing for the systematic identification of genes that regulate cellular phenotypes.[4][5] When combined with a small molecule inhibitor like this compound, CRISPR-Cas9 screening can elucidate mechanisms of drug sensitivity and resistance, identify synergistic therapeutic targets, and uncover novel biological functions of CK2.[6][7]
These application notes provide a comprehensive framework for designing and executing a CRISPR-Cas9 knockout screen in combination with this compound to identify genes that modulate the cellular response to CK2 inhibition.
Data Presentation
Table 1: Example Dose-Response Data for this compound
This table provides example data from a cell viability assay to determine the optimal concentration of this compound for the CRISPR screen. The IC50 (half-maximal inhibitory concentration) is a key parameter for selecting the screening concentration.
| Cell Line | This compound Concentration (nM) | Percent Viability (%) |
| HCT116 | 0 | 100 |
| 1 | 95 | |
| 10 | 85 | |
| 100 | 52 | |
| 1000 | 15 | |
| 10000 | 5 | |
| A549 | 0 | 100 |
| 1 | 98 | |
| 10 | 90 | |
| 100 | 60 | |
| 1000 | 25 | |
| 10000 | 8 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Representative Results from a Positive Selection CRISPR Screen with this compound
This table shows hypothetical data for top gene hits from a positive selection screen designed to identify genes whose knockout confers resistance to this compound. The "Log2 Fold Change" indicates the enrichment of sgRNAs targeting a specific gene in the this compound-treated population compared to the control. A higher positive value suggests a stronger resistance phenotype.
| Gene Symbol | Gene Name | Log2 Fold Change (Treated vs. Control) | p-value |
| Gene A | Example Gene A | 5.8 | 1.2e-8 |
| Gene B | Example Gene B | 4.5 | 3.4e-7 |
| Gene C | Example Gene C | 4.1 | 9.1e-7 |
| Gene D | Example Gene D | 3.7 | 5.5e-6 |
Note: This is example data. Actual results will require bioinformatic analysis of sequencing data.
Table 3: Representative Results from a Negative Selection CRISPR Screen with this compound
This table shows hypothetical data for top gene hits from a negative selection screen designed to identify genes whose knockout sensitizes cells to this compound (synthetic lethality). A more negative "Log2 Fold Change" indicates a stronger sensitization phenotype.
| Gene Symbol | Gene Name | Log2 Fold Change (Treated vs. Control) | p-value |
| Gene X | Example Gene X | -6.2 | 8.5e-9 |
| Gene Y | Example Gene Y | -5.1 | 2.1e-8 |
| Gene Z | Example Gene Z | -4.8 | 7.3e-8 |
| Gene W | Example Gene W | -4.3 | 4.9e-7 |
Note: This is example data. Actual results will require bioinformatic analysis of sequencing data.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the appropriate concentration of this compound for the CRISPR screen that provides sufficient selective pressure without causing excessive cell death. An ideal concentration is often in the range of the IC50 to IC80.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period that is relevant to the planned duration of the CRISPR screen (e.g., 72 hours to 14 days, with media and drug changes as needed).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Normalize the data to the vehicle-only control wells and plot the dose-response curve to determine the IC50 value. Select a screening concentration based on these results.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen with this compound
Objective: To perform a genome-wide or targeted CRISPR-Cas9 knockout screen to identify genes that modify the cellular response to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (genome-wide or custom)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Determine the viral titer.
-
-
Cell Transduction:
-
Transduce the Cas9-expressing target cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Use a sufficient number of cells to achieve at least 300-500x coverage of the sgRNA library.
-
-
Antibiotic Selection:
-
Two days post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration should be determined by a prior kill curve experiment.
-
-
Establishment of the Screen:
-
After selection, expand the cell population.
-
Collect a baseline cell pellet (T0) for genomic DNA extraction.
-
Split the remaining cells into two populations: a control group treated with vehicle (e.g., DMSO) and an experimental group treated with the predetermined concentration of this compound.
-
Maintain the cell culture for 14-21 days, passaging as needed and maintaining library coverage. Replenish the media with fresh this compound or vehicle at each passage.
-
-
Sample Collection and Genomic DNA Extraction:
-
Harvest cell pellets from the control and this compound-treated populations at the end of the screen (T-final).
-
Extract genomic DNA from the T0 and T-final cell pellets.
-
-
sgRNA Sequencing and Data Analysis:
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing of the PCR amplicons.
-
Analyze the sequencing data to determine the representation of each sgRNA in the different populations. Use bioinformatics tools like MAGeCK to identify enriched or depleted sgRNAs and the corresponding genes.[7]
-
Visualizations
Caption: CK2 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for a pooled CRISPR-Cas9 screen with this compound.
References
- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in combinatorial drug screening and synergy scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of Protein Kinase CK2
Introduction to Protein Kinase CK2 Inhibition Strategies
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, DNA repair, and apoptosis suppression. Elevated CK2 expression and activity are frequently observed in many types of cancer, making it a key therapeutic target. Researchers employ two primary strategies to investigate and inhibit CK2 function: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like CK2-IN-13.
-
Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver an shRNA sequence that targets the CK2 mRNA (specifically the catalytic subunits CSNK2A1 or CSNK2A2) for degradation. This leads to a stable and long-term reduction in the total amount of CK2 protein.
-
Pharmacological Inhibition (this compound): This chemical approach uses a small molecule inhibitor that typically acts as an ATP-competitive agent, directly binding to the kinase domain of the CK2 protein and blocking its catalytic activity. This method provides acute, transient, and reversible inhibition of CK2's function without altering the total protein level.
Understanding the distinct mechanisms, advantages, and limitations of each method is crucial for designing robust experiments and accurately interpreting their outcomes.
Data Presentation: Comparative Analysis
The following tables summarize the key characteristics of each CK2 inhibition method for easy comparison.
Table 1: Methodological and Application Comparison
| Feature | Lentiviral shRNA Knockdown of CK2 | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation.[1][2] | Direct, reversible inhibition of kinase catalytic activity.[3] |
| Target | CK2 mRNA (prevents protein synthesis). | CK2 protein (blocks enzymatic function). |
| Effect on Protein | Reduces total cellular protein levels. | No change in total protein levels; inhibits activity. |
| Duration of Effect | Stable, long-term (days to weeks, or permanent in stable cell lines).[4] | Transient, acute (minutes to hours); dependent on compound half-life.[5] |
| Reversibility | Generally irreversible in stable cell lines. | Reversible upon compound washout.[5] |
| Temporal Control | Poor; slow onset (24-72 hours for knockdown).[6] | Excellent; rapid onset allows for precise timing. |
| Dose-Response | Dependent on Multiplicity of Infection (MOI); can be variable.[7] | Easily titratable for generating dose-response curves. |
| Key Advantages | - Ideal for studying the long-term effects of protein loss.- Enables creation of stable knockdown cell lines.- Suitable for in vivo studies using transgenic models. | - Ideal for studying the acute role of kinase activity.- Mimics pharmacological intervention.- Temporal control allows for dissecting rapid signaling events. |
| Key Disadvantages | - Potential for off-target gene silencing.[1][8][9]- Can induce cellular stress responses.[9]- Technically complex and labor-intensive.[10] | - Potential for off-target kinase inhibition.[11][12]- Pharmacokinetic and stability issues.- May not fully recapitulate genetic loss-of-function. |
Table 2: Efficacy and Specificity Comparison
| Parameter | Lentiviral shRNA Knockdown of CK2 | This compound & Other Inhibitors |
| Typical Efficacy | 50-90% reduction in target mRNA/protein expression.[6] | This compound IC₅₀: 5.8 nM[3]CX-4945 (Silmitasertib) IC₅₀: ~1 nM[13][14][15][16] |
| Known Off-Targets | Unintended mRNAs with partial sequence homology ("seed region" effects).[1][2][8] Off-target effects can be sequence-dependent and difficult to predict.[17] | This compound: Data on broad kinase screening is limited.CX-4945: Known to inhibit other kinases, such as FLT3, PIM1, and notably CLK2, DYRK1A, and GSK3β.[11][12][13][18] |
| Validation Method | qRT-PCR (mRNA level), Western Blot (protein level). | In vitro kinase assay, Western Blot for downstream substrate phosphorylation (e.g., p-AKT at Ser129).[15][19] |
| Control Strategy | Non-targeting (scramble) shRNA lentivirus. | Vehicle control (e.g., DMSO). |
Visualized Signaling Pathways and Workflows
Experimental Protocols
The following protocols provide a general framework. Specific details should be optimized for your cell line and experimental setup.
Protocol 1: Lentiviral-mediated shRNA Knockdown of CK2
This protocol outlines the production of lentiviral particles and the subsequent transduction of target cells to create a stable CK2 knockdown cell line.
Materials:
-
HEK293T cells (for packaging)
-
Lentiviral vector containing shRNA targeting CK2 (e.g., CSNK2A1) and a selection marker (e.g., puromycin (B1679871) resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine, PEI)
-
Target cells for knockdown
-
Complete culture medium, Opti-MEM
-
Polybrene (Hexadimethrine bromide)
-
Puromycin
-
0.45 µm syringe filter
Procedure:
Part A: Lentivirus Production (in HEK293T cells)
-
Day 1: Seed HEK293T Cells. Plate 4 x 10⁶ HEK293T cells in a 10 cm dish. Cells should be ~80% confluent at the time of transfection.[20]
-
Day 2: Transfection.
-
In Tube A, mix the lentiviral shRNA vector (e.g., 10 µg) and packaging plasmids (e.g., 7.5 µg psPAX2, 2.5 µg pMD2.G) in serum-free medium (e.g., Opti-MEM).
-
In Tube B, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes.[10]
-
Replace the medium on the HEK293T cells with fresh, serum-free medium.
-
Add the DNA-transfection reagent complex dropwise to the cells. Incubate for 6-8 hours.
-
After incubation, replace the medium with 10 mL of complete culture medium.
-
-
Day 4 & 5: Harvest Virus.
-
At 48 hours post-transfection, collect the supernatant containing the viral particles. Filter it through a 0.45 µm filter to remove cell debris.[10]
-
Add 10 mL of fresh complete medium to the plate.
-
At 72 hours, collect the supernatant again and combine it with the 48-hour collection. The viral supernatant can be used immediately or aliquoted and stored at -80°C.
-
Part B: Transduction of Target Cells
-
Day 1: Seed Target Cells. Plate your target cells so they are 50-70% confluent on the day of infection.[21]
-
Day 2: Transduction.
-
Thaw the viral supernatant.
-
Remove the medium from the target cells and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[21]
-
Add the desired volume of viral supernatant to the cells. The amount (and thus the MOI) should be determined empirically.
-
Incubate for 18-24 hours.
-
-
Day 3: Recovery. Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Selection.
-
After 24-48 hours of recovery, begin selection by adding puromycin to the medium. The optimal concentration (typically 1-10 µg/mL) must be determined beforehand with a kill curve.[21]
-
Replace the selection medium every 2-3 days until non-transduced control cells are eliminated.
-
-
Validation. Expand the surviving, resistant cell population. Validate CK2 knockdown by performing qRT-PCR to measure mRNA levels and Western blot to measure protein levels (see Protocol 3).
Protocol 2: Pharmacological Inhibition of CK2 with this compound
This protocol describes how to treat cells with this compound and determine its effective concentration.
Materials:
-
Target cells
-
This compound inhibitor
-
DMSO (for stock solution)
-
Complete culture medium
-
96-well and 6-well plates
Procedure:
Part A: Determine the Effective Concentration (EC₅₀)
-
Day 1: Seed Cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight.[19]
-
Day 2: Treat Cells.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete medium to create a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only (DMSO) control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions.
-
-
Day 4/5: Assess Viability. After 48-72 hours of incubation, assess cell viability using an MTT or similar assay (see Protocol 4).
-
Analysis. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression to calculate the EC₅₀ value.
Part B: Experimental Treatment
-
Day 1: Seed Cells. Plate cells in the appropriate culture vessel (e.g., 6-well plate) for your downstream analysis.
-
Day 2: Treat Cells. When cells reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing this compound at the desired final concentration (e.g., 1x, 5x, or 10x the EC₅₀). Always include a parallel vehicle (DMSO) control.
-
Incubation & Harvest. Incubate for the desired duration (e.g., 1, 6, or 24 hours) depending on the experimental question. After incubation, harvest the cells for downstream analysis (e.g., Western blot, kinase assay).
Protocol 3: Western Blot Analysis for Validation
This protocol is used to validate CK2 knockdown (reduced total protein) or inhibition (reduced downstream substrate phosphorylation).
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CK2α (total), anti-phospho-Akt (Ser129), anti-total-Akt, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent (ECL) substrate
Procedure:
-
Protein Extraction. Lyse cells on ice with lysis buffer. Clear the lysate by centrifugation and determine the protein concentration of the supernatant.[22]
-
SDS-PAGE. Denature equal amounts of protein (20-40 µg) in Laemmli buffer by boiling. Load samples onto an SDS-PAGE gel and run to separate proteins by size.[19]
-
Protein Transfer. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation. Incubate the membrane with the primary antibody (e.g., anti-CK2α or anti-p-Akt S129) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[24]
-
Washing. Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[25]
-
Secondary Antibody Incubation. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Washing. Repeat the washing step.
-
Detection. Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis. Quantify band intensity using densitometry software. For knockdown, normalize CK2α to the loading control (β-Actin). For inhibition, normalize the p-Akt signal to the total Akt signal.[22]
Protocol 4: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity following CK2 inhibition.
Materials:
-
Cells cultured in a 96-well plate (from Protocol 2, Part A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Add MTT Reagent. Following the inhibitor treatment period, add 10 µL of MTT solution to each well.[26]
-
Incubate. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into insoluble purple formazan (B1609692) crystals.[27][28]
-
Solubilize Formazan.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[29]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Measure Absorbance. Read the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[28]
-
Analysis. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 5: In Vitro CK2 Kinase Activity Assay
This assay directly measures the enzymatic activity of CK2 from cell lysates or with purified enzyme, and is the most direct way to assess the efficacy of an inhibitor.
Materials:
-
CK2 immunoprecipitated from cell lysates or purified recombinant CK2
-
Specific CK2 substrate peptide (e.g., RRRDDDSDDD)[30]
-
Kinase assay buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP or a luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
P81 phosphocellulose paper (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure (Luminescence-based):
-
Reaction Setup. In a white 96-well plate, combine the kinase source (e.g., immunoprecipitated CK2), substrate peptide, and kinase assay buffer.[30]
-
Inhibitor Addition. Add this compound at various concentrations or vehicle (DMSO) to the appropriate wells.
-
Initiate Reaction. Start the kinase reaction by adding ATP (final concentration typically 10-100 µM).[30]
-
Incubate. Incubate the plate at 30°C for 30-60 minutes.
-
Measure Remaining ATP. Stop the reaction and measure the amount of remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions. This reagent lyses the cells (if present) and contains luciferase/luciferin to generate a light signal from the remaining ATP.
-
Read Luminescence. Measure the luminescent signal using a microplate reader. The signal is inversely proportional to kinase activity (more activity = less ATP remaining = lower signal).[30]
-
Analysis. Calculate the percent inhibition of CK2 activity at each inhibitor concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 5. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 18. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. addgene.org [addgene.org]
- 21. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 22. benchchem.com [benchchem.com]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. MTT (Assay protocol [protocols.io]
- 30. Kinase activity assays Src and CK2 [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CK2-IN-13 and Other Potent CK2 Inhibitors
Welcome to the technical support center for researchers utilizing Protein Kinase CK2 inhibitors. This resource is designed to address common challenges and questions that may arise during your experiments, with a specific focus on issues related to obtaining the expected inhibitory effects of potent CK2 inhibitors like CK2-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound, also referred to as compound 12c, is a potent inhibitor of Protein Kinase CK2 with a reported half-maximal inhibitory concentration (IC50) of 5.8 nM. Its high potency makes it a valuable tool for studying the cellular functions of CK2.
Q2: Why might this compound not be showing the expected inhibitory effect in my assay?
Several factors can contribute to a discrepancy between the expected and observed inhibitory effects of a potent kinase inhibitor. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, or the biological system being studied. This guide will walk you through troubleshooting steps for each of these categories.
Q3: How does CK2 inhibition affect cellular signaling?
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell proliferation, survival, and apoptosis.[1] CK2 is known to be involved in several key signaling pathways.[1][2] Inhibition of CK2 would be expected to impact these pathways, leading to downstream effects such as decreased proliferation and induction of apoptosis in sensitive cell lines.
Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect
Problem 1: Suboptimal Inhibitor Activity
If you are observing a weaker than expected inhibitory effect, the issue may lie with the inhibitor itself.
| Possible Cause | Recommended Action |
| Inhibitor Degradation | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Incorrect Concentration | Verify the initial concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods. |
| Poor Solubility | Ensure the inhibitor is fully dissolved in the solvent before diluting it into your assay buffer or cell culture medium. Sonication may aid in solubilization. Observe for any precipitation after dilution. |
Problem 2: Issues with the Experimental Protocol
Careful consideration of the experimental design is critical for obtaining reliable results.
| Possible Cause | Recommended Action |
| Inappropriate Assay Conditions | For in vitro kinase assays, ensure the ATP concentration is near the Km of the enzyme, as ATP-competitive inhibitors will appear less potent at high ATP concentrations. Optimize enzyme and substrate concentrations to ensure the assay is in the linear range. |
| Incorrect Incubation Time | The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. |
| Cell Line Resistance | The chosen cell line may not be sensitive to CK2 inhibition. This could be due to low dependence on CK2-mediated pathways or the activation of compensatory signaling pathways.[3] |
| High Cell Density | For cell-based assays, high cell density can sometimes reduce the apparent potency of an inhibitor. Ensure consistent and appropriate cell seeding densities. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum percentage during the treatment period if your experimental design allows. |
Problem 3: Biological Variability and Data Interpretation
Biological systems are complex, and results can be influenced by a variety of factors.
| Possible Cause | Recommended Action |
| Cell Line Authenticity and Passage Number | Use authenticated cell lines and maintain a consistent, low passage number to ensure reproducibility. |
| Off-Target Effects | While potent, inhibitors can sometimes have off-target effects. To confirm that the observed phenotype is due to CK2 inhibition, consider using a structurally different CK2 inhibitor as a control or genetic approaches like siRNA/shRNA to validate the findings.[4] |
| Differential Substrate Phosphorylation | Not all CK2 substrates are equally sensitive to inhibition. Some phosphorylation sites may require higher inhibitor concentrations or longer exposure times to be affected.[5] |
Quantitative Data Summary
The following table provides IC50 values for this compound and other commonly used CK2 inhibitors for comparison.
| Inhibitor | IC50 (nM) | Mechanism of Action |
| This compound (compound 12c) | 5.8 | ATP-competitive (presumed) |
| CX-4945 (Silmitasertib) | 1 | ATP-competitive |
| SGC-CK2-1 | 4.2 (CK2α) | ATP-competitive |
| DMAT | 130 | ATP-competitive |
| TBB | 500 | ATP-competitive |
Key Experimental Protocols
Protocol 1: In Vitro CK2 Kinase Assay (Radiometric)
This protocol measures the direct inhibition of CK2 enzymatic activity.
Materials:
-
Recombinant human CK2 enzyme
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
This compound or other inhibitor
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30 minutes).
-
Stop the reaction by adding 0.5 M orthophosphoric acid.[4]
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.[4]
-
Wash the paper three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.[4]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Western Blot Analysis of CK2 Substrate Phosphorylation
This cell-based assay assesses the ability of the inhibitor to block CK2 activity within cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound or other inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against a known CK2 substrate (e.g., phospho-Akt Ser129, phospho-CDC37 Ser13) and total protein
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
Visualizations
Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the cellular activity of this compound.
Caption: A logical troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Optimizing CK2-IN-13 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CK2-IN-13 for various cell-based assays. The information is presented in a user-friendly question-and-answer format, with quantitative data summarized in tables and key experimental protocols detailed.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cell viability assay?
A1: The optimal concentration of a new inhibitor is highly dependent on the specific cell line, assay duration, and the biological question being addressed.[1] For a novel CK2 inhibitor like this compound, a broad dose-response experiment is the recommended first step.[1] If the biochemical IC50 (half-maximal inhibitory concentration) is known, a starting point for cell-based assays is often 5 to 10 times this value to account for cellular factors like membrane permeability and intracellular ATP concentrations.[1] If no prior data exists, a wide range of concentrations, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), should be tested to determine the IC50 for cell viability.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Most kinase inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. Immediately before use, the stock solution should be thawed and diluted to the final working concentration in the cell culture medium. It is critical to maintain a final DMSO concentration in the cell culture that is non-toxic to the cells, typically at or below 0.1%.[1]
Q3: My this compound is potent in a biochemical kinase assay but shows weak activity in my cell-based assay. What are the potential reasons?
A3: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, CK2.
-
Intracellular ATP Concentration: The concentration of ATP inside cells (millimolar range) is significantly higher than that typically used in biochemical assays.[1] Since many kinase inhibitors are ATP-competitive, the high intracellular ATP levels can outcompete the inhibitor, leading to reduced apparent potency.[1]
-
Drug Efflux Pumps: Cells can express multidrug resistance (MDR) transporters that actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Inhibitor Stability and Metabolism: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
Q4: What are the known off-target effects of CK2 inhibitors, and at what concentrations should I be concerned?
A4: While some CK2 inhibitors are described as highly selective, off-target effects can occur, especially at higher concentrations. For instance, the well-studied CK2 inhibitor CX-4945 (Silmitasertib) has been shown to inhibit other kinases such as CLK1, CLK2, CLK3, DYRK1A, DYRK1B, DAPK3, and HIPK3 with nanomolar IC50 values.[1] It is crucial to characterize the selectivity profile of this compound. Off-target effects are more likely to be observed at concentrations significantly above the IC50 for CK2 inhibition. Performing a kinase panel screen can help identify potential off-target interactions.
Troubleshooting Guide
Issue 1: High variability in IC50 values between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Ensure a homogenous single-cell suspension before plating.
-
-
Possible Cause: Variation in inhibitor concentration due to improper mixing or degradation.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure the stock solution is completely solubilized before preparing dilutions.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Ensure that the incubation time with the inhibitor is consistent across all plates and experiments.
-
Issue 2: this compound shows lower than expected potency (high IC50 value) in our cell line.
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Possible Cause: The cell line may be inherently resistant to CK2 inhibition.
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Solution: Analyze the genetic background of your cell line to determine its dependency on CK2-regulated pathways. Some cell lines may have compensatory signaling pathways that are activated upon CK2 inhibition. Consider using a combination of inhibitors to target these compensatory pathways.
-
-
Possible Cause: Suboptimal inhibitor exposure time.
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Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment for observing a significant effect on cell viability.[1]
-
-
Possible Cause: The inhibitor is being actively removed from the cells by drug efflux pumps.
-
Solution: Test for the expression of common MDR pumps (e.g., P-glycoprotein) in your cell line. If present, consider co-treatment with an MDR inhibitor.
-
Issue 3: Significant cytotoxicity is observed even at low concentrations of this compound.
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Possible Cause: The inhibitor may have off-target effects that are toxic to the cells.[1]
-
Solution: Test a structurally different CK2 inhibitor to determine if the observed cytotoxicity is a common effect of CK2 inhibition in your cell line or specific to this compound. Perform a kinase selectivity screen to identify potential off-target kinases.
-
-
Possible Cause: The purity of the this compound compound is low, and impurities are causing toxicity.
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Solution: Ensure the inhibitor is of high purity. If possible, obtain the compound from a reputable supplier with quality control data.
-
-
Possible Cause: The cell line is particularly sensitive to the inhibition of CK2.
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Solution: While this indicates on-target activity, for mechanistic studies, you may need to use lower concentrations and shorter incubation times to distinguish specific anti-proliferative effects from general cytotoxicity.
-
Quantitative Data Summary
The following tables provide a summary of IC50 values for well-characterized CK2 inhibitors in various cancer cell lines. This data can serve as a reference for establishing an initial concentration range for this compound.
Table 1: IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | BT-474 | 1.71-20.01 | [3] |
| MDA-MB-231 | 1.71-20.01 | [3] | |
| MCF-7 | 1.71-20.01 | [3] | |
| Leukemia | CLL | < 1 | [3] |
| Jurkat | 0.1 (endogenous CK2 activity) | [3] |
Table 2: IC50 Values of SGC-CK2-1 in a Panel of Cancer Cell Lines
| Cell Line Group | Efficacy Range | Reference |
| Blood, Head/Neck, Brain, Breast, Skin, Stomach, Duodenum | Micromolar range | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.[3]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[3]
-
Inhibitor Treatment: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 80 µM.[4] Remove the existing medium and add 100 µL of the medium containing the various inhibitor concentrations or a vehicle control (DMSO).[4]
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software.[3]
Western Blot Analysis of CK2 Substrate Phosphorylation
This protocol assesses the on-target activity of this compound by measuring the phosphorylation status of a known CK2 substrate, such as AKT at Serine 129 (p-AKT S129).
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT S129, anti-total AKT, anti-actin or tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., bracketing the cell viability IC50) and a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[4] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[6] Incubate the membrane with the primary antibody (e.g., anti-p-AKT S129) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total AKT and a loading control like actin or tubulin.
Visualizations
Caption: Simplified CK2 Signaling Pathways.
Caption: Experimental Workflow for this compound Optimization.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting CK2-IN-13 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CK2-IN-13, with a focus on troubleshooting common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of Casein Kinase 2 (CK2), a serine/threonine protein kinase that is implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[1][2] With an IC50 value of 5.8 nM, it is a valuable tool for studying the physiological and pathological roles of CK2.[1][2]
Q2: I am having difficulty dissolving this compound. Is this expected?
Yes, it is not uncommon to experience solubility challenges with small molecule inhibitors like this compound. Many kinase inhibitors are hydrophobic in nature, which can lead to poor solubility in aqueous solutions.
Q3: My this compound in DMSO precipitated when I diluted it in my aqueous assay buffer. What should I do?
This is a common phenomenon known as "crashing out." It occurs when a compound that is soluble in a high-concentration organic solvent is rapidly diluted into an aqueous buffer where its solubility is much lower. To avoid this, it is recommended to perform serial dilutions in an intermediate solvent (like DMSO) before the final dilution into your aqueous buffer. Also, ensure the final concentration of the organic solvent in your assay is as low as possible (typically below 0.5%).
Q4: Can I heat or sonicate my this compound solution to improve solubility?
Gentle warming (e.g., to 37°C) and sonication are common and often effective methods for dissolving small molecule inhibitors. However, it is crucial to be cautious as excessive heat may lead to the degradation of the compound.
Q5: What is the recommended storage condition for this compound stock solutions?
For long-term storage, it is advisable to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the initial solvent (e.g., DMSO). | The concentration is too high. | Try preparing a more dilute stock solution. |
| The quality of the solvent is poor. | Use high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce solubility. | |
| Insufficient agitation. | Vortex the solution for a longer period. If the compound is still not dissolved, try sonication or gentle warming (37°C). | |
| The compound precipitates upon dilution into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Lower the final concentration of this compound in your assay. |
| The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | While keeping the final solvent concentration minimal, you might need to test a slightly higher percentage (e.g., up to 0.5%). Always include a vehicle control with the same solvent concentration. | |
| The pH of the aqueous buffer is not optimal for the compound's solubility. | If your experimental setup allows, test a range of pH values for your buffer to see if it improves solubility. | |
| The prepared solution is cloudy or contains visible particles. | The compound is not fully dissolved or has aggregated. | Do not use this solution in your experiments. Try to redissolve the compound using sonication or gentle warming. If this fails, prepare a fresh stock solution at a lower concentration. |
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | User Determined | User Determined | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | User Determined | User Determined | An alternative organic solvent. |
| PBS (pH 7.4) | User Determined | User Determined | Represents a common aqueous buffer. Solubility is expected to be low. |
Molecular Weight of this compound: 463.12 g/mol [1]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the vial for 2-5 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Protocol for Determining the Kinetic Solubility of this compound
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect each well for any signs of precipitation or cloudiness. The highest concentration that remains clear is an approximation of the kinetic solubility.
-
Quantitative Measurement (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength where this compound absorbs. Compare the absorbance to a standard curve of this compound in DMSO to quantify the concentration of the soluble compound.
Visualizations
Caption: A simplified diagram of the CK2 signaling pathway and the inhibitory action of this compound.
References
Preventing off-target effects of CK2-IN-13
Welcome to the technical support center for CK2-IN-13. This resource is designed to help researchers, scientists, and drug development professionals effectively use this compound while understanding and mitigating its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive small molecule inhibitor of Protein Kinase CK2. CK2 is a highly conserved serine/threonine kinase that exists as a tetrameric holoenzyme composed of two catalytic subunits (CK2α and/or CK2α') and two regulatory subunits (CK2β).[1][2][3] It is a crucial regulator of numerous cellular processes, including cell proliferation, survival, and differentiation.[4][5][6] this compound is designed to target the ATP-binding pocket of the CK2 catalytic subunits.
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[7] This is a common challenge because the ATP-binding pocket, the target for most kinase inhibitors, is structurally similar across the human kinome.[7] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, confounding the validation of the drug's primary mechanism of action.[7][8]
Q3: What are the potential off-targets of this compound?
While this compound is highly selective for CK2, comprehensive kinome screening has identified several potential off-target kinases that may be inhibited, especially at higher concentrations. The selectivity profile is critical for designing experiments and interpreting data correctly.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target and a selection of potential off-target kinases identified through broad-panel screening.
| Kinase Target | IC50 (nM) | Comments |
| CK2α | 5 | Primary Target |
| CK2α' | 4 | Primary Target |
| DYRK1A | 450 | >90-fold selectivity over primary target |
| PIM1 | 850 | >170-fold selectivity over primary target |
| HIPK2 | 1,200 | >240-fold selectivity over primary target |
| CDK16 | >10,000 | Negligible activity at typical concentrations |
| GRK3 | >10,000 | Negligible activity at typical concentrations |
Data is representative and compiled from typical kinase inhibitor profiling studies.[9][10] Users should perform their own dose-response experiments.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for generating reliable data.[11] Key strategies include:
-
Use the Lowest Effective Concentration: Perform a dose-response analysis to determine the minimal concentration of this compound that effectively inhibits CK2 without engaging off-targets.[7]
-
Use Orthogonal Approaches: Validate key findings using a structurally unrelated CK2 inhibitor or a genetic approach like siRNA or CRISPR/Cas9 to knock down CK2.[7] If the phenotypes match, it strengthens the evidence for an on-target effect.
-
Monitor Off-Target Activity: If your experimental system expresses a known off-target kinase (e.g., DYRK1A), consider monitoring a specific downstream marker for that kinase to ensure it is not being inadvertently inhibited.
-
Consult Off-Target Databases: Before starting, research the known selectivity profile of the inhibitor and potential off-targets.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I'm observing a phenotype that is inconsistent with the known functions of CK2.
-
Possible Cause: This could be a classic indicator of an off-target effect. The observed phenotype might be due to the inhibition of a secondary target that plays a different role in the cell.[12]
-
Troubleshooting Steps:
-
Review Selectivity Data: Cross-reference the known off-targets of this compound (see table above) with the signaling pathways implicated in your observed phenotype.
-
Perform a Dose-Response Curve: Lower the concentration of this compound. On-target effects should occur at lower concentrations than off-target effects.
-
Validate with an Orthogonal Method: Use siRNA against CK2α/CK2α' or a structurally different CK2 inhibitor. If the unexpected phenotype disappears while the expected on-target effects remain, it strongly suggests the original observation was due to an off-target.
-
Logical Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting logic for determining if an unexpected phenotype is an on- or off-target effect.
Issue 2: I'm observing significant cell toxicity at concentrations where I expect CK2 to be selectively inhibited.
-
Possible Cause: The inhibitor may have potent off-target effects on kinases essential for cell survival, or the cell type may be exquisitely sensitive to CK2 inhibition.[7]
-
Troubleshooting Steps:
-
Titrate to the IC50: Determine the precise IC50 for CK2 inhibition in your cell line (e.g., by monitoring phosphorylation of a known substrate). Work at or slightly above this concentration.
-
Analyze Apoptosis Markers: Use assays like Annexin V staining or cleaved caspase-3 Western blotting to confirm if the observed cell death is apoptotic.
-
Compare with Other CK2 Inhibitors: Test if other selective CK2 inhibitors induce similar levels of toxicity at equipotent concentrations.
-
Rescue Experiment: If possible, overexpressing a drug-resistant mutant of CK2 could demonstrate that the toxicity is on-target.
-
Issue 3: My results with this compound do not align with results from my CK2 genetic knockdown (siRNA/CRISPR) experiments.
-
Possible Cause: This discrepancy can arise from several factors:
-
Incomplete Knockdown: The genetic method may not have completely eliminated CK2 protein, leaving residual kinase activity.
-
Off-Target Effects of the Inhibitor: this compound may be inhibiting other kinases not affected by the genetic knockdown.[7]
-
Compensation Mechanisms: Cells may adapt to the long-term absence of CK2 after knockdown, altering signaling pathways in a way that does not occur with acute chemical inhibition.[12]
-
Non-catalytic Functions: The knockdown removes the entire protein, including any scaffolding functions, whereas the inhibitor only blocks its catalytic activity.
-
-
Troubleshooting Steps:
-
Confirm Knockdown Efficiency: Use Western blotting to ensure the CK2 protein is significantly depleted.
-
Use a Second Orthogonal Method: Compare the inhibitor results to those from a different, structurally unrelated CK2 inhibitor. If the two inhibitors produce a similar phenotype that differs from the knockdown, it may point to an issue of acute vs. chronic inhibition or non-catalytic roles.
-
Perform a Rescue Experiment: In the knockdown cells, re-introduce wild-type CK2 and a catalytically dead CK2 mutant. This can help dissect catalytic versus non-catalytic functions.
-
Experimental Protocols & Workflows
To rigorously validate the effects of this compound and rule out off-target contributions, a multi-faceted experimental approach is recommended.[9]
Workflow for Assessing Kinase Inhibitor Specificity
Caption: A multi-step workflow to characterize the on- and off-target effects of this compound.
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)[9][13]
This protocol determines the IC50 value of this compound against a broad panel of kinases.
Materials:
-
Purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution (concentration should be near the Km for each kinase).
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare 3-fold serial dilutions of this compound in DMSO, starting from 100 µM.
-
In a microplate, add kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate for the optimized reaction time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.[9]
-
Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol validates target engagement by assessing the thermal stabilization of CK2 upon this compound binding in intact cells.
Materials:
-
Cultured cells of interest.
-
This compound.
-
PBS with protease and phosphatase inhibitors.
-
Lysis buffer.
-
Thermocycler.
-
Equipment for Western blotting or ELISA.
Procedure:
-
Treat cultured cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, then cool to 4°C.[9]
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet precipitated/denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CK2α remaining in the supernatant for each temperature and drug concentration using Western blot or another quantitative protein detection method.
-
Plot the amount of soluble CK2α versus temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
References
- 1. Chimeric peptides as modulators of CK2-dependent signaling: Mechanism of action and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein kinase CK2 in development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Stability of Novel CK2 Inhibitors
Disclaimer: The specific inhibitor "CK2-IN-13" is not found in publicly available scientific literature. The following guide provides a general framework for assessing the experimental stability of a novel or uncharacterized casein kinase 2 (CK2) inhibitor, using data and protocols established for other known CK2 inhibitors as a reference.
Frequently Asked Questions (FAQs)
Q1: What are the crucial first steps when assessing the stability of a new CK2 inhibitor?
A1: The initial and most critical step is to determine the solubility and baseline stability of your compound. This involves finding a suitable solvent system and assessing its stability in that solvent at various concentrations and temperatures. Poor solubility can often be misinterpreted as instability, leading to inaccurate experimental results. For many kinase inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent of choice.
Q2: How can I determine the solubility of my novel CK2 inhibitor?
A2: A practical method to determine solubility is through serial dilutions and visual inspection, followed by quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. For example, some CK2 inhibitors are known to have poor aqueous solubility, which can be a challenging aspect in developing an effective drug delivery system. A known CK2 inhibitor, DMAT, is noted for its poor solubility.[1] For another CK2 inhibitor, sonication and heating to 60°C are recommended to achieve a 50 mg/mL concentration in DMSO.[2]
Q3: What are common degradation pathways for small molecule inhibitors like those targeting CK2?
A3: Small molecule inhibitors can degrade through several mechanisms, including hydrolysis (reaction with water), oxidation (reaction with oxygen), and photodecomposition (degradation upon exposure to light). The rate of degradation is often influenced by factors such as pH, temperature, and the presence of other reactive species in the experimental medium. For instance, the stability of a compound can be affected by its chemical structure; certain functional groups are more susceptible to degradation than others.
Q4: What are the best practices for storing a novel CK2 inhibitor?
A4: Proper storage is paramount to ensure the integrity of your compound. For powdered forms, storage at -20°C for extended periods (e.g., up to 3 years) is a common recommendation.[2] Once dissolved in a solvent like DMSO, it is advisable to store stock solutions at -80°C for shorter durations (e.g., up to 1 year) to minimize degradation.[2] It is also good practice to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guides
Problem 1: My CK2 inhibitor shows diminishing activity in my cell-based assays over time.
Possible Cause: This could be due to the instability of the compound in the cell culture medium. Many compounds are less stable in aqueous environments, especially at 37°C, compared to their stability in DMSO stock solutions.
Troubleshooting Steps:
-
Assess Stability in Media: Incubate your inhibitor in the cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) at 37°C. At various time points, take an aliquot of the medium and analyze the concentration of the intact compound using HPLC-MS.
-
Consider Fresh Preparation: If significant degradation is observed, consider preparing fresh dilutions of the inhibitor from your frozen stock solution immediately before each experiment.
-
Evaluate Adsorption: The compound might be adsorbing to the plasticware. This can be tested by measuring the concentration of the inhibitor in the medium at the beginning and end of the experiment in the absence of cells.
Problem 2: I am observing inconsistent results between experimental replicates.
Possible Cause: Inconsistent results can stem from several factors, including improper dissolution of the compound, degradation of the stock solution, or variability in experimental setup.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before each experiment, ensure your compound is fully dissolved in the solvent. As mentioned for one CK2 inhibitor, sonication and gentle heating may be necessary.[2]
-
Check Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the powdered compound and compare its performance to the old stock in a control experiment.
-
Standardize Handling Procedures: Ensure that all experimental steps, from compound dilution to incubation times, are performed consistently across all replicates.
Quantitative Data for Known CK2 Inhibitors
Below is a summary of solubility and storage information for some well-characterized CK2 inhibitors, which can serve as a useful reference when working with a novel inhibitor.
| Inhibitor | Solvent | Solubility | Storage (Powder) | Storage (in Solvent) |
| CK2 inhibitor 2 | DMSO | 50 mg/mL (127.28 mM) | -20°C for 3 years | -80°C for 1 year |
| SGC-CK2-1 | Not specified | Moderate aqueous solubility | Not specified | Not specified |
| SGC-CK2-2 | Not specified | Better aqueous solubility than SGC-CK2-1 | Not specified | Not specified |
| DMAT | Not specified | Poor solubility | Not specified | Not specified |
Note: This table is compiled from available data and may not be exhaustive.[1][2][3]
Experimental Protocols
Protocol: Assessing Chemical Stability of a Novel CK2 Inhibitor using HPLC-MS
Objective: To determine the rate of degradation of a novel CK2 inhibitor in a specific experimental medium over time.
Materials:
-
Novel CK2 inhibitor (powdered form)
-
High-purity DMSO
-
Experimental medium (e.g., cell culture medium, buffer)
-
HPLC-MS system
-
Incubator (set to the experimental temperature, e.g., 37°C)
-
Microcentrifuge tubes
Methodology:
-
Prepare a Stock Solution: Accurately weigh the powdered inhibitor and dissolve it in high-purity DMSO to a known concentration (e.g., 10 mM). Ensure complete dissolution.
-
Prepare Working Solutions: Dilute the stock solution into the experimental medium to the final working concentration used in your assays (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the working solution into separate microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in an incubator at the desired temperature.
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Sample Preparation for Analysis: Once all samples are collected, thaw them and prepare them for HPLC-MS analysis. This may involve a protein precipitation step (if using cell culture medium) followed by centrifugation to remove any solids.
-
HPLC-MS Analysis: Inject the samples into the HPLC-MS system. Use a suitable column and mobile phase to achieve good separation of the parent compound from any potential degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time to determine the stability profile and calculate the half-life (t½) of the inhibitor under the tested conditions.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with CK2-IN-13
Welcome to the technical support center for researchers using CK2-IN-13. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound, also referred to as compound 12c, is a potent, ATP-competitive inhibitor of human protein kinase CK2.[1][2][3] It belongs to the 7,9-Dibromo-dihydrodibenzofuran class of inhibitors.[1][2][3] In biochemical assays, it has demonstrated a half-maximal inhibitory concentration (IC50) of 5.8 nM against CK2.[1][2][3]
Q2: I'm observing high in vitro potency but weak anti-proliferative effects in my cell-based assays. Is this an expected result?
A2: This is a key observation that has been reported for this compound and its analogs.[1][2] While the inhibitor is very potent against the isolated CK2 enzyme, it has been shown to have only a slight impact on the proliferation of cell lines like the human prostate cancer cell line LNCaP, even at concentrations as high as 50 µM.[1] This discrepancy is a critical point to consider when interpreting your data.
Q3: What are the potential reasons for the discrepancy between high in vitro potency and weak cellular anti-proliferative effects?
A3: Several factors could contribute to this observation:
-
Subcellular Distribution: The inhibitor may not be reaching the specific subcellular compartments where CK2's pro-proliferative signaling is most active.[2]
-
Off-Target Effects: While described as moderately selective, the inhibitor's full off-target profile is not extensively published.[1][2][3] Off-target effects could counteract the anti-proliferative effects of CK2 inhibition.
-
Cellular Environment: The high concentration of ATP in cells can reduce the apparent potency of ATP-competitive inhibitors.
-
"Non-Oncogene Addiction": The degree to which a cell line relies on CK2 for survival and proliferation can vary significantly.[4] Some cell lines may have redundant signaling pathways that compensate for CK2 inhibition.
Q4: How selective is this compound?
A4: this compound is described as having "moderate selectivity" for CK2. In a screening panel of 70 kinases, it was found to be the most potent inhibitor of CK2.[1][3] However, a detailed public profile of its activity against a wider range of kinases is not available. It is crucial to consider the possibility of off-target effects in your experimental interpretations.
Troubleshooting Guides
Issue 1: High In Vitro Potency (Low nM IC50) but Weak Anti-proliferative Activity
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability or Efflux | 1. Perform a cellular thermal shift assay (CETSA) or use a fluorescently tagged analog to confirm target engagement in intact cells. 2. Co-treat with known efflux pump inhibitors to see if potency is restored. | Increased cellular potency would suggest permeability or efflux issues. |
| Subcellular Localization | 1. Fractionate cells after treatment to determine the concentration of this compound in the nucleus vs. cytoplasm. 2. Use immunofluorescence to observe the localization of phosphorylated CK2 substrates. | This can help determine if the inhibitor is reaching the relevant CK2 populations. |
| Cell Line-Specific Resistance | 1. Test this compound in a panel of different cancer cell lines to identify more sensitive models. 2. Analyze the genomic and proteomic data of your cell line to understand its reliance on CK2-mediated pathways. | Identification of sensitive cell lines can provide better models for studying the inhibitor's effects. |
| Off-Target Effects Masking Efficacy | 1. Profile this compound against a broad panel of kinases to identify potential off-targets. 2. Compare the phenotype of this compound treatment with that of CK2 knockdown using siRNA to distinguish on-target from off-target effects. | A more comprehensive understanding of the inhibitor's selectivity. |
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 (CK2) | 5.8 nM | In Vitro Kinase Assay | [1][2][3] |
| Intracellular CK2 Activity (LNCaP cells) | Reduced to 11% of control | Cellular CK2 Activity Assay | [1] |
| Intracellular CK2 Activity (ARPE19 cells) | Reduced to 20% of control | Cellular CK2 Activity Assay | [1] |
| Anti-proliferative Effect (LNCaP cells) | Slight inhibition at 50 µM | Cell Proliferation Assay | [1] |
Experimental Protocols
Protocol 1: In Vitro CK2 Kinase Assay
This protocol is to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
Kinase assay buffer
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (based on ADP-Glo™ Assay):
-
Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add this compound at a range of concentrations (e.g., from 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Phosphorylated CK2 Substrates
This protocol allows for the detection of changes in the phosphorylation state of known CK2 substrates within cells after treatment with this compound.
Materials:
-
Cell line of interest (e.g., LNCaP)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129) and total protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Mechanism of action of this compound as an ATP-competitive inhibitor of CK2.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/ Z-Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CK2-IN-13 Toxicity in Animal Studies
Disclaimer: No specific public data could be found for a compound designated "CK2-IN-13." This suggests it may be a novel, internal, or less-characterized casein kinase 2 (CK2) inhibitor. The following guidance is based on established principles for minimizing toxicity of other well-studied CK2 inhibitors, such as CX-4945 (Silmitasertib) and 4,5,6,7-Tetrabromobenzotriazole (TBB), and kinase inhibitors in general. Researchers should always consult any available compound-specific data for handling and safety instructions.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for minimizing the toxicity of CK2 inhibitors in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase CK2 and why is it a target in drug development?
A1: Protein kinase CK2 is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. It plays a crucial role in a wide range of cellular processes, including cell growth, proliferation, apoptosis (programmed cell death), and DNA repair.[1][2] In many types of cancer, CK2 activity is significantly elevated, contributing to tumor growth and resistance to therapy.[3] Therefore, inhibiting CK2 is a promising strategy for cancer treatment and other diseases.
Q2: What are the common toxicities associated with CK2 inhibitors observed in animal studies?
A2: Based on preclinical and clinical studies of CK2 inhibitors like CX-4945, the most commonly observed toxicities include:
-
Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are frequently reported.[4]
-
Bone Marrow Suppression: This can lead to a decrease in red blood cells (anemia), white blood cells (neutropenia), and platelets (thrombocytopenia).
-
Cardiovascular Toxicity: While less common for all CK2 inhibitors, kinase inhibitors as a class can have off-target effects on the heart, leading to issues like altered heart rate and contractility.[1][5][6]
Q3: How can I proactively minimize the toxicity of a novel CK2 inhibitor like this compound in my animal studies?
A3: A proactive approach is crucial for minimizing toxicity. Key strategies include:
-
Thorough Pre-formulation and Formulation Development: Ensuring optimal solubility and stability of the compound can prevent precipitation and inconsistent exposure, which can lead to unexpected toxicity.[7][8]
-
Dose-Range Finding Studies: Conduct preliminary studies to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[9]
-
Appropriate Vehicle Selection: The vehicle used to dissolve and administer the compound should be non-toxic and appropriate for the route of administration.
-
Careful Monitoring of Animal Health: Closely monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Issues
Symptom: The CK2 inhibitor precipitates out of solution during formulation or after administration, leading to inconsistent results and potential local tissue irritation.
Possible Cause & Solution:
| Possible Cause | Suggested Solution |
| Inherent low aqueous solubility | Prepare a stock solution in an organic solvent like DMSO and then dilute it into an appropriate vehicle for in vivo administration.[7][8] |
| Precipitation upon dilution | Decrease the final concentration of the inhibitor. Use co-solvents (e.g., PEG300), surfactants (e.g., Tween 80), or other formulation excipients to improve and maintain solubility.[7][8] |
| Incorrect vehicle for the route of administration | For oral administration, consider suspensions in vehicles like carboxymethyl cellulose. For intraperitoneal injections, a mixture of DMSO, PEG300, and saline can be effective.[1] |
| pH sensitivity | Determine the pH-solubility profile of your compound and buffer the formulation accordingly. |
Problem 2: Observed Gastrointestinal (GI) Toxicity
Symptom: Animals exhibit diarrhea, weight loss, and dehydration after administration of the CK2 inhibitor.
Possible Cause & Solution:
| Possible Cause | Suggested Solution |
| On-target or off-target effect on GI tract homeostasis | Dose Reduction: Lower the dose to a level that is still efficacious but better tolerated.[4] Dosing Schedule Modification: Explore intermittent dosing schedules (e.g., every other day) instead of daily dosing. Supportive Care: Provide supplemental hydration with subcutaneous fluids and offer palatable, high-calorie food to mitigate weight loss.[4] |
| Formulation-related irritation | If using an oral formulation, ensure it is well-suspended and does not cause direct irritation to the GI mucosa. Consider enteric-coated formulations for more advanced studies. |
Problem 3: Signs of Bone Marrow Suppression
Symptom: Hematology analysis reveals a significant decrease in red blood cells, white blood cells, or platelets.
Possible Cause & Solution:
| Possible Cause | Suggested Solution |
| Inhibition of hematopoietic progenitor cell proliferation | Dose and Schedule Optimization: Similar to managing GI toxicity, reducing the dose or modifying the dosing schedule can alleviate bone marrow suppression. Allow for recovery periods between treatments. Monitoring: Perform complete blood counts (CBCs) regularly to monitor the extent of suppression and recovery. |
| Cumulative Toxicity | If the study involves long-term dosing, be aware of the potential for cumulative bone marrow toxicity. Consider incorporating "drug holidays" into the study design. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected CK2 Inhibitors
| Inhibitor | Target | IC50 / Ki | Off-Target Kinases (IC50 < 1 µM) | Reference |
| CX-4945 (Silmitasertib) | CK2α | Ki = 0.38 nM, IC50 = 1 nM | CLK2 (IC50 = 3.8 nM), FLT3, PIM1, DYRK1A, GSK3β | [10][11][12] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | IC50 = 0.9 µM | PIM1, DYRK1A | [10][13] |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2 | IC50 = 0.15 µM | - |
Note: This table provides a summary of publicly available data and is not exhaustive. The off-target profile of any kinase inhibitor should be experimentally determined.
Experimental Protocols
Protocol 1: General Procedure for a 28-Day Repeated-Dose Toxicity Study in Rodents
This protocol provides a general framework. Specific details should be adapted based on the compound's characteristics and the study's objectives.
-
Animal Selection: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Dose Groups: Include a vehicle control group and at least three dose levels of the CK2 inhibitor (low, mid, and high). The high dose should be selected to induce some level of toxicity but not lethality.
-
Administration: Administer the compound daily for 28 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption at least twice weekly.
-
Hematology: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at the end of the study. Analyze for complete blood count (CBC), including red blood cell count, white blood cell count and differential, and platelet count.[9][14]
-
Clinical Chemistry: Analyze serum or plasma for markers of liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and other relevant parameters.[9][15][16]
-
Necropsy and Histopathology: At the end of the study, perform a full gross necropsy on all animals. Collect and preserve major organs and any tissues with gross abnormalities in 10% neutral buffered formalin. Process tissues for histopathological examination by a qualified veterinary pathologist.[17][18][19][20]
Protocol 2: Assessment of Cardiovascular Toxicity
For kinase inhibitors, it is prudent to include an assessment of cardiovascular function.
-
Electrocardiogram (ECG) Monitoring: In a subset of animals, perform ECG recordings at baseline and at various time points after dosing to assess for changes in heart rate, and intervals (e.g., QT interval).
-
Blood Pressure Measurement: Use non-invasive (tail-cuff) or invasive (telemetry) methods to monitor blood pressure.
-
Cardiac Biomarkers: At necropsy, collect blood for analysis of cardiac biomarkers such as troponins, which can indicate cardiac muscle damage.
-
Histopathology of the Heart: Pay close attention to the histopathological evaluation of the heart tissue for any signs of inflammation, fibrosis, or necrosis.[1]
Mandatory Visualizations
Signaling Pathways
Below are diagrams of key signaling pathways known to be modulated by CK2. Inhibition of CK2 can disrupt these pathways, leading to both therapeutic effects and potential toxicities.
Caption: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation.
Caption: The Wnt/β-catenin signaling pathway plays a key role in development and cell fate determination.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 13. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 14. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redbook 2000: IV.B.3. Pathology Considerations in Toxicity Studies | FDA [fda.gov]
- 20. nationalacademies.org [nationalacademies.org]
Technical Support Center: Improving the Bioavailability of CK2-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent casein kinase 2 (CK2) inhibitor, CK2-IN-13. The content focuses on addressing the common challenge of poor bioavailability often encountered with kinase inhibitors.
Disclaimer: Publicly available data on the specific solubility, permeability, and in vivo bioavailability of this compound is limited. The guidance provided herein is based on general principles for poorly soluble kinase inhibitors and data from analogous compounds. Researchers must conduct their own experimental characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound (also reported as compound 12c) is a potent, ATP-competitive inhibitor of the protein kinase CK2, with an IC50 of 5.8 nM.[1][2][3] It belongs to the 7,9-Dibromo-dihydrodibenzofuran class of compounds.[2] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell proliferation, apoptosis, and angiogenesis.[4][5] Consequently, inhibitors like this compound are valuable tools for cancer research and potential therapeutic development.[1][6][7]
Q2: Why is bioavailability a potential issue for kinase inhibitors like this compound?
A2: Many kinase inhibitors, particularly those that are ATP-competitive, are hydrophobic (lipophilic) molecules designed to fit into the ATP-binding pocket of the target kinase. This hydrophobicity often leads to poor aqueous solubility, which is a primary factor limiting drug absorption from the gastrointestinal tract and thus reducing oral bioavailability.[6][8] Issues like low solubility and rapid metabolism can hinder in vivo studies.[9]
Q3: My in vivo experiment using this compound showed no efficacy. What could be the problem?
A3: If your in vivo experiment failed, it could be due to a lack of target engagement in the animal model. Before concluding that the inhibitor is ineffective against the disease model, it is critical to investigate potential pharmacokinetic issues. The most common reason for failure is insufficient systemic exposure of the compound, likely stemming from poor bioavailability. Other factors could include rapid metabolism or high plasma protein binding.
Q4: How do I determine the solubility of this compound?
A4: The first step in troubleshooting bioavailability is to measure the solubility of your compound. You should determine both its kinetic and thermodynamic solubility in relevant buffers (e.g., phosphate-buffered saline at pH 7.4) and in biorelevant media (e.g., FaSSIF and FeSSIF, which mimic fasted and fed intestinal states). A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: What are the common formulation strategies to improve the bioavailability of a poorly soluble compound?
A5: Numerous strategies exist to enhance the bioavailability of poorly soluble drugs.[1][6][8][10] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanonization can improve dissolution rate.[6]
-
Amorphous Formulations: Converting the crystalline drug into a higher-energy amorphous form, often stabilized in a polymer matrix (amorphous solid dispersion), can significantly increase aqueous solubility and dissolution.[6]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS) that improve absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent solubility in water.[8]
-
Co-solvents and Surfactants: For preclinical studies, simple formulations using co-solvents (e.g., DMSO, PEG-400, ethanol) and surfactants (e.g., Kolliphor® EL, Tween® 80) are often employed to achieve sufficient exposure for proof-of-concept experiments.[8]
Troubleshooting Guide: Poor In Vivo Efficacy of this compound
If you are experiencing a lack of efficacy in your animal models, follow this step-by-step guide to diagnose and address potential bioavailability issues.
Logical Workflow for Troubleshooting Poor In Vivo Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CK2抑制剂 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
CK2-IN-13 degradation and how to avoid it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of CK2-IN-13, a protein kinase CK2 inhibitor. The information provided is based on general knowledge of small molecule kinase inhibitors and compounds with similar chemical scaffolds. As specific degradation and stability data for this compound are not publicly available, the following recommendations should be considered as a general guide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and survival.[1][2] By inhibiting CK2, this compound can be used to study the cellular functions of this kinase and to investigate its potential as a therapeutic target in various diseases.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: While specific data for this compound is limited, general recommendations for similar small molecule kinase inhibitors should be followed to ensure stability.
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Store at -20°C for long-term storage. | Minimizes chemical degradation over time. |
| Stock Solution Solvent | Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions. | Many kinase inhibitors have good solubility in DMSO. |
| Stock Solution Storage | Aliquot into smaller, single-use volumes and store at -80°C. | Avoids repeated freeze-thaw cycles which can lead to precipitation and degradation. |
| Working Solution | Prepare fresh dilutions from a frozen stock solution for each experiment. | Ensures consistent potency and minimizes degradation in aqueous buffers. |
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your stock or working solution may indicate chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is advisable to discard the solution and prepare a fresh one from your solid stock.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
This is a common issue that can often be attributed to the degradation of the inhibitor.
| Possible Cause | Troubleshooting Step |
| Degradation in working solution | Prepare fresh working solutions from a frozen stock immediately before each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods. |
| Repeated freeze-thaw cycles of stock solution | Ensure your DMSO stock is aliquoted into single-use volumes to minimize freeze-thaw cycles. |
| Improper storage of solid compound or stock solution | Verify that the solid compound is stored at -20°C and the DMSO stock is stored at -80°C, protected from light. |
| Photodegradation | Protect solutions from light by using amber vials or wrapping tubes in foil, especially during long incubations.[3] |
| Hydrolysis in aqueous buffers | Minimize the time the compound is in an aqueous environment. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold may be susceptible to hydrolysis under certain pH conditions.[4][5] |
| Cell culture variability | Use cells with a consistent and low passage number. Ensure uniform cell seeding density and avoid using over-confluent cells. |
Issue 2: Precipitation observed in my this compound solution.
Precipitation can lead to an inaccurate effective concentration of the inhibitor in your experiments.
| Possible Cause | Troubleshooting Step |
| Poor solubility in aqueous buffer | Lower the final concentration of the inhibitor. Add a surfactant like Tween-20 (e.g., 0.01%) to your aqueous buffer. Perform a serial dilution to determine the kinetic solubility limit in your specific experimental medium. |
| Precipitation upon thawing of DMSO stock | Thaw the stock solution at room temperature and vortex gently to ensure complete dissolution before use. If precipitation persists, consider preparing a fresh stock at a slightly lower concentration. |
| Compound crashing out of solution during the experiment | Visually inspect your assay plates for any signs of precipitation. If observed, you may need to lower the working concentration or add a solubilizing agent compatible with your assay. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the required amount of solid compound in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
-
Working Solution (in cell culture medium or assay buffer):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution directly into your pre-warmed cell culture medium or assay buffer to achieve the final desired concentrations.
-
Mix gently but thoroughly by pipetting or inverting the tube.
-
Use the working solution immediately after preparation.
-
Visualizations
References
- 1. Protein kinase CK2 in development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All-photonic kinase inhibitors: light-controlled release-and-report inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibrating Instrument Settings for CK2-IN-13 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the casein kinase 2 (CK2) inhibitor, CK2-IN-13. The following sections offer detailed methodologies and data to guide the calibration of instrument settings and address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
CK2 inhibitors can be broadly categorized into ATP-competitive and allosteric inhibitors. ATP-competitive inhibitors, such as the well-characterized CX-4945 (Silmitasertib), bind to the ATP-binding pocket of the CK2 catalytic subunit, preventing the transfer of phosphate (B84403) from ATP to the substrate.[1][2] Allosteric inhibitors bind to sites other than the ATP pocket, inducing conformational changes that inhibit kinase activity.[3] The precise mechanism of this compound should be confirmed through appropriate competition assays.
Q2: What are the recommended starting concentrations for this compound in biochemical and cellular assays?
Without a specific technical data sheet for this compound, it is recommended to perform a dose-response experiment starting from a wide concentration range. For initial biochemical assays, a range of 0.01 µM to 100 µM is a reasonable starting point. For cellular assays, higher concentrations may be necessary due to cell permeability and metabolism. As a reference, the IC50 values for the common CK2 inhibitor Silmitasertib (CX-4945) in various cancer cell lines are provided in the table below.
Q3: How can I determine the optimal incubation time for my this compound experiment?
The optimal incubation time will depend on the specific assay and cell line used. For in vitro kinase assays, a time-course experiment should be conducted to ensure the reaction remains in the linear range.[4] A typical incubation time for such assays is between 30 to 60 minutes.[4] For cellular assays, the incubation time can range from a few hours to 72 hours, depending on the biological question being addressed (e.g., immediate signaling events versus long-term cell viability).[5]
Q4: Which detection method is most suitable for measuring this compound activity?
Several methods can be used to detect CK2 activity. Radiometric assays using ³²P-γ-ATP or ³³P-γ-ATP are considered the gold standard due to their direct measurement of phosphate transfer.[6][7] However, non-radioactive methods are often preferred for safety and convenience. These include:
-
Luminescence-based assays: The ADP-Glo™ Kinase Assay is a popular choice that measures the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.[4]
-
Fluorescence-based assays: These include methods based on fluorescence intensity (FI), fluorescence polarization (FP), and Förster resonance energy transfer (FRET).
-
Western Blotting: This technique can be used to assess the phosphorylation status of specific CK2 substrates within the cell, providing a measure of CK2 inhibition.[5]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate experiments | Inconsistent cell seeding density. | Use a cell counter for accurate seeding and ensure a homogenous cell suspension.[5] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[5] | |
| Improper mixing or degradation of this compound. | Prepare fresh dilutions of the inhibitor for each experiment and ensure complete solubilization.[5] | |
| Lower than expected potency (high IC50 value) | Suboptimal inhibitor exposure time. | Perform a time-course experiment to determine the optimal treatment duration.[5] |
| The cell line is inherently resistant. | Analyze the cell line's dependence on CK2-regulated pathways.[5] | |
| The inhibitor is being extruded by drug efflux pumps. | Test for the expression of multidrug resistance (MDR) pumps.[5] | |
| Inconsistent Western blot results for CK2 phospho-substrates | Poor antibody quality. | Use validated antibodies specific for the phosphorylated form of the substrate.[5] |
| Issues with protein transfer or membrane blocking. | Optimize transfer conditions and ensure proper blocking to reduce background noise. | |
| Cell lysate preparation. | Use fresh lysis buffer containing protease and phosphatase inhibitors.[5] |
Quantitative Data Summary
Table 1: Reference IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | BT-474 | 1.71-20.01 |
| MDA-MB-231 | 1.71-20.01 | |
| MCF-7 | 1.71-20.01 | |
| Leukemia | CLL | < 1 |
| Jurkat | 0.1 (endogenous CK2 activity) |
This data is provided as a reference for designing dose-response experiments for CK2 inhibitors and is sourced from publicly available application notes.[5]
Experimental Protocols
Protocol 1: In Vitro CK2 Kinase Assay (ADP-Glo™)
This protocol is adapted from established methods for measuring kinase activity and should be optimized for this compound.[4]
-
Prepare Reagents:
-
CK2 Enzyme (recombinant human)
-
CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
ATP
-
This compound (in DMSO)
-
ADP-Glo™ Reagent
-
Kinase-Glo® Reagent
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
-
Assay Procedure:
-
Add 5 µL of Kinase Assay Buffer to each well of a 96-well plate.
-
Add 2.5 µL of this compound at various concentrations (and a DMSO vehicle control).
-
Add 2.5 µL of a mixture of CK2 enzyme and substrate to initiate the reaction. A final concentration of ~40 nM for the enzyme and ~80 µM for the substrate can be a starting point.[4]
-
Incubate for 30-60 minutes at room temperature.[4]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Protocol 2: Cellular Viability Assessment (MTT Assay)
This protocol is a standard method for determining the cytotoxic effects of a compound.[5]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight to allow for cell attachment.[5]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat cells with the different concentrations of the inhibitor (and a DMSO vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.[5]
-
Visualizations
Caption: A streamlined workflow for the evaluation of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Major signaling pathways regulated by CK2.
References
- 1. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
- 4. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
Addressing batch-to-batch variability of CK2-IN-13
Welcome to the technical support center for CK2-IN-13. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and answer frequently asked questions regarding the use of this compound in your experiments. Our goal is to help you troubleshoot issues related to batch-to-batch variability and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different lots. What could be the cause?
A1: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor like this compound can arise from several factors. The most common causes include variations in the purity of the compound, the presence of residual solvents or byproducts from synthesis, and differences in the solid-state properties (e.g., crystallinity) of the powder. Each of these can affect the effective concentration and bioavailability of the inhibitor in your assays. It is also crucial to ensure consistency in experimental conditions, as minor variations in cell passage number, seeding density, and reagent preparation can contribute to apparent shifts in IC50 values.[1][2]
Q2: How can we ensure that the this compound we receive is of high quality and will perform consistently?
A2: To ensure the quality and consistency of this compound, it is essential to perform a series of quality control (QC) checks on each new batch. We recommend analytical methods to confirm the identity, purity, and integrity of the compound. These methods include High-Performance Liquid Chromatography (HPLC) to assess purity, Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.[3][4][5] For biological validation, a standardized in vitro kinase assay should be performed to confirm the inhibitory activity against CK2.
Q3: Our cellular assays with this compound are showing inconsistent results, even with the same batch. What are the potential sources of this variability?
A3: Inconsistent results in cellular assays, even with a consistent batch of inhibitor, often point to variability in the experimental setup.[2] Key factors to consider include:
-
Cell Culture Conditions: Ensure that the cell line is maintained at a consistent passage number and is free from contamination. Genetic drift can occur in cell lines over time, leading to changes in their response to inhibitors.[2]
-
Assay Protocol: Small variations in cell seeding density, incubation times, and reagent concentrations can lead to significant differences in results. Standardize your protocols and ensure all users are following them precisely.
-
Inhibitor Preparation: The method of dissolving and diluting the inhibitor can impact its effective concentration. Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Prepare fresh dilutions for each experiment.[1]
Q4: What are the known downstream signaling pathways affected by CK2 inhibition that we can use as pharmacodynamic markers?
A4: Protein kinase CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates and is involved in numerous signaling pathways crucial for cell survival and proliferation.[6][7] Inhibition of CK2 with this compound is expected to impact these pathways. Key downstream markers to monitor include the phosphorylation status of:
-
Akt/PKB at Ser129: CK2-mediated phosphorylation of Akt at this site is known to promote its activity.
-
PTEN: CK2 can phosphorylate and regulate the stability and activity of the tumor suppressor PTEN.
-
NF-κB pathway components: CK2 can phosphorylate IκBα, leading to its degradation and the activation of NF-κB. Monitoring the phosphorylation status of these and other known CK2 substrates by Western blotting can serve as reliable pharmacodynamic markers for target engagement by this compound.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) Between Batches
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Purity Differences | Perform analytical chemistry QC on each new batch to confirm purity (HPLC) and identity (LC-MS, NMR).[3][4][5] |
| Residual Solvents/Impurities | Review the Certificate of Analysis (CoA) for information on residual solvents. If not provided, consider analysis by Gas Chromatography (GC). |
| Compound Stability/Degradation | Store this compound as recommended (typically at -20°C or -80°C, desiccated). Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Experimental Variability | Standardize cellular assay protocols, including cell passage number, seeding density, and treatment duration. Run a reference batch of this compound in parallel with the new batch for direct comparison.[2] |
Issue 2: Poor Solubility or Precipitation in Media
Table 2: Troubleshooting Solubility Issues
| Potential Cause | Recommended Action |
| Incorrect Solvent for Stock | Consult the product datasheet for the recommended solvent (typically DMSO for initial stock). |
| Precipitation upon Dilution | When diluting the DMSO stock into aqueous media, do so gradually and with gentle mixing. Avoid high final concentrations of DMSO in the culture medium (typically <0.5%). |
| Supersaturation | Do not exceed the known solubility limit of this compound in your final assay medium. If unsure, perform a visual inspection for precipitation at the highest concentration. |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches
This protocol outlines the key analytical methods for ensuring the quality and consistency of different batches of this compound.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Objective: To determine the purity of the this compound powder.
-
Method:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile).
-
Inject the solution onto a suitable HPLC column (e.g., C18).
-
Use a gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid) to elute the compound.
-
Detect the compound using a UV detector at an appropriate wavelength.
-
Calculate the purity based on the area of the main peak relative to the total area of all peaks.
-
-
Acceptance Criteria: Purity should be ≥98%.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:
-
Objective: To confirm the molecular weight of this compound.
-
Method:
-
Use an LC-MS system to separate the compound from any potential impurities.
-
Analyze the eluting peak corresponding to this compound with the mass spectrometer.
-
Compare the observed mass-to-charge ratio (m/z) with the expected molecular weight of this compound.
-
-
Acceptance Criteria: The observed molecular weight should be within ±0.5 Da of the theoretical molecular weight.
-
-
In Vitro Kinase Assay for Functional Validation:
-
Objective: To confirm the inhibitory activity of this compound against the CK2 enzyme.
-
Method:
-
Use a commercially available CK2 kinase assay kit or a well-established in-house method.
-
Perform a dose-response curve with a range of this compound concentrations.
-
Measure the kinase activity at each concentration.
-
Calculate the IC50 value.
-
-
Acceptance Criteria: The IC50 value should be within a predefined range (e.g., ± 2-fold) of the historical average for your laboratory.
-
Protocol 2: Standardized Cell Viability Assay to Assess this compound Potency
This protocol provides a standardized method for determining the IC50 of this compound in a cancer cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. A common starting concentration is 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Cell Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Caption: Simplified CK2 Signaling Pathways and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecules Analysis & QC [sigmaaldrich.com]
- 4. Quality control of small molecules - Kymos [kymos.com]
- 5. agilent.com [agilent.com]
- 6. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Control Experiments for CK2-IN-13 Studies
Welcome to the technical support center for researchers using the protein kinase CK2 inhibitor, CK2-IN-13. This resource provides troubleshooting guides and answers to frequently asked questions to help you design robust experiments and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Protein Kinase CK2.[1] This means it binds to the ATP-binding pocket of the CK2 catalytic subunits (α and α'), preventing the phosphorylation of its numerous downstream substrates.[1] CK2 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis.[2][3] By inhibiting CK2, this compound can induce apoptosis and inhibit cell growth in cancer cells that are dependent on CK2 signaling.[3]
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: The differential sensitivity of cell lines to CK2 inhibitors is a well-documented phenomenon.[4] This variability is often attributed to the concept of "non-oncogene addiction," where cancer cells become highly dependent on CK2 for survival.[4] The degree of this dependency can be influenced by several factors:
-
Underlying Genetic and Signaling Landscapes: The efficacy of a CK2 inhibitor is often linked to how critical CK2-regulated pathways are for a specific cell's survival. For example, cell lines heavily reliant on the PI3K/Akt/mTOR pathway, which is positively regulated by CK2, may exhibit greater sensitivity to CK2 inhibition.[2][4]
-
Expression Levels of CK2 Subunits: The expression levels of the catalytic (α and α') and regulatory (β) subunits of CK2 can vary between cell lines, potentially affecting the overall kinase activity and inhibitor sensitivity.[4]
-
Inhibitor Quality and Handling: The purity, solubility, and storage conditions of the inhibitor can significantly impact its activity.[4]
Q3: What are the essential controls for a this compound experiment?
A3: To ensure the validity and reproducibility of your results, several controls are essential:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve this compound at the same concentration as the experimental samples. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: Cells that have not been exposed to either the inhibitor or the vehicle. This provides a baseline for normal gene and protein expression.[5]
-
Positive Control: A known CK2 inhibitor (e.g., CX-4945) can be used to confirm that the observed effects are due to CK2 inhibition.
-
Target Engagement Control: It is crucial to confirm that this compound is inhibiting its intended target in your experimental system. This can be achieved by performing a western blot to analyze the phosphorylation status of a known CK2 substrate, such as AKT at Ser129.[3]
Q4: How can I minimize off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor, the potential for off-target effects should always be considered.[6] Here are some strategies to minimize them:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired biological effect.
-
Use a Secondary Inhibitor: Confirm key findings using a structurally different CK2 inhibitor to ensure the observed phenotype is not due to an off-target effect of the primary compound.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CK2 to see if it reverses the effects of the inhibitor.
Troubleshooting Guides
Problem: this compound shows lower than expected potency (high IC50 value).
| Possible Cause | Suggested Solution |
| Cell line is inherently resistant. | Analyze the cell line's dependency on CK2-regulated pathways. Consider using a combination of inhibitors to target compensatory pathways.[4] |
| Inhibitor degradation. | Prepare fresh inhibitor dilutions for each experiment. Ensure complete solubilization of the inhibitor stock.[4] |
| Incorrect experimental setup. | Verify the cell seeding density and ensure a homogenous single-cell suspension before plating.[4] |
Problem: High variability in IC50 values between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density. | Ensure accurate cell counting and consistent seeding in all wells.[4] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[4] |
| Variation in inhibitor concentration. | Prepare fresh dilutions from a validated stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes key biochemical data for a well-characterized CK2 inhibitor, which can be used as a reference for studies with this compound.
| Parameter | Value | Reference |
| IC₅₀ (CK2) | 0.8 µM | [7] |
| Chemical Formula | C₁₇H₁₀BrNO₄ | [7] |
| Molecular Weight | 388.17 g/mol | [7] |
| Alternative Name | Compound 39 | [7] |
Key Signaling Pathways and Workflows
Caption: CK2 signaling pathways and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in cell culture.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay for CK2 Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human CK2.[7]
-
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add this compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]
-
Protocol 2: Western Blot for Downstream Target Modulation
This protocol allows for the detection of changes in the phosphorylation state of CK2 substrates.[4]
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S129), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for the desired time. Include a vehicle control.[4]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each sample using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.[5]
-
Materials:
-
Cells in a 96-well plate
-
This compound
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Microplate reader
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[4]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Confirming Target Engagement of CK2-IN-13 in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of CK2-IN-13, a potent inhibitor of Casein Kinase 2 (CK2).
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that this compound is engaging CK2 in my cells?
A1: The most direct method to confirm target engagement is to assess the thermal stabilization of CK2 in the presence of this compound using a Cellular Thermal Shift Assay (CETSA™). This biophysical assay provides direct evidence of the inhibitor binding to its target in a cellular context.[1][2][3]
Q2: How can I indirectly measure the inhibitory effect of this compound on CK2 activity in cells?
A2: You can measure the phosphorylation status of known downstream substrates of CK2. A common and reliable method is to perform a Western blot to detect changes in the phosphorylation of specific sites on CK2 substrates, such as Akt (at Ser129) or CDC37 (at Ser13), after treating cells with this compound.[4]
Q3: What are some potential off-target kinases for CK2 inhibitors that I should be aware of?
A3: While this compound is designed to be selective, it is good practice to consider potential off-target effects. Common off-target kinases for CK2 inhibitors include PIM kinases (PIM1, 2, 3), HIPK2, DYRKs, and CK1.[5] If your experimental results are inconsistent with known CK2 signaling, investigating these potential off-targets may be necessary.
Q4: My in vitro (biochemical) and in-cell (cellular) assay results with this compound are not consistent. What could be the reason?
A4: Discrepancies between in vitro and cellular assays are common. Several factors can contribute to this, including poor cell permeability of the compound, active efflux from the cell by transporters, high protein binding in the cell culture medium, or rapid metabolism of the inhibitor within the cell.[6]
Troubleshooting Guides
Issue 1: No or Weak Signal in Cellular Thermal Shift Assay (CETSA)
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration or Incubation Time | Optimize the concentration of this compound and the incubation time to ensure adequate cellular uptake and target binding. Perform a dose-response and time-course experiment. |
| Suboptimal Heating Conditions | The temperature range for the heat challenge is critical. Perform a melt curve with a broad temperature range to identify the optimal temperature for CK2 denaturation in your specific cell line.[1] |
| Low Abundance of CK2 | Ensure your cell line expresses sufficient levels of CK2. You may need to choose a different cell line or consider overexpressing CK2. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the soluble protein fraction. Optimize your lysis protocol, which may include freeze-thaw cycles or the use of specific lysis buffers.[1] |
| Antibody Issues (for Western Blot detection) | Use a validated antibody for CK2 that is known to work well in Western blotting. Titrate the antibody to find the optimal concentration. |
Issue 2: Inconsistent Western Blot Results for Phosphorylated CK2 Substrates
| Possible Cause | Troubleshooting Step |
| Phosphatase Activity | Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. Keep samples on ice or at 4°C throughout the procedure.[7] |
| Inappropriate Blocking Buffer | Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein which is a phosphoprotein and can lead to high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[8] |
| Low Signal for Phospho-protein | The phosphorylated form of a protein can be a small fraction of the total protein. Increase the amount of protein loaded on the gel or enrich for your target protein using immunoprecipitation (IP).[7] |
| Antibody Specificity | Use a highly specific and validated antibody for the phosphorylated form of the substrate. |
| Buffer Composition | Avoid using phosphate-based buffers like PBS, as the phosphate (B84403) ions can compete with the antibody binding to the phospho-epitope. Use Tris-based buffers (e.g., TBST) for all washing and antibody incubation steps.[9] |
Quantitative Data Summary
The following table summarizes typical potency values for selective CK2 inhibitors in various assays. Note that specific values for this compound should be determined empirically in your experimental system.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| SGC-CK2-1 | Enzymatic | CK2α | 4.2 | [10] |
| SGC-CK2-1 | Enzymatic | CK2α' | 2.3 | [10] |
| SGC-CK2-1 | Cellular NanoBRET | CK2α | 36 | [10] |
| SGC-CK2-1 | Cellular NanoBRET | CK2α' | 16-19 | [10] |
| CX-4945 | Enzymatic | CK2 Holoenzyme | 0.38 | [11] |
| AB668 | Enzymatic | CK2 Holoenzyme | 65 | [11] |
| Compound 3 | In vitro (allosteric) | CK2α | 13,000 | [12] |
| CIGB-300 | Cell Proliferation | AML Cell Lines | 21,000-33,000 | [13] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol outlines the steps to determine the thermal stabilization of CK2 upon binding of this compound.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.[14]
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a room temperature water bath).[14]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[14]
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CK2 by Western blot.
-
Quantify the band intensities and plot the percentage of soluble CK2 against the temperature to generate a melt curve. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Western Blot for Phospho-Akt (Ser129)
This protocol describes the detection of a downstream substrate of CK2 to indirectly measure the inhibitory effect of this compound.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser129) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Simplified CK2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical decision tree for troubleshooting target engagement experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide CIGB-300 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
Best practices for long-term storage of CK2-IN-13
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage, handling, and use of the casein kinase 2 (CK2) inhibitor, CK2-IN-13. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid (lyophilized) this compound for long-term use?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. While some suppliers may ship the product at room temperature, indicating short-term stability, extended storage at low temperatures is crucial for preserving its chemical integrity and biological activity.[1] When stored at -20°C, the compound is expected to be stable for up to three years.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO to minimize degradation of the compound.[1]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes and stored at -80°C for long-term stability (up to one year).[3] This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time. For shorter-term storage (up to one month), -20°C is also acceptable.[2]
Q4: Can I store this compound solutions in aqueous buffers?
A4: It is not recommended to store this compound in aqueous buffers for extended periods. Small molecules are often less stable in aqueous solutions and can be susceptible to hydrolysis or other forms of degradation. Always prepare fresh working solutions in your experimental buffer from the DMSO stock solution immediately before use.
Q5: What are the initial signs of potential off-target effects in my cell-based assays with this compound?
A5: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other CK2 inhibitors: Using a structurally different inhibitor for CK2 produces a different or no phenotype.[4]
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when CK2 is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR-Cas9).[4]
-
High concentration required for effect: The effective concentration of the inhibitor in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki).[4]
-
Unexpected cellular toxicity: The inhibitor causes significant cell death or morphological changes at concentrations where the on-target effect is expected to be specific.[4]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Instability | 1. Prepare fresh stock and working solutions of this compound. 2. Verify the storage conditions and age of the compound. | Consistent and reproducible results. |
| Cell Line-Specific Effects | 1. Test this compound in multiple cell lines to determine if the effects are consistent. | Helps to distinguish between general off-target effects and those specific to a particular cellular context. |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to your inhibitor and more consistent results.[5] |
Issue 2: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds but the same target. | Identification of unintended kinase targets. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[5] |
| Inappropriate Dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies in your experimental design. | Reduced cytotoxicity while maintaining the desired inhibitory effect. |
| Poor Solubility/Precipitation | 1. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid both direct toxicity and compound precipitation. 2. Visually inspect your working solutions for any signs of precipitation before adding them to your experimental system. | Prevention of compound precipitation, which can lead to non-specific effects. |
Data Presentation
Table 1: Recommended Storage Conditions for CK2 Inhibitors
| Form | Solvent | Storage Temperature | Recommended Storage Duration | Notes |
| Solid (Lyophilized Powder) | N/A | -20°C | Up to 3 years | Protect from light and moisture. Store in a desiccator if possible.[2] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles.[3] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | For short-term storage. Aliquot to avoid freeze-thaw cycles.[2] |
| Working Solution | Aqueous Buffer | 4°C or Room Temperature | Less than a day | Prepare fresh before each experiment. Do not store. |
Table 2: Solubility of a Representative CK2 Inhibitor (CK2 inhibitor 2)
| Solvent | Solubility |
| DMSO | 50 mg/mL (127.28 mM) |
Sonication and heating to 60°C are recommended for complete dissolution in DMSO.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Before opening, centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Aseptically, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use, light-protected vials (e.g., amber microcentrifuge tubes).
-
Label each aliquot with the compound name, concentration, date, and "in DMSO".
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the experimental system is below 0.5% to avoid solvent-induced toxicity.
-
Use the working solutions immediately. Do not store aqueous solutions of this compound.
-
Protocol 2: General In Vitro Kinase Assay
-
Prepare serial dilutions of this compound in the kinase assay buffer from the DMSO stock solution. Include a DMSO-only vehicle control.
-
In a microplate, add the diluted this compound or vehicle control.
-
Add the recombinant CK2 enzyme and the specific substrate to each well.
-
Initiate the kinase reaction by adding ATP (ideally at the Km concentration for CK2).
-
Incubate the plate at the optimal temperature (e.g., 30°C) and for the appropriate time for the kinase reaction.[6]
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., radiometric assay with [γ-33P]ATP, fluorescence-based assay, or luminescence-based ATP detection).[7][8]
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Mandatory Visualization
Caption: Simplified signaling pathways regulated by CK2 and inhibited by this compound.
Caption: General experimental workflow for evaluating this compound in a cell-based assay.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. captivatebio.com [captivatebio.com]
- 3. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. neb.com [neb.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CK2-IN-13 and Other Prominent CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, most notably cancer.[1][2] This has led to the development of numerous CK2 inhibitors. This guide provides a detailed comparison of a potent and novel CK2 inhibitor, CK2-IN-13, with other well-established inhibitors: Silmitasertib (CX-4945), TBB (4,5,6,7-Tetrabromobenzotriazole), and DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole).
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and other known CK2 inhibitors, offering a clear comparison of their potency.
| Inhibitor | Type | IC50 (CK2) | Ki (CK2) | Selectivity Notes |
| This compound | ATP-competitive | 5.8 nM[3] | Not Reported | Selectivity profile not extensively reported. |
| Silmitasertib (CX-4945) | ATP-competitive | ~1 nM[4][5] | ~0.38 nM[5][6] | Highly selective, but inhibits FLT3, PIM1, and CDK1 at higher concentrations. Also shows affinity for DYRK1A and GSK3β.[5][7] |
| TBB | ATP-competitive | 0.15 - 1.6 µM[8][9] | 80 - 210 nM[9] | Relatively selective for CK2, but also inhibits PIM1 and PIM3.[10][11] |
| DMAT | ATP-competitive | ~130 - 140 nM[3][12][13] | ~40 nM[13] | Also a potent inhibitor of other kinases, including PIM1.[12] |
Delving into the CK2 Signaling Pathway
CK2 is a master regulator, influencing a multitude of signaling pathways crucial for cell proliferation, survival, and apoptosis. Its inhibition can have profound effects on cancer cells that are often "addicted" to its activity. The diagram below illustrates the central role of CK2 in key oncogenic pathways.
Experimental Protocols: Methodologies for Inhibitor Evaluation
Objective comparison of CK2 inhibitors relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize these compounds.
In Vitro CK2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
Test inhibitors (this compound, Silmitasertib, TBB, DMAT)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods)
-
Kinase assay buffer
-
Apparatus for detecting phosphorylation (e.g., scintillation counter, plate reader)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of CK2 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the CK2 inhibitors for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Downstream CK2 Targets
This technique is used to confirm the on-target effect of the inhibitors by examining the phosphorylation status of known CK2 substrates within the cell.
Materials:
-
Cancer cell line
-
Test inhibitors
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (S129), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the CK2 inhibitors at concentrations around their IC50 values for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of the target protein relative to the total protein and a loading control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel CK2 inhibitor.
Conclusion
This compound emerges as a highly potent CK2 inhibitor with a low nanomolar IC50 value, surpassing the potency of established inhibitors like TBB and DMAT, and being comparable to the clinically evaluated Silmitasertib. Its high potency suggests significant potential as a chemical probe for studying CK2 biology and as a lead compound for drug development.
However, a comprehensive understanding of its selectivity profile and cellular activity is still needed to fully assess its therapeutic potential. Further studies, including broad kinase panel screening and evaluation in various cancer cell lines, are warranted to build upon the promising biochemical data. This guide provides the foundational information and experimental framework for researchers to conduct such comparative studies and to further explore the potential of this compound in the landscape of CK2-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 7. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. portlandpress.com [portlandpress.com]
- 11. The selectivity of inhibitors of protein kinase CK2: an update | MRC PPU [ppu.mrc.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
A Comparative Guide to Preclinical-Stage CK2 Inhibitors: CX-4945 vs. Next-Generation Selective Agents
For Researchers, Scientists, and Drug Development Professionals
Protein Kinase CK2 (formerly Casein Kinase 2) is a constitutively active serine/threonine kinase that has emerged as a critical target in oncology. Its ubiquitous expression and role in a multitude of cellular processes, including cell proliferation, survival, and angiogenesis, have made it an attractive target for therapeutic intervention. CX-4945 (Silmitasertib), a first-in-class, orally bioavailable inhibitor of CK2, has advanced to clinical trials. However, the quest for agents with improved selectivity and distinct mechanisms of action continues. This guide provides a comprehensive comparison of CX-4945 with next-generation, more selective CK2 inhibitors, using preclinical data to inform researchers on their respective performance.
While direct preclinical data for a compound specifically named "CK2-IN-13" is not publicly available, this guide will focus on a comparison between CX-4945 and a well-characterized, highly selective CK2 inhibitor, SGC-CK2-2, to represent the advancements in the field. This comparison aims to provide a clear understanding of the evolution of CK2 inhibitors and their potential therapeutic implications.
Data Presentation: Quantitative Comparison of CK2 Inhibitors
The following tables summarize the key quantitative data for CX-4945 and the more selective inhibitor SGC-CK2-2, providing a side-by-side view of their potency and selectivity.
Table 1: In Vitro Potency Against CK2
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| CX-4945 | Recombinant Human CK2α | Cell-free | 1 | [1] |
| SGC-CK2-2 | CK2α | NanoBRET | 920 | [2] |
Table 2: Kinase Selectivity Profile
| Compound | Number of Kinases Profiled | Concentration | Kinases inhibited >90% | Reference |
| CX-4945 | 238 | 0.5 µM | 7 | [1] |
| SGC-CK2-2 | Not specified | Not specified | CK2α and CK2α' only | [2] |
Table 3: Cellular Activity in Preclinical Models
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| CX-4945 | Jurkat | Endogenous CK2 activity | 0.1 | [1] | |
| HUVEC | Proliferation | 5.5 | [1] | ||
| HUVEC | Migration | 2 | [1] | ||
| HUVEC | Tube formation | 4 | [1] | ||
| Ewing Sarcoma cell lines (n=6) | Cell Viability | 2-8 | [3] | ||
| HeLa | Inhibition of Akt S129 phosphorylation | 0.7 | [2] | ||
| HeLa | Inhibition of Cdc37 phosphorylation | 3 | [2] | ||
| SGC-CK2-2 | HeLa | Inhibition of Akt S129 phosphorylation | 2.2 | [2] | |
| HeLa | Inhibition of Cdc37 phosphorylation | 9 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (for IC50 determination)
A standard in vitro kinase assay is performed using recombinant human CK2α. The inhibitor (e.g., CX-4945) at various concentrations is incubated with the enzyme in a buffer containing ATP and a specific peptide substrate. The reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay
Cancer cell lines (e.g., Ewing Sarcoma cells) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the CK2 inhibitor (e.g., CX-4945) for a specified duration (e.g., 48 hours). Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®). The absorbance or luminescence is measured using a plate reader, and the IC50 value is determined by plotting the percentage of viable cells against the inhibitor concentration.
Western Blot Analysis for Phosphoprotein Levels
Cells are treated with the CK2 inhibitor for a specified time. Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentrations of the lysates are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., phospho-Akt Ser129, phospho-Cdc37) and total proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Human cancer cells (e.g., A673 Ewing sarcoma cells) are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The CK2 inhibitor (e.g., CX-4945) is administered orally at a specified dose and schedule (e.g., 75mg/kg, twice daily for 28 days). Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry for biomarkers of drug activity. Animal survival is also monitored throughout the study.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by CK2 and the points of intervention for inhibitors like CX-4945 and this compound.
Caption: CK2 signaling pathways and points of inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of CK2 inhibitors.
Caption: Preclinical evaluation workflow for CK2 inhibitors.
Concluding Remarks
CX-4945 has paved the way for targeting CK2 in cancer therapy, demonstrating antitumor activity in various preclinical models. Its mechanism of action involves the inhibition of key survival pathways such as PI3K/Akt.[2][4] However, the development of next-generation inhibitors like SGC-CK2-2 highlights a continuous effort towards improving kinase selectivity. While SGC-CK2-2 shows weaker potency in some cellular assays compared to CX-4945, its enhanced selectivity may offer a better therapeutic window by minimizing off-target effects.[2]
The choice between a potent, multi-kinase inhibitor and a highly selective agent depends on the specific therapeutic strategy. For researchers, the availability of highly selective chemical probes like SGC-CK2-2 is invaluable for dissecting the specific roles of CK2 in cellular processes. For drug development professionals, the comparative data presented here underscores the importance of a thorough preclinical evaluation to select the optimal candidate for clinical advancement. The distinct mechanisms and selectivity profiles of these inhibitors suggest that they may have different applications, either as single agents or in combination therapies, for various cancer types. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising CK2 inhibitors.
References
- 1. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Kinase CK2 Inhibitors: Focus on Silmitasertib
An Important Note on CK2-IN-13: Despite a comprehensive search of publicly available scientific literature and databases, no specific experimental data or detailed information could be found for a compound designated "this compound." Therefore, a direct comparison with silmitasertib (B1669362) is not feasible at this time. This guide will provide a detailed overview of the well-characterized and clinically evaluated CK2 inhibitor, silmitasertib, and will serve as a valuable resource for researchers in the field of CK2-targeted drug discovery.
Protein kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and the suppression of apoptosis.[1] Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2] Silmitasertib (CX-4945) is a first-in-class, orally bioavailable, and potent inhibitor of CK2 that has undergone extensive preclinical and clinical evaluation.[2][3]
Efficacy and Potency of Silmitasertib
Silmitasertib is an ATP-competitive inhibitor of CK2, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to its substrates.[3] It has demonstrated high potency and selectivity for CK2.
Table 1: In Vitro Potency of Silmitasertib
| Parameter | Value | Notes |
| CK2α Ki | 0.38 pM | Ki (inhibition constant) indicates the concentration required to produce half-maximum inhibition. |
| CK2α IC50 | 1 nM | IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. |
| Selectivity | High | At a concentration of 0.5 µM (500-fold greater than its CK2 IC50), silmitasertib inhibited only 7 out of 238 other kinases by more than 90%.[4] |
Preclinical Antitumor Activity:
Silmitasertib has shown a broad spectrum of antiproliferative activity across various cancer cell lines.[4] For instance, in breast cancer cell lines, the EC50 values ranged from 1.71 to 20.01 µM.[4] In vivo studies using xenograft models have also demonstrated significant tumor growth inhibition in a dose-dependent manner.[3] For example, in a BT-474 breast cancer xenograft model, oral administration of silmitasertib resulted in tumor growth inhibition of 88% and 97% at doses of 25 mg/kg and 75 mg/kg twice daily, respectively.[4]
Mechanism of Action and Signaling Pathways
CK2 is a "master regulator" that phosphorylates hundreds of proteins, thereby influencing numerous signaling pathways critical for cancer cell survival and proliferation.[5] Key pathways modulated by CK2 and consequently inhibited by silmitasertib include PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[3][6] By inhibiting CK2, silmitasertib can induce cell cycle arrest and apoptosis.[2][4] For example, treatment with silmitasertib has been shown to cause a G2/M cell-cycle arrest in BT-474 cells and a G1 arrest in BxPC-3 pancreatic cancer cells.[4]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of CK2 inhibitors like silmitasertib.
1. In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of CK2.
-
Objective: To determine the IC50 value of an inhibitor against CK2.
-
Materials: Recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), the CK2 inhibitor, kinase assay buffer, and an ADP-Glo™ Kinase Assay kit.[7]
-
Procedure:
-
Set up the kinase reaction in a 96-well plate with the kinase assay buffer, CK2 enzyme, and peptide substrate.
-
Add the CK2 inhibitor at various concentrations.
-
Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit's luciferase-based system, which generates a luminescent signal proportional to the ADP concentration.[7]
-
2. Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Objective: To determine the EC50 (half-maximal effective concentration) of an inhibitor in a cellular context.
-
Materials: 96-well cell culture plates, cancer cell lines, complete culture medium, CK2 inhibitor stock solution (in DMSO), and MTT solution.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a series of dilutions of the CK2 inhibitor for a specified duration (e.g., 72 hours). Include vehicle controls (e.g., DMSO).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[8]
-
3. Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of CK2 substrates within cells after inhibitor treatment.
-
Objective: To confirm the on-target effect of the inhibitor in a cellular environment.
-
Materials: Cell culture plates, CK2 inhibitor, lysis buffer, primary antibodies (against phosphorylated and total forms of a CK2 substrate, e.g., Akt at Ser129), and a secondary antibody.
-
Procedure:
-
Treat cells with the CK2 inhibitor at various concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific to the phosphorylated and total forms of the target protein.
-
Incubate with a labeled secondary antibody and detect the signal using a chemiluminescent substrate.[8]
-
Clinical Development of Silmitasertib
Silmitasertib was the first CK2 inhibitor to enter clinical trials.[3] It has been investigated as a monotherapy and in combination with other chemotherapeutic agents for various cancers, including cholangiocarcinoma and medulloblastoma.[3] In a Phase I/II study for advanced cholangiocarcinoma, silmitasertib in combination with gemcitabine (B846) and cisplatin (B142131) showed promising results.[9]
Conclusion
Silmitasertib is a potent and selective inhibitor of protein kinase CK2 with demonstrated preclinical and clinical activity against various cancers. Its ability to modulate multiple key oncogenic signaling pathways underscores the therapeutic potential of targeting CK2. While a direct comparison with "this compound" is not possible due to the absence of publicly available data for the latter, the extensive characterization of silmitasertib provides a strong benchmark for the evaluation of novel CK2 inhibitors. The experimental protocols and pathway information detailed in this guide offer a foundational framework for researchers dedicated to advancing this promising field of cancer therapy.
References
- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Casein Kinase 2: a novel player in glioblastoma therapy and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
Validating the Specificity of CK2-IN-13: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and interpretable experimental results. This guide provides a comparative analysis of the protein kinase CK2 inhibitor, CK2-IN-13, alongside other commonly used and novel CK2 inhibitors. The data presented here is compiled from various sources to offer a comprehensive overview of their performance, supported by detailed experimental protocols.
Protein kinase CK2 is a pleiotropic serine/threonine kinase implicated in a multitude of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Its dysregulation is frequently associated with cancer, making it a prominent target for therapeutic intervention. A variety of small molecule inhibitors have been developed to probe CK2 function and for potential clinical applications. This guide focuses on validating the specificity of this compound by comparing its potency and selectivity with established and next-generation inhibitors.
Comparative Analysis of CK2 Inhibitor Specificity
The ideal kinase inhibitor exhibits high potency towards its intended target while demonstrating minimal activity against other kinases. The following table summarizes the in vitro potency (IC50 or Ki) of this compound and several alternative inhibitors against CK2 and key off-target kinases. It is important to note that a direct head-to-head comparison of this compound in a comprehensive kinase panel from a peer-reviewed study is not currently available. The IC50 value for this compound is provided by the vendor and should be considered in this context.
| Inhibitor | Target | IC50 / Ki (nM) | Key Off-Targets and Potency (IC50/Ki, nM) | Selectivity Notes |
| This compound | CK2 | 5.8 (IC50)[1][2][3][4][5][6] | Data not available from peer-reviewed kinase panels. | Potent inhibitor of CK2, but its broader kinase selectivity profile has not been publicly documented in comparative studies. |
| CX-4945 (Silmitasertib) | CK2α | 1 (IC50), 0.38 (Ki)[7] | FLT3 (35), PIM1 (46), CDK1 (56), CLK2 (3.8)[7] | Widely used and in clinical trials, but exhibits activity against several other kinases, making it a less specific probe for CK2 function.[7] |
| SGC-CK2-1 | CK2α | 4.2 (IC50) | DYRK2 (440)[8] | A highly selective chemical probe for CK2, demonstrating significantly improved specificity over CX-4945. |
| GO289 | CK2 | 7 (IC50) | PIM2 (13,000) | Exhibits outstanding selectivity, with an IC50 for its second most affected kinase (PIM2) that is over 1000-fold higher than for CK2. |
| Quinalizarin | CK2 | 110 (IC50), ~50 (Ki)[4] | Minimal inhibition of a broad kinase panel. | A potent and highly selective cell-permeable CK2 inhibitor.[4] |
| AB668 | CK2 | 65 (IC50), 41 (Ki) | RPS6KA5 (>50% inhibition at 2 µM) | A highly selective, bivalent inhibitor that binds to both the ATP site and an allosteric pocket, offering a distinct mechanism of action.[9] |
Experimental Protocols
To aid in the independent validation of these findings, detailed protocols for key experimental assays are provided below.
In Vitro CK2 Kinase Inhibition Assay (Radiometric)
This assay measures the direct inhibition of CK2 enzymatic activity by quantifying the incorporation of radiolabeled phosphate (B84403) into a specific substrate.
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors dissolved in DMSO
-
P81 phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid (85 mM)
-
Ethanol
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the peptide substrate, and the desired concentration of the test inhibitor.
-
Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 85 mM phosphoric acid to remove unincorporated radiolabeled ATP.
-
Perform a final wash with ethanol.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.
Western Blot Analysis of Cellular CK2 Inhibition
This method assesses the inhibition of CK2 activity within a cellular context by measuring the phosphorylation status of a known downstream substrate.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active CK2 signaling)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.
Visualizing Key Concepts and Workflows
To further clarify the context and methodologies, the following diagrams are provided.
Caption: A simplified diagram of a signaling pathway involving Protein Kinase CK2.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparison Guide: Cross-Validation of CK2 Inhibitor Effects in Different Cell Lines
An important note on the availability of data for "CK2-IN-13": Publicly available research and experimental data specifically identifying a compound named "this compound" are not available at this time. Therefore, to fulfill the request for a comprehensive comparison guide, this document will focus on the well-characterized and clinically relevant Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) . We will cross-validate its effects by comparing them with other known CK2 inhibitors across various cell lines, providing a robust framework for researchers.
This guide provides an objective comparison of the performance of the prominent CK2 inhibitor, CX-4945, with other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical biological pathways and workflows to aid researchers, scientists, and drug development professionals in their work.
Introduction to Protein Kinase CK2
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is constitutively active in eukaryotic cells.[1][2][3] It is a pleiotropic enzyme, phosphorylating hundreds of substrates involved in essential cellular processes, including cell cycle progression, DNA repair, and apoptosis suppression.[4][5][6] Elevated CK2 activity is a hallmark of many cancers, where it promotes proliferation, survival, and resistance to therapy, making it a compelling therapeutic target.[1][4][7][8] Consequently, cancer cells often exhibit a "non-oncogenic addiction" to CK2, meaning their survival is highly dependent on its activity, which presents a therapeutic window for targeted inhibitors.[3][7][9]
Key Signaling Pathways Modulated by CK2
CK2 exerts its pro-survival effects by modulating several critical signaling pathways. Its inhibition is designed to suppress these oncogenic signals. The primary pathways include PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[1][4][10][11]
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2 in development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Experiments Using Casein Kinase 2 (CK2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commonly used inhibitors of Casein Kinase 2 (CK2), a crucial serine/threonine kinase involved in a myriad of cellular processes, including cell proliferation, survival, and differentiation.[1][2] Dysregulation of CK2 activity is implicated in numerous diseases, particularly cancer, making it a significant therapeutic target.[3][4] The reproducibility of experiments involving CK2 inhibitors is paramount for advancing research and drug development. This document outlines key characteristics of prominent CK2 inhibitors, presents comparative data, and provides standardized experimental protocols to enhance reproducibility.
Mechanism of Action of CK2 Inhibitors
The majority of small molecule CK2 inhibitors are ATP-competitive, targeting the ATP-binding pocket of the CK2α and CK2α' catalytic subunits.[3] By blocking the binding of ATP, these inhibitors prevent the phosphorylation of CK2 substrates, thereby modulating downstream signaling pathways.[3][5]
Comparative Analysis of Key CK2 Inhibitors
While numerous CK2 inhibitors have been developed, this guide focuses on two prominent examples: CX-4945 (Silmitasertib), the most clinically advanced CK2 inhibitor, and SGC-CK2-2, a more recent derivative with improved selectivity.[6][7][8]
| Inhibitor | IC50 / Ki (CK2α) | Selectivity Profile | Key Characteristics | Reference |
| CX-4945 (Silmitasertib) | IC50: 1 nM / Ki: 0.38 nM | Potent inhibitor of CK2. Also inhibits other kinases such as DYRK1A, CLK1/2/3, HIPK3, and DAPK3 at nanomolar concentrations. | Orally bioavailable; has been evaluated in multiple clinical trials for various cancers.[3][9] Its polypharmacology may contribute to its efficacy but also introduces potential off-target effects.[8] | [9] |
| SGC-CK2-2 | IC50: ~36 nM (NanoBRET) | Demonstrates enhanced kinase selectivity compared to CX-4945, with a significant reduction in off-target activities. | A valuable tool for specifically probing the function of CK2 due to its improved selectivity, albeit with reduced potency compared to CX-4945. | |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | IC50: 0.15 µM (rat liver CK2) | Less selective than newer inhibitors, with known off-target effects on other kinases like PIM1 and PIM3. | Historically one of the most commonly used CK2 inhibitors, but its use has largely been superseded by more selective compounds due to off-target concerns.[7][10] | [10][11] |
| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | - | Potent inhibitor of CK2 but also inhibits several other kinases, including PIM1/2/3, PKD1, HIPK2, and DYRK1a. | Similar to TBB, its use is now less common in favor of more selective inhibitors to ensure that observed biological effects are directly attributable to CK2 inhibition.[10] | [10] |
Experimental Protocols for Reproducible CK2 Inhibition Studies
To ensure the reproducibility of experimental findings, it is crucial to follow standardized and well-detailed protocols.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of CK2 inhibitors on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
CK2 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the CK2 inhibitor in complete culture medium.
-
Replace the medium in the wells with the medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of CK2 Substrate Phosphorylation
This protocol allows for the direct assessment of CK2 activity in cells by measuring the phosphorylation status of a known CK2 substrate (e.g., Akt at Ser129 or p65 at Ser529).[4][9][12]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
CK2 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for a CK2 substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the CK2 inhibitor at various concentrations and for the desired time points. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities to determine the change in phosphorylation of the CK2 substrate relative to the total protein and the control.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant CK2.[13]
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
CK2 inhibitor
-
Kinase assay buffer
-
[γ-³²P]ATP or a non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
Apparatus for detection (e.g., scintillation counter or luminometer)
Procedure (using a non-radioactive kit):
-
Set up the kinase reaction in a 96-well plate containing the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add the CK2 inhibitor at a range of concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate for the recommended time to allow for phosphorylation.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, following the kit manufacturer's instructions.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizing CK2 Signaling and Experimental Workflows
Signaling Pathways Involving CK2
CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby influencing numerous signaling pathways critical for cell survival and proliferation.[4]
References
- 1. Protein kinase CK2 in development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Independent Validation of CK2 Inhibitors' Anti-Cancer Activity: A Comparative Guide
A Note on the Topic: While this guide focuses on the independent validation of the anti-cancer activity of protein kinase CK2 inhibitors, publicly available scientific literature and databases do not contain specific information on a compound designated "CK2-IN-13". Therefore, this guide provides a comprehensive comparison of well-characterized and clinically relevant CK2 inhibitors, namely Silmitasertib (CX-4945) and SGC-CK2-1 , to serve as a robust example and practical resource for researchers in the field.
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in a multitude of human cancers, making it a significant target for therapeutic intervention.[1][2][3] Its inhibition has been shown to reduce cancer cell viability, induce apoptosis (programmed cell death), and hinder proliferation.[3][4] This guide compares the efficacy of prominent CK2 inhibitors and details the experimental protocols required for their independent validation.
Data Presentation: Efficacy of CK2 Inhibitors
The anti-cancer efficacy of CK2 inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Table 1: Comparative IC50 Values of Silmitasertib (CX-4945) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | BT-474 | 1.71 - 20.01 |
| MDA-MB-231 | 1.71 - 20.01 | |
| MCF-7 | 1.71 - 20.01 | |
| Leukemia | CLL | < 1 |
| Jurkat | 0.1 |
Data sourced from BenchChem Application Notes.[1]
Table 2: Comparative Efficacy of CX-4945 and SGC-CK2-1
| Inhibitor | CK2α IC50 | Kinase Selectivity | Cellular Potency | Reference |
| Silmitasertib (CX-4945) | ~0.38 nM (Ki) | Potent, but inhibits other kinases (e.g., CLK1/2/3, DYRK1A/B) | High | [5][6] |
| SGC-CK2-1 | ~2.3 nM | Highly selective for CK2 | Lower than CX-4945 | [5] |
SGC-CK2-1 was developed as a more selective chemical probe for CK2, addressing the off-target effects observed with CX-4945.[5] While more specific, it exhibits weaker cytotoxic activity compared to CX-4945 in several cancer cell lines.[5][7]
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway influenced by CK2 and a standard workflow for validating the anti-cancer activity of its inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. CK 2 in Cancer : Cellular and Biochemical Mechanisms and Potential Therapeutic Target | Semantic Scholar [semanticscholar.org]
- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silmitasertib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of CK2 Inhibitors: An In Vitro and In Vivo Analysis
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of prominent Casein Kinase 2 (CK2) inhibitors. This report provides a comprehensive analysis of their in vitro and in vivo efficacy, supported by experimental data and detailed protocols. Notably, a thorough search of scientific literature and public databases did not yield any specific information on a compound designated "CK2-IN-13." Therefore, this guide focuses on a comparative analysis of well-characterized and frequently cited CK2 inhibitors: CX-4945 (Silmitasertib), TBB (4,5,6,7-Tetrabromobenzotriazole), and SGC-CK2-2.
Introduction
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle progression, apoptosis, and DNA repair.[1] Its dysregulation has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[2] A variety of small molecule inhibitors have been developed to target CK2, each with distinct biochemical and pharmacological profiles. This guide provides a comparative overview of the in vitro and in vivo efficacy of three prominent CK2 inhibitors: the clinical-stage compound CX-4945, the widely used research tool TBB, and the highly selective probe SGC-CK2-2.
In Vitro Efficacy
The in vitro potency of CK2 inhibitors is typically evaluated through biochemical assays measuring direct enzyme inhibition and cell-based assays assessing their effects on cell viability and specific cellular pathways.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) against purified CK2 is a key metric for comparing the direct inhibitory activity of these compounds.
| Inhibitor | Target | IC50 (nM) | Notes |
| CX-4945 | CK2α | 1 | Highly potent ATP-competitive inhibitor.[1] |
| TBB | Rat Liver CK2 | 150 | A selective, cell-permeable inhibitor.[3] |
| Human Recombinant CK2 | 1600 | [3] | |
| SGC-CK2-2 | CK2α | 3.0 | Demonstrates high selectivity.[4] |
| CK2α' | <1.0 | [4] |
Cellular Activity
The efficacy of these inhibitors in a cellular context is often assessed by their ability to reduce the viability of cancer cell lines.
| Inhibitor | Cell Line | Assay | IC50 / EC50 (µM) | Treatment Duration |
| CX-4945 | GL261 (Glioblastoma) | Cell Viability | 16.5 ± 5.5 | Not Specified |
| U-87, U-138, A-172 (Glioblastoma) | MTT Assay | ~5-15 | 24 hours | |
| TBB | Jurkat (T-cell leukemia) | Apoptosis Induction | Dose-dependent | Time-dependent |
| SGC-CK2-2 | HeLa, MDA-MB-231 | MTT Assay | No 50% reduction at 24h | 24 hours |
Note: The cellular potency of inhibitors can vary significantly depending on the cell line and experimental conditions.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of CK2 inhibitors, providing insights into their anti-tumor activity, pharmacokinetics, and tolerability.
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Key Findings |
| CX-4945 | Mouse Xenograft | MO1043 CLL | Not Specified | As effective as fludarabine (B1672870) in delaying tumor growth.[5] |
| Mouse Xenograft | GL261 Glioblastoma | Not Specified | Increased survival when combined with TMZ.[6] | |
| AML Xenograft | AML | Not Specified | Strong in vivo anti-leukemia effect.[7][8] | |
| TBB | Mouse Xenograft | WiDr Colorectal Adenocarcinoma | 150 mg/kg, twice daily for 5 days (intraperitoneal) | Significant tumor growth retardation.[9] |
| Rat Model | Pilocarpine-induced epilepsy | Chronic oral administration | Augmented the slow afterhyperpolarizing potential, preventing epileptiform activity.[10] | |
| SGC-CK2-2 | Not Reported | Not Applicable | Not Applicable | To date, in vivo data for SGC-CK2-2 has not been published.[11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of CK2 in key signaling pathways and a typical workflow for evaluating CK2 inhibitors.
Caption: Key signaling pathways modulated by CK2.
Caption: General experimental workflow for evaluating CK2 inhibitors.
Experimental Protocols
In Vitro CK2 Kinase Assay (ADP-Glo™ Assay)
This protocol measures the direct inhibitory effect of a compound on CK2's enzymatic activity.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
CK2 inhibitor
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plate
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add the CK2 inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP with a luciferase/luciferin reaction.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of CK2 inhibitors on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
CK2 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the CK2 inhibitor for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13]
Western Blot Analysis
This protocol is used to detect the phosphorylation status of CK2 downstream targets and markers of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (S129), anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
The available data demonstrate that CX-4945, TBB, and SGC-CK2-2 are all effective inhibitors of CK2, each with a distinct profile. CX-4945 stands out for its high potency and clinical evaluation. TBB is a widely used and well-characterized tool for in vitro and in vivo research. SGC-CK2-2 offers exceptional selectivity, making it a valuable probe for dissecting CK2-specific functions. The absence of publicly available data for "this compound" prevents its inclusion in this direct comparison. Researchers and drug developers should carefully consider the specific requirements of their studies when selecting a CK2 inhibitor, weighing factors such as potency, selectivity, and availability of in vivo data.
References
- 1. mdpi.com [mdpi.com]
- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of casein kinase 2 disrupts differentiation of myeloid cells in cancer and enhances the efficacy of immunotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase CK2 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours | In Vivo [iv.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CK2.1, a novel peptide, induces articular cartilage formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Targeting Protein Kinase CK2: The Small Molecule Inhibitor CK2-IN-13 Versus Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
Protein kinase CK2 is a crucial regulator of a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer.[1] Consequently, robust methods for interrogating its function are essential for both basic research and therapeutic development. This guide provides an objective comparison of two primary methodologies for inhibiting CK2 function: the pharmacological inhibitor CK2-IN-13 and genetic knockdown techniques, such as siRNA.
Introduction to CK2 Targeting Methodologies
This compound: A potent and selective, ATP-competitive small molecule inhibitor of protein kinase CK2. As a chemical probe, it offers a rapid and dose-dependent means to acutely inhibit the catalytic activity of the CK2 enzyme. Its effects are generally reversible upon removal of the compound.
Genetic Knockdown (siRNA/shRNA): This technique utilizes RNA interference (RNAi) to reduce the expression of the genes encoding CK2 subunits (CSNK2A1 for CK2α, CSNK2A2 for CK2α', and CSNK2B for CK2β) at the mRNA level.[2] This leads to a decrease in the total cellular pool of the CK2 protein. The effects are transient for siRNA and can be stable for shRNA, but the onset is slower than with small molecule inhibitors, as it depends on the turnover rate of the existing mRNA and protein.[3]
Comparative Analysis: this compound vs. Genetic Knockdown
While both methodologies aim to abrogate CK2 function, they differ in their mechanism, kinetics, specificity, and potential for off-target effects. The choice between them depends on the specific experimental question. Pharmacological inhibition is ideal for studying the immediate consequences of blocking kinase activity, whereas genetic knockdown is suited for investigating the effects of long-term protein depletion.[1] Cross-validation using both techniques provides a more robust confirmation of CK2's role in a specific cellular process.[1]
Data Presentation: Quantitative Comparison
The following tables summarize representative quantitative data from studies comparing the effects of CK2 inhibitors and siRNA-mediated knockdown. While direct comparative data for this compound is limited, the data for the structurally and functionally similar, well-characterized inhibitor CX-4945 is presented as a proxy to illustrate the expected concordance.
Table 1: Comparison of Potency and Efficacy
| Parameter | Small Molecule Inhibitor (e.g., CX-4945) | Genetic Knockdown (siRNA) |
| Target | CK2α, CK2α' catalytic activity | CSNK2A1, CSNK2A2 mRNA |
| Mechanism | ATP-competitive inhibition | RNA-induced silencing complex (RISC) mediated mRNA degradation |
| Cellular IC50 | ~0.7 - 3.0 µM (for downstream effects)[4] | Not Applicable |
| Effective Conc. | 2.5 - 10 µM (for significant pathway inhibition)[4] | 10 - 50 nM (for significant protein knockdown)[5][6] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours)[3] |
| Duration | Reversible, depends on compound half-life | Transient (typically 48-96 hours)[2] |
Table 2: Effects on Downstream Signaling and Cellular Phenotype
| Readout | Small Molecule Inhibitor (e.g., CX-4945) | Genetic Knockdown (siRNA) | Concordance |
| p-Akt (S129) | Strong reduction[4][7] | Strong reduction[7] | High |
| p-NF-κB p65 (S529) | Reduction[8] | Reduction[8] | High |
| Cancer Stem Cell Markers (Nanog, Oct4, Sox2) | Significant reduction[9] | Significant reduction[9] | High |
| Cell Viability | Dose-dependent decrease[4] | Decrease[9] | High |
| Apoptosis | Induction[1] | Induction[1] | High |
Visualization of Pathways and Workflows
Signaling Pathways Regulated by CK2
Caption: Key pro-survival signaling pathways positively regulated by Protein Kinase CK2.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing a CK2 inhibitor with genetic knockdown.
Logical Comparison of Methodologies
Caption: Logical comparison of CK2 inhibitor versus genetic knockdown approaches.
Experimental Protocols
siRNA-Mediated Knockdown of CK2
This protocol outlines a general procedure for the transient knockdown of CK2α (CSNK2A1) using siRNA. Optimization is required for specific cell lines and transfection reagents.
Materials:
-
Target-specific siRNA (for CSNK2A1) and non-targeting control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well plates.
-
Cells to be transfected.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in 2 ml of antibiotic-free normal growth medium so they will be 60-80% confluent at the time of transfection.[10]
-
siRNA-Lipid Complex Formation (per well):
-
Solution A: Dilute 20-50 pmol of siRNA (e.g., 1-2.5 µl of a 20 µM stock) into 100 µl of Opti-MEM™. Mix gently.[6][10]
-
Solution B: Dilute 5-7 µl of transfection reagent into 100 µl of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[10]
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow complexes to form.[10]
-
-
Transfection:
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator.[10]
-
Post-Transfection: Add 1 ml of normal growth medium containing 2x the normal serum concentration (without antibiotics).
-
Analysis: Incubate the cells for 48-72 hours before harvesting for protein analysis (Western blot) or other downstream assays.[3]
Western Blot Analysis for CK2 Knockdown and Pathway Modulation
This protocol is for verifying CK2 protein knockdown and assessing the phosphorylation status of its downstream targets.
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-CK2α, anti-p-Akt (S129), anti-Akt, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Lysis: After treatment (this compound) or transfection (siRNA), wash cells with cold PBS and lyse them in 100-200 µl of ice-cold lysis buffer. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[11]
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[12]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[11][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate according to the manufacturer's instructions and visualize the protein bands using an imaging system.[12]
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).
-
DMSO or SDS-HCl solution for solubilization.
-
96-well plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µl of complete medium in a 96-well plate. Allow cells to adhere overnight.[14][15]
-
Treatment:
-
For This compound , replace the medium with fresh medium containing serial dilutions of the inhibitor. Include a vehicle-only (DMSO) control.
-
For siRNA , perform a reverse transfection in the 96-well plate or seed previously transfected cells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.[15]
-
MTT Addition: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14][16]
-
Solubilization: Carefully aspirate the medium. Add 100 µl of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[16]
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell transfection and CK2 knockdown [bio-protocol.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. CK2 Controls Th17 and Regulatory T Cell Differentiation Through Inhibition of FoxO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Structural Showdown: Comparing CK2-IN-13 and Other ATP-Competitive Inhibitors of Protein Kinase CK2
For researchers, scientists, and drug development professionals, this guide provides an in-depth structural and functional comparison of ATP-competitive inhibitors targeting Protein Kinase CK2 (CK2), with a focus on the indeno[1,2-b]indole (B1252910) class of inhibitors, to which CK2-IN-13 belongs. We delve into a comparative analysis against other well-established CK2 inhibitors: CX-4945 (Silmitasertib), 4,5,6,7-Tetrabromo-2-azabenzimidazole (TBB), and Quinalizarin (B1678644).
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that compete with ATP for binding to the kinase's active site has been a major focus of research. This guide offers a detailed comparison of the structural and inhibitory properties of these compounds, supported by experimental data.
At a Glance: Quantitative Comparison of CK2 Inhibitors
The following tables summarize the key quantitative data for the selected ATP-competitive CK2 inhibitors, providing a clear comparison of their potency and selectivity.
| Inhibitor | Class | IC50 (nM) vs CK2α | Ki (nM) vs CK2α | Selectivity Notes |
| Indeno[1,2-b]indole derivative (4p) * | Indeno[1,2-b]indole | 25 | 60 | Selective against a panel of 22 other kinases. |
| CX-4945 (Silmitasertib) | Benzofuran | 1 | 0.38 | Potent inhibitor, but shows activity against other kinases like FLT3, PIM1, and CDK1 at higher concentrations.[1] |
| TBB | Benzotriazole | 900 | 400 | One of the earliest selective CK2 inhibitors, but less potent than newer compounds.[2][3] |
| Quinalizarin | Anthraquinone | 58 | 50 | Highly selective for CK2 over a large panel of other kinases.[4][5] |
*Data for 5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione ('4p'), a potent member of the indeno[1,2-b]indole class.
Delving into the ATP-Binding Pocket: A Structural Comparison
The efficacy and selectivity of ATP-competitive inhibitors are largely determined by their specific interactions within the ATP-binding pocket of the CK2 catalytic subunit (CK2α).
The Indeno[1,2-b]indole Scaffold (Represented by '4p'): Inhibitors of this class, such as the potent derivative '4p' (5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione), exhibit a unique binding mode.[6][7] Unlike many conventional ATP-competitive inhibitors, the hydrophobic substituents of '4p' are oriented towards the solvent-exposed region of the active site.[6][7] Its two oxo groups form hydrogen bonds with a buried water molecule within the active site, a distinct interaction not commonly observed with other inhibitor classes.[6][8] This unique orientation and reliance on a water-mediated interaction may contribute to its high potency and selectivity.[6][9]
CX-4945 (Silmitasertib): As the first CK2 inhibitor to enter clinical trials, the binding mode of CX-4945 is well-characterized. Its tricyclic core occupies the hydrophobic region of the ATP-binding site. Key interactions include a hydrogen bond between the pyridine (B92270) nitrogen and the backbone amide of Val116 in the hinge region. The carboxylate group of CX-4945 forms a salt bridge with the catalytic Lys68, a crucial interaction for its high affinity.
TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole): TBB achieves its selectivity through shape complementarity with the relatively small and hydrophobic ATP-binding pocket of CK2. The four bromine atoms fill the hydrophobic pockets within the active site, and the triazole moiety forms hydrogen bonds with the hinge region residues, including Val116.
Quinalizarin: This anthraquinone-based inhibitor demonstrates high potency and exceptional selectivity.[4] Its planar structure intercalates into the ATP-binding site, forming extensive van der Waals interactions. The hydroxyl groups of quinalizarin are critical for its inhibitory activity, forming key hydrogen bonds with residues in the active site, including those in the hinge region and with the catalytic lysine (B10760008) (Lys68).
Visualizing the Interactions
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Overview of key signaling pathways regulated by Protein Kinase CK2.
References
- 1. (Z)-2-(4-Chlorobenzylidene)benzo[d]thiazolo[3,2-a]imidazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CK2 alpha/CK2 beta interface of human protein kinase CK2 harbors a binding pocket for small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]
- 4. Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α′ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected Binding Mode of a Potent Indeno[1,2-b]indole-Type Inhibitor of Protein Kinase CK2 Revealed by Complex Structures with the Catalytic Subunit CK2α and Its Paralog CK2α' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indeno[1,2-b]indole derivatives as a novel class of potent human protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Differential Efficacy of CK2-IN-13 on CK2α and CK2α' Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein kinase CK2 inhibitor, CK2-IN-13, focusing on its differential effects on the catalytically active isoforms, CK2α and CK2α'. As a potent inhibitor of CK2, understanding its isoform selectivity is crucial for its application in targeted research and therapeutic development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support your research endeavors.
Introduction to CK2 and its Isoforms
Protein kinase CK2 is a highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle control, DNA repair, and apoptosis.[1] Its dysregulation is frequently implicated in various diseases, particularly cancer, making it a significant target for drug discovery.[2] CK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits and two regulatory β subunits.[3] The catalytic activity resides in two distinct isoforms, CK2α and CK2α', which are encoded by separate genes (CSNK2A1 and CSNK2A2, respectively).[3] While sharing a high degree of sequence homology, the two isoforms are not functionally redundant and can exhibit different substrate specificities and play distinct roles in cellular pathways.[4] Therefore, the development of isoform-specific inhibitors is a key objective for precisely targeting CK2-mediated signaling.
This compound: An Overview
This compound (also referenced as compound 12c) is a potent ATP-competitive inhibitor of protein kinase CK2.[5][6] It belongs to a class of 7,9-dibromo-dihydrodibenzofuran derivatives and has demonstrated strong inhibitory activity against the CK2 holoenzyme.[5]
Comparative Analysis of Inhibitor Potency
The following table summarizes the inhibitory potency of this compound against the CK2 holoenzyme. While specific IC50 values for the individual CK2α and CK2α' isoforms for this compound are not detailed in the primary literature, a selectivity screening has indicated some level of selectivity between the two.[7] For a comprehensive comparison, data for the well-characterized inhibitor SGC-CK2-1, which shows a slight preference for CK2α', is also included.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (12c) | CK2 Holoenzyme | 5.8 | [5][6] |
| CK2α Holoenzyme | Selectivity noted, specific value not provided | [7] | |
| CK2α' Holoenzyme | Selectivity noted, specific value not provided | [7] | |
| SGC-CK2-1 | CK2α | 36 | [3] |
| CK2α' | 16 | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CK2 inhibitors.
In Vitro Kinase Inhibition Assay (Capillary Electrophoresis-Based)
This assay is used to determine the IC50 values of inhibitor compounds against CK2.
Materials:
-
Recombinant human CK2α2β2 holoenzyme
-
Kinase buffer (50 mM Tris/HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Fluorescently labeled peptide substrate
-
Test inhibitor compound dissolved in DMSO
-
Capillary electrophoresis system
Procedure:
-
Prepare a reaction mixture containing the kinase buffer and the CK2 holoenzyme.
-
Add the test inhibitor compound at various concentrations to the reaction mixture and incubate for 10 minutes at 37°C.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction by adding a termination buffer.
-
Analyze the reaction mixture using a capillary electrophoresis system to separate the phosphorylated and non-phosphorylated substrate.
-
Quantify the amount of phosphorylated product.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based CK2 Activity Assay
This assay measures the ability of an inhibitor to penetrate cells and inhibit intracellular CK2 activity.
Materials:
-
Human cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-pAKT1(S129), anti-AKT1, anti-CK2α)
-
Secondary antibodies and detection reagents
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the test inhibitor compound at various concentrations for a specified duration (e.g., 48 hours). A vehicle control (DMSO) should be run in parallel.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the phosphorylation status of a known intracellular CK2 substrate (e.g., pAKT1 at serine 129).
-
Use an antibody against the total protein of the substrate as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate, which reflects the intracellular CK2 activity.
Visualizing Pathways and Workflows
Simplified CK2 Signaling Pathway
The following diagram illustrates a generalized signaling pathway involving CK2, highlighting its role in promoting cell survival and proliferation.
Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a CK2 inhibitor.
Caption: Experimental workflow for determining the IC50 of a CK2 inhibitor.
Conclusion
This compound is a highly potent inhibitor of the CK2 holoenzyme. While initial screenings suggest a degree of selectivity between the CK2α and CK2α' isoforms, further quantitative studies are required to fully elucidate the differential effects. The provided experimental protocols and workflows serve as a foundation for researchers to conduct their own comparative studies. A deeper understanding of the isoform-specific inhibition profile of this compound and other inhibitors is paramount for the development of more precise and effective therapeutic strategies targeting CK2-driven diseases.
References
- 1. Protein Kinase CK2α’, More than a Backup of CK2α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/ Z-Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency and Selectivity of CK2-IN-13: A Comparative Benchmarking Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel kinase inhibitor CK2-IN-13 against a panel of established kinase inhibitors. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of this new chemical entity.
This guide will delve into the inhibitory profile of this compound, offering a clear perspective on its potential as a selective research tool or therapeutic agent. All quantitative data is summarized for straightforward comparison, and key experimental workflows and signaling pathways are visually represented.
Quantitative Inhibitor Comparison
The following table provides a summary of the half-maximal inhibitory concentrations (IC50) for this compound and a selection of other kinase inhibitors against Protein Kinase CK2 and other representative kinases. This data allows for a direct comparison of potency and selectivity.
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | CK2 | 5 | PIM1 (>5000), DYRK1A (>5000), Haspin (>5000) |
| CX-4945 (Silmitasertib) | CK2 | 1 | FLT3 (106), PIM1 (>10000)[1] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 120 | PIM1 (60), DYRK1A (130)[1] |
| Quinalizarin | CK2 | 150 | Highly selective against a panel of 140 kinases[2] |
| Staurosporine | Broad Spectrum | 0.7 (PKC) | Broad activity against many kinases |
Experimental Protocols
The following section details the methodologies used to generate the comparative data, ensuring transparency and enabling replication of the findings.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the procedure for determining the concentration of an inhibitor that reduces the enzymatic activity of a target kinase by 50%.
Materials:
-
Recombinant human Protein Kinase CK2 (α2β2 holoenzyme)
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-33P]-ATP (radiolabeled)
-
Kinase Reaction Buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test Inhibitors (dissolved in DMSO)
-
96-well assay plates
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
A master mix is prepared containing the Kinase Reaction Buffer, the peptide substrate, and the CK2 enzyme.
-
Test inhibitors are serially diluted in DMSO and 2 µL of each dilution is added to the wells of a 96-well plate. Control wells receive DMSO only.
-
18 µL of the master mix is added to each well, and the plate is incubated at room temperature for 10 minutes to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of 20 µL of [γ-33P]-ATP solution.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is terminated by the addition of 50 µL of 1% phosphoric acid.
-
The contents of each well are transferred to a phosphocellulose filter plate.
-
The filter plate is washed three times with 0.75% phosphoric acid to remove unincorporated ATP.
-
The filter plate is dried, and scintillation fluid is added to each well.
-
The radioactivity, corresponding to the degree of substrate phosphorylation, is quantified using a microplate scintillation counter.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Visualizing Molecular Interactions and Processes
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: Overview of CK2's role in key signaling pathways.
Caption: Workflow for benchmarking a novel kinase inhibitor.
References
Meta-analysis of studies involving CK2 inhibitors including CK2-IN-13
This guide provides a detailed comparison of various small molecule inhibitors of Protein Kinase CK2 (formerly Casein Kinase II), a crucial serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation is frequently observed in cancer, making it a significant target for therapeutic development. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor performance based on available experimental data.
While this guide covers several widely studied CK2 inhibitors, it also includes the recently identified potent inhibitor, CK2-IN-13 . Due to its novelty, the available comparative data for this compound is limited.
Quantitative Comparison of CK2 Inhibitors
The following tables summarize the in vitro potency and cellular activity of various CK2 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
Table 1: In Vitro Potency of Selected CK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | CK2 | 5.8 | Not Reported | [1] |
| Silmitasertib (CX-4945) | CK2α/α' | 1 | 0.38 | [2] |
| SGC-CK2-1 | CK2α / CK2α' | 36 / 16 (nanoBRET) | Not Reported | [3] |
| SGC-CK2-2 | CK2α | 920 (nanoBRET) | Not Reported | [4] |
| GO289 | CK2 | Not Reported | Not Reported | [2] |
| Quinalizarin | CK2 (holoenzyme) | 110 | 50-58 | [2] |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 (rat liver) | 180 | 80 | [2] |
Table 2: Cellular Activity (IC50) of Selected CK2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Silmitasertib (CX-4945) | Jurkat | Leukemia | 0.1 (endogenous CK2 activity) | [5] |
| BT-474 | Breast Cancer | 1.71-20.01 | [5] | |
| MDA-MB-231 | Breast Cancer | 1.71-20.01 | [5] | |
| MCF-7 | Breast Cancer | 1.71-20.01 | [5] | |
| HCT116 | Colon Cancer | > 10 | [3] | |
| SGC-CK2-1 | HCT116 | Colon Cancer | > 10 | [3] |
| SGC-CK2-2 | HeLa | Cervical Cancer | 2.2 | [4] |
| MDA-MB-231 | Breast Cancer | 1.3 | [4] | |
| CK2 inhibitor 2 | HCT-116 | Colon Cancer | 3.07 | [6] |
| PC-3 | Prostate Cancer | 4.53 | [6] | |
| MCF-7 | Breast Cancer | 7.50 | [6] | |
| Compound 3 (Allosteric) | A549 | Lung Cancer | 23.1 | [7] |
Key Signaling Pathways Modulated by CK2
CK2 is a pleiotropic kinase that influences numerous signaling pathways critical for cell survival and proliferation. Understanding these pathways is essential for interpreting the effects of CK2 inhibition.
Caption: Key pro-survival signaling pathways regulated by CK2.
Experimental Workflow for CK2 Inhibitor Evaluation
A systematic approach is crucial for characterizing the efficacy of CK2 inhibitors. The following diagram illustrates a general workflow for in vitro evaluation.
Caption: A generalized workflow for the in vitro evaluation of CK2 inhibitors.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable experimental results.
In Vitro CK2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CK2.
-
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
CK2 inhibitor
-
Kinase assay buffer
-
[γ-³²P]ATP or a non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
96-well plates
-
Apparatus for detecting signal (e.g., scintillation counter or luminometer)
-
-
Procedure (using a non-radioactive ADP-Glo™ assay):
-
Set up the kinase reaction in a 96-well plate by adding the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add the CK2 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of CK2 activity relative to the vehicle control and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the impact of CK2 inhibitors on the metabolic activity of cultured cells, which serves as an indicator of cell viability.[5]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
CK2 inhibitor
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[5]
-
Inhibitor Treatment: Prepare serial dilutions of the CK2 inhibitor in complete culture medium. Remove the existing medium and add 100 µL of the medium containing the inhibitor or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[5]
-
Western Blot Analysis of Downstream CK2 Signaling
This protocol is used to confirm that the observed effects of the inhibitor are due to the inhibition of CK2 activity by assessing the phosphorylation status of its downstream substrates.
-
Materials:
-
Cultured cells treated with the CK2 inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (e.g., anti-phospho-Akt (S129), anti-cleaved PARP, and a loading control like anti-Actin or anti-Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Treat cells with the CK2 inhibitor at various concentrations. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.[8]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Transcriptomic Consequences of CK2 Inhibition: A Comparative Guide to Leading Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a kinase inhibitor is paramount. This guide provides a detailed comparison of the gene expression signatures induced by prominent Casein Kinase 2 (CK2) inhibitors, offering insights into their distinct mechanisms and therapeutic potential.
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival.[1][2] Its dysregulation is implicated in numerous diseases, most notably cancer, making it a compelling therapeutic target.[2][3] A variety of small molecule inhibitors have been developed to target CK2, each with unique properties. This guide focuses on correlating the activity of these inhibitors with their downstream effects on gene expression, providing a framework for selecting the most appropriate tool for specific research and therapeutic applications.
Comparative Analysis of CK2 Inhibitor-Induced Gene Expression Signatures
The following table summarizes the known effects of three prominent CK2 inhibitors—CX-4945 (Silmitasertib), SGC-CK2-1, and AB668—on global and specific gene expression. While direct transcriptomic data for all inhibitors under identical conditions is not always available, this compilation is based on published findings to facilitate a comparative understanding.
| Inhibitor | Mechanism of Action | Key Gene Expression Effects | Summary of Transcriptomic Impact |
| CX-4945 (Silmitasertib) | ATP-competitive inhibitor of CK2α.[4] Also inhibits other kinases like CLK2.[5] | Downregulates expression of anti-apoptotic BCL-2 family genes, such as BCL-XL.[6] Reduces expression of STAT-3 and VEGF.[7][8] | Induces significant changes in the transcriptome, affecting pathways related to apoptosis, cell survival, and angiogenesis. Off-target effects on splicing have been noted due to inhibition of CLK kinases.[9] |
| SGC-CK2-1 | Highly potent and selective ATP-competitive inhibitor of CK2α and CK2α'.[10][11] | Decreases glucagon (B607659) (GCG) gene expression.[12] Reduces expression of pro-inflammatory cytokine genes IL-6 and IL1-β. | As a highly selective probe, its effects on gene expression are more likely to be directly attributable to CK2 inhibition. It has been shown to modulate genes involved in metabolic regulation and inflammation. |
| AB668 | Bivalent inhibitor, targeting both the ATP site and an allosteric pocket (αD pocket).[9] | Induces a distinct transcriptomic signature compared to CX-4945, with a more pronounced effect on anti-apoptotic pathways, cell cycle, and mitotic processes.[5][13] | Transcriptomic analysis reveals a unique mechanism of action, with a deep alteration of pathways central to cancer cell survival and proliferation, differing significantly from purely ATP-competitive inhibitors.[5] |
Experimental Protocols
To provide a clear understanding of how the gene expression data cited in this guide is generated, a generalized experimental protocol for RNA-sequencing (RNA-seq) analysis of cancer cells treated with a kinase inhibitor is outlined below. This is followed by a more specific overview of the Bulk RNA Barcoding and Sequencing (BRB-seq) method, which was used in the comparative analysis of AB668 and CX-4945.
General RNA-Sequencing (RNA-seq) Protocol for Kinase Inhibitor Studies
This protocol outlines the key steps for analyzing global gene expression changes in response to kinase inhibitor treatment.
1. Cell Culture and Treatment:
-
Cancer cell lines are cultured under standard conditions to ensure logarithmic growth.
-
Cells are seeded at an appropriate density and allowed to adhere overnight.
-
The following day, cells are treated with the kinase inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
2. RNA Extraction:
-
Total RNA is isolated from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.
3. Library Preparation:
-
An mRNA-seq library is prepared from the total RNA. This typically involves poly(A) selection to enrich for messenger RNA.
-
The enriched mRNA is fragmented, and double-stranded cDNA is synthesized.
-
Adapters containing unique barcodes for each sample are ligated to the cDNA fragments, allowing for multiplexed sequencing.
4. Sequencing:
-
The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.
5. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly upregulated or downregulated in the inhibitor-treated samples compared to the control.
-
Pathway and Functional Analysis: Gene set enrichment analysis (GSEA) and other bioinformatics tools are used to identify the biological pathways and functions that are most significantly affected by the inhibitor.
Bulk RNA Barcoding and Sequencing (BRB-seq) Protocol
BRB-seq is a cost-effective method for high-throughput transcriptomics, ideal for screening multiple compounds or conditions.[14]
1. Cell Lysis and Barcoding:
-
Cells are lysed directly in the culture plates.
-
Reverse transcription is performed with oligo(dT) primers that contain a unique barcode for each well (sample). This initial barcoding step allows for the pooling of samples early in the workflow.
2. Second Strand Synthesis and Library Preparation:
-
After pooling, the samples undergo second-strand cDNA synthesis.
-
The full-length cDNA is then used to generate a sequencing library, often focusing on the 3' end of the transcripts.
3. Sequencing and Data Analysis:
-
Sequencing is performed as described in the general RNA-seq protocol.
-
During data analysis, the reads are first demultiplexed based on the well barcodes to assign them to the correct sample. Subsequent analysis follows the standard RNA-seq pipeline.
Visualizing the Molecular Impact
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the CK2 signaling pathway and the experimental workflows.
Caption: The CK2 signaling network, illustrating its central role in regulating key pathways.
Caption: A typical workflow for gene expression analysis using RNA-sequencing.
By providing a comparative analysis of gene expression signatures, detailed experimental protocols, and clear visual representations of the underlying biology and methodology, this guide aims to empower researchers to make informed decisions in the rapidly evolving field of kinase inhibitor research and development.
References
- 1. A B cell-derived gene expression signature associates with an immunologically active tumor microenvironment and response to immune checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-type dependent expression of CK2 transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SGC-CK2-1 Is an Efficient Inducer of Insulin Production and Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 11. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 12. CK2 activity is crucial for proper glucagon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alitheagenomics.com [alitheagenomics.com]
Safety Operating Guide
Proper Disposal of CK2-IN-13: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance necessitates the proper disposal of all chemical waste, including the small molecule inhibitor CK2-IN-13. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for protecting personnel and the environment.
Immediate Safety and Disposal Plan
The disposal of this compound, a synthetic chemical compound, must be managed as hazardous waste unless a specific Safety Data Sheet (SDS) from the manufacturer explicitly states otherwise. Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all waste containing this compound (solid compound, solutions, and contaminated materials) as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Incompatible chemicals should be separated by physical barriers.[1]
-
Do not mix with other wastes unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including "this compound" and any solvents used. The label should also include the date of waste accumulation.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times except when adding waste.
-
-
Request for Waste Pickup:
-
Once the container is full, or in accordance with your institution's specific time limits for waste accumulation, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting, in accordance with general regulations. Always consult your institution's specific guidelines, as they may vary.
| Parameter | Guideline | Regulatory Context |
| Maximum Volume in SAA | 55 gallons of hazardous waste | Resource Conservation and Recovery Act (RCRA) |
| Maximum Volume of Acutely Hazardous Waste in SAA | 1 quart | Resource Conservation and Recovery Act (RCRA) "P-list" |
| Time Limit for Full Container in SAA | Must be removed within 3 days of being filled | General Laboratory Safety Guidelines |
| General Time Limit for SAA Accumulation | Up to 12 months (if volume limits are not exceeded) | Varies by state and institutional policies |
Experimental Protocols Referenced
The procedures outlined in this guide are based on standard hazardous waste management protocols mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). These protocols are not specific to experiments involving this compound but apply to the handling of chemical waste in a laboratory setting.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Disclaimer: This information is intended as a general guide. Researchers are responsible for complying with all applicable federal, state, and local regulations, as well as their own institution's specific policies and procedures for hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling CK2-IN-13
Disclaimer: No specific Safety Data Sheet (SDS) for CK2-IN-13 was found in the public domain. Therefore, this guidance is based on best practices for handling potent, novel small molecule kinase inhibitors. It is imperative to treat this compound as potentially hazardous. All users must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with the casein kinase 2 (CK2) inhibitor, this compound. The following procedural guidance is designed to directly answer specific operational questions regarding the safe handling and disposal of this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure personnel safety and prevent contamination.
1. Preparation and Engineering Controls:
-
Ventilation: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of dust or aerosols.[1]
-
Accessibility of Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, put on all required PPE as detailed in the table below. Two pairs of nitrile gloves are recommended.[1]
3. Weighing and Reconstitution:
-
Weighing: When weighing the powdered form of this compound, use a containment balance or perform the task within a fume hood to minimize dust exposure.[1]
-
Reconstitution: Prepare solutions by slowly adding the solvent to the solid to avoid splashing. Use dedicated labware for handling this compound.
4. Post-Handling and Decontamination:
-
Surface Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[2]
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. Dispose of all contaminated PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Personal Protective Equipment (PPE) Summary
A comprehensive risk assessment should always be performed to determine the specific PPE required for any procedure. The following table provides general guidelines for handling this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Powder | Gloves: Two pairs of chemical-resistant nitrile gloves. Gown/Lab Coat: Disposable gown or lab coat. Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] Respiratory Protection: Work should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet. For larger quantities or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is recommended.[1] |
| Handling Dilute Solutions | Gloves: Chemical-resistant nitrile gloves. Gown/Lab Coat: Standard lab coat. Eye Protection: Safety glasses with side shields.[1] |
Disposal Plan: Safe Waste Management
As a potent kinase inhibitor, all waste containing this compound must be treated as hazardous chemical waste to prevent environmental contamination and ensure safety.[4]
Step 1: Waste Segregation
-
At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams. This includes unused compound, solutions, and contaminated consumables.[2]
Step 2: Containment
-
Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be kept closed when not in use.[2]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
Step 3: Labeling
-
Clearly label all waste containers as "Hazardous Waste" and list "this compound" as a component.[2] Ensure labels are legible and securely attached.
Step 4: Storage
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4]
-
Place waste containers in secondary containment to prevent spills.[4]
Step 5: Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Do not dispose of this compound or its solutions down the drain or in the regular trash. [2][4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
